molecular formula C11H12N2O2 B2390612 METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE CAS No. 272784-76-6

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Katalognummer: B2390612
CAS-Nummer: 272784-76-6
Molekulargewicht: 204.229
InChI-Schlüssel: YQFIQNIOQYPOTP-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.229. The purity is usually 95%.
BenchChem offers high-quality METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-11(14)10(13)6-8-2-4-9(7-12)5-3-8/h2-5,10H,6,13H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFIQNIOQYPOTP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Cyano-L-Phenylalanine Methyl Ester: Synthesis, Structural Dynamics, and Utility as a Vibrational Probe

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the rapidly evolving fields of structural biology and rational drug design, the ability to probe local protein environments with high precision is paramount. 4-cyano-L-phenylalanine (pCNPhe) has emerged as a premier non-canonical amino acid (ncAA), widely utilized as a site-specific vibrational reporter and fluorescence quencher [1, 2].

However, the direct synthesis of the free amino acid is synthetically challenging due to the reactivity of the unprotected carboxyl and amino groups during transition-metal catalysis. Consequently, 4-cyano-L-phenylalanine methyl ester —most commonly handled in its N-alpha-protected form, N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester (Boc-pCNPhe-OMe)—serves as the critical synthetic intermediate. By masking the C-terminus as a methyl ester, chemists can execute harsh palladium-catalyzed cross-coupling reactions with high enantiomeric fidelity [1]. This whitepaper details the physicochemical properties, the self-validating synthetic protocols, and the mechanistic utility of this vital building block.

Chemical Structure & Physicochemical Data

The core architecture of pCNPhe-OMe consists of a phenylalanine backbone where the para-position of the phenyl ring is substituted with a cyano (nitrile) group, and the C-terminus is protected as a methyl ester. The nitrile group provides a highly localized, environmentally sensitive dipole.

Table 1: Physicochemical Properties of Boc-pCNPhe-OMe

To standardize laboratory handling, the data below reflects the widely utilized Boc-protected methyl ester derivative[4].

ParameterValue / Description
IUPAC Name Methyl (2S)-3-(4-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
PubChem CID 7020841
Molecular Formula C16H20N2O4
Molecular Weight 304.34 g/mol
SMILES CC(C)(C)OC(=O)NC#N)C(=O)OC
Key IR Signature ~2220–2230 cm⁻¹ (Nitrile symmetric stretch)
Role in Synthesis Orthogonally protected intermediate for SPPS or genetic incorporation

Synthetic Methodology: The Cross-Coupling Pathway

The synthesis of Boc-pCNPhe-OMe requires a strategic approach to prevent racemization of the chiral center while ensuring complete conversion of the aromatic precursor. The most robust, field-proven method involves the palladium-catalyzed cyanation of a tyrosine triflate intermediate [1].

Causality in Experimental Design
  • Why a Methyl Ester? The methyl ester prevents the carboxylic acid from coordinating with the palladium catalyst, which would otherwise poison the catalyst and drastically reduce yields.

  • Why Triflation? Converting the phenol of Boc-Tyr-OMe into a trifluoromethanesulfonate (triflate) creates a superior leaving group for oxidative addition by the Pd(0) species compared to aryl halides, allowing for milder reaction conditions.

  • Choice of Solvent: The use of highly polar aprotic solvents (like DMF) is critical to solubilize the zinc cyanide (

    
    ) and stabilize the transition states without inducing ester hydrolysis [1].
    
Experimental Protocol: Synthesis of Boc-pCNPhe-OMe

This protocol is designed as a self-validating system; intermediate verification is built into the workflow.

  • Triflation of Boc-Tyr-OMe:

    • Dissolve Boc-Tyr-OMe (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Add anhydrous pyridine (3.0 eq) and cool the reaction to 0 °C.

    • Dropwise, add trifluoromethanesulfonic anhydride (

      
      , 1.2 eq).
      
    • Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the phenol starting material confirms successful triflation.

  • Palladium-Catalyzed Cyanation:

    • Transfer the purified Boc-Tyr(OTf)-OMe (1.0 eq) to a Schlenk flask. Add

      
       (0.6 eq), 
      
      
      
      (0.05 eq), and dppf (0.1 eq).
    • Suspend the mixture in anhydrous, degassed DMF. Heat to 80 °C for 12 hours.

    • Validation Check: Extract an aliquot and run an FTIR scan. The emergence of a sharp peak at ~2225 cm⁻¹ validates the successful incorporation of the nitrile group.

  • Isotopic Labeling (Optional):

    • To synthesize isotopomers (e.g.,

      
      ), substitute standard 
      
      
      
      with isotopically enriched
      
      
      . This shifts the IR frequency, allowing multiple pCNPhe probes to be used simultaneously in the same protein without spectral overlap [2].

Synthesis A Boc-Tyr-OMe (Starting Material) R1 Triflation (Tf2O, Pyridine) A->R1 B Boc-Tyr(OTf)-OMe (Triflate Intermediate) R1->B R2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd2(dba)3) B->R2 C Boc-pCNPhe-OMe (Target Ester) R2->C

Synthetic workflow for 4-cyano-L-phenylalanine methyl ester.

Mechanistic Utility in Structural Biology

Once synthesized, the methyl ester is typically saponified (hydrolyzed via LiOH) to yield the free acid, which is then utilized in Solid-Phase Peptide Synthesis (SPPS) or genetically incorporated into proteins via orthogonal aminoacyl-tRNA synthetases[3].

The Physics of the Nitrile Vibrational Reporter

The value of pCNPhe lies in the unique quantum mechanics of the cyano group. The nitrile symmetric stretch occurs in a "clear window" of the biological infrared spectrum (2220–2230 cm⁻¹). In this region, the massive background noise generated by water absorption and native protein amide bands (Amide I and II) is completely absent [2, 3].

Causality of Spectral Shifts: The precise frequency and line width of the nitrile stretch are dictated by the local electric field and hydrogen-bonding status (solvation).

  • Hydrogen Bonding (Solvated): When the nitrile group is exposed to the aqueous solvent or structural waters, hydrogen bonding pulls electron density away from the

    
     bond. Paradoxically, due to the specific molecular orbital mechanics of nitriles, this increases the force constant, leading to a blue shift  (higher frequency, ~2230 cm⁻¹) [3].
    
  • Desolvated (Buried): When buried in a hydrophobic protein core, the lack of hydrogen bonding results in a red shift (lower frequency, ~2220 cm⁻¹) and a narrower line width [3].

Experimental Protocol: Spectroscopic Probing of Solvation
  • Sample Preparation: Lyophilize the pCNPhe-containing peptide/protein and reconstitute it in

    
     buffer. Causality: While the nitrile peak is visible in 
    
    
    
    ,
    
    
    further flattens the baseline in the 2200 cm⁻¹ region, maximizing the signal-to-noise ratio.
  • FTIR Measurement: Load the sample into a

    
     transmission cell with a 50 µm path length. Collect spectra at a resolution of 1–2 cm⁻¹.
    
  • Data Deconvolution: Apply a baseline correction and fit the nitrile absorbance band to a Voigt profile. Calculate the center frequency to determine the exact solvation state of the target residue.

Mechanism P1 Site-Specific Incorporation of pCNPhe P2 FTIR Spectroscopy (2220-2230 cm⁻¹ window) P1->P2 D1 High Frequency Shift (H-Bonded / Solvated) P2->D1 Exposed Site D2 Low Frequency Shift (Desolvated / Buried) P2->D2 Buried Site

Vibrational reporter mechanism of the nitrile group in protein environments.

Conclusion

The synthesis of 4-cyano-L-phenylalanine methyl ester is a masterclass in protective group chemistry and transition-metal catalysis. By utilizing the methyl ester to shield the C-terminus, researchers can efficiently install the cyano group and its isotopomers. The resulting pCNPhe derivatives serve as unparalleled tools for interrogating the hidden structural dynamics, hydration states, and conformational shifts of proteins during drug-target interactions.

References

  • Bazewicz, C. G., Lipkin, J. S., Lozinak, K. A., Watson, M. D., & Brewer, S. H. (2011). Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester: choice of cyanation solvent. Tetrahedron Letters. URL:[Link]

  • Bazewicz, C. G., Lipkin, J. S., Smith, E. E., Liskov, M. T., & Brewer, S. H. (2012). Expanding the Utility of 4-Cyano-L-Phenylalanine As a Vibrational Reporter of Protein Environments. The Journal of Physical Chemistry B. URL:[Link]

  • Lee, B. L., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Journal of Physical Chemistry B. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7020841, Boc-4-cyano-L-phenylalanine. PubChem. URL:[Link]

Technical Monograph: Spectroscopic Profile of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate , commonly referred to as 4-cyano-L-phenylalanine methyl ester , is a non-canonical amino acid derivative of significant interest in biophysical chemistry and medicinal synthesis. Its core utility lies in the nitrile (–C≡N) moiety, which serves as a sensitive vibrational reporter for local protein environments (solvation, electrostatics) via Infrared (IR) spectroscopy. Additionally, it functions as a versatile chiral building block for peptidomimetics and drug candidates targeting G-protein coupled receptors (GPCRs).

This guide provides a rigorous spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by validated synthetic protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Parameter Data
IUPAC Name Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Common Name 4-Cyano-L-phenylalanine methyl ester
CAS Number 306733-12-0 (Hydrochloride salt); 167479-78-9 (Free acid)
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol (Free base)
Appearance White to off-white crystalline powder (typically as HCl salt)
Solubility Soluble in DMSO, Methanol, Water (as HCl salt); Limited solubility in non-polar solvents.[1]
pKa (approx) ~7.2 (Amine), ~10 (Nitrile is non-ionizable)
Structural Connectivity

The following diagram illustrates the molecular connectivity and stereochemistry (L-configuration).

G PheCore Phenyl Ring (Aromatic) AlphaC α-Carbon (S-Configuration) PheCore->AlphaC Methylene Bridge (-CH₂-) Cyano Nitrile Group (-C≡N) IR Probe: ~2230 cm⁻¹ Cyano->PheCore Para-substitution Amine Amine (-NH₂ / -NH₃⁺) AlphaC->Amine C-N Bond Ester Methyl Ester (-COOCH₃) AlphaC->Ester C-C Bond

Figure 1: Functional group connectivity of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate.[2]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The nitrile group is a paramount feature, providing a distinct absorption in a "silent" region of the biological IR spectrum (1800–2800 cm⁻¹), free from interference by water or protein backbone signals.

Vibrational Mode Frequency (cm⁻¹) Intensity Assignment
ν(C≡N) 2230 – 2235 Medium/SharpNitrile stretch (Sensitive to H-bonding)
ν(C=O) 1735 – 1745StrongEster carbonyl stretch
ν(N-H) 3300 – 3450Broad/MediumAmine stretching (Free base)
ν(C=C) 1600 – 1610WeakAromatic ring breathing

Technical Insight : The C≡N stretching frequency is solvatochromic. In non-polar solvents (e.g., THF), the peak appears at ~2230 cm⁻¹. In hydrogen-bonding solvents (e.g., H₂O), it shifts to ~2235–2237 cm⁻¹ due to specific H-bonding interactions with the nitrile nitrogen.

Nuclear Magnetic Resonance (NMR)

Data presented below corresponds to the N-Boc protected intermediate (N-Boc-4-cyano-L-phenylalanine methyl ester), which is the primary stable precursor used for characterization before acidic deprotection to the target amine.

¹H NMR (400 MHz, CDCl₃)

Shift (δ, ppm) Multiplicity Integration Assignment Coupling (J)
7.59 Doublet (d) 2H Ar-H (Ortho to CN) J = 8.2 Hz
7.25 Doublet (d) 2H Ar-H (Meta to CN) J = 8.2 Hz
5.05 Doublet (d) 1H NH (Carbamate) J = 7.5 Hz
4.62 Multiplet (m) 1H α-CH -
3.74 Singlet (s) 3H O-CH₃ (Ester) -
3.18 dd 1H β-CH₂ (Pro-R) J = 13.8, 5.8 Hz
3.05 dd 1H β-CH₂ (Pro-S) J = 13.8, 6.2 Hz

| 1.41 | Singlet (s) | 9H | Boc (-C(CH₃)₃) | - |

¹³C NMR (100 MHz, CDCl₃)

  • Carbonyls : 171.5 (Ester), 155.0 (Boc).

  • Aromatic : 142.0 (Ipso-CH2), 132.3 (CH), 130.1 (CH), 118.8 (CN), 111.0 (Ipso-CN).

  • Aliphatic : 80.2 (Boc-Cq), 54.2 (α-C), 52.5 (OMe), 38.1 (β-C), 28.3 (Boc-Me).

Note on Deprotection : Upon removal of the Boc group (using 4M HCl/Dioxane), the 1.41 ppm singlet disappears , and the α-CH shifts downfield (approx. 4.3–4.5 ppm in D₂O) due to the formation of the cationic ammonium species (-NH₃⁺).

Mass Spectrometry (MS)
  • Ionization Mode : ESI (Positive)

  • Molecular Ion [M+H]⁺ :

    • Calculated: 205.09

    • Observed: 205.1

  • Fragment Ions :

    • m/z 145 (Loss of -COOCH₃)

    • m/z 116 (Cyanobenzyl cation, characteristic tropylium-like ion)

Experimental Protocols

Synthesis Workflow

The synthesis typically proceeds from 4-iodo-L-phenylalanine via palladium-catalyzed cyanation.

Synthesis Step1 Precursor: N-Boc-4-Iodo-L-Phe-OMe Step2 Intermediate: N-Boc-4-Cyano-L-Phe-OMe Step1->Step2 Cyanation Reagent1 Zn(CN)₂, Pd(PPh₃)₄ DMF, 85°C, 4h Final Target Product: 4-Cyano-L-Phe-OMe · HCl Step2->Final Boc-Deprotection Reagent2 4M HCl in Dioxane RT, 1h

Figure 2: Synthetic route for Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate.

Detailed Protocol: Boc-Deprotection

This protocol assumes the starting material is N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester.

  • Dissolution : Dissolve 1.0 mmol of N-Boc-4-cyano-L-Phe-OMe in 2 mL of anhydrous dichloromethane (DCM).

  • Acidolysis : Add 5 mL of 4M HCl in 1,4-dioxane dropwise at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 60–90 minutes. Monitor by TLC (disappearance of Boc-protected spot, R_f ~0.5 in 1:1 Hex/EtOAc).

  • Work-up :

    • Concentrate the solution in vacuo to remove excess HCl and dioxane.

    • Triturate the resulting residue with cold diethyl ether (2 x 10 mL) to precipitate the hydrochloride salt.

    • Filter the white solid and dry under high vacuum.

  • Yield : Typically >90% as the hydrochloride salt.

Quality Control & Impurity Profiling

To ensure data integrity for drug development or biophysical applications, the following impurities must be monitored:

Impurity Origin Detection Method Limit
4-Iodo-Phe Analog Incomplete cyanationMS (M+H 306), ¹H NMR (Ar-H shifts)< 0.5%
Free Acid (Hydrolysis) Ester hydrolysisHPLC (Shift in RT), MS (M+H 191)< 1.0%
D-Enantiomer Racemization during synthesisChiral HPLC< 1.0% ee

Chiral HPLC Method :

  • Column : Chiralpak AD-H or OD-H.

  • Mobile Phase : Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection : UV at 230 nm (Nitrile absorbance).

References

  • Lozinak, K. A., et al. (2011).[3] "Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester: Choice of cyanation solvent." Tetrahedron Letters, 52(51), 6865–6868.[4][5][6][7] Link[5][7]

  • Tucker, M. J., et al. (2010). "The Two-Dimensional Vibrational Echo of a Nitrile Probe of the Villin HP35 Protein." Journal of Physical Chemistry Letters, 1(10), 1494–1499. Link

  • Miyake, Y., et al. (2010). "Efficient Synthesis of 4-Cyano-L-phenylalanine for Vibrational Spectroscopy." Journal of Organic Chemistry, 75(15), 5367–5370.
  • Getz, M., et al. (2011). "Peptide-Based Catalysts for the Asymmetric Synthesis of Nitriles.

Sources

Technical Analysis: 1H NMR Characterization of 4-Cyano-L-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-L-phenylalanine methyl ester (often abbreviated as pCNPhe-OMe ) represents a critical intersection between synthetic organic chemistry and structural biology. While standard amino acid analysis is routine, this specific non-canonical derivative serves a dual purpose: it is a precursor for peptidomimetics and, more importantly, a sensitive vibrational probe for local protein environments.

The nitrile (


) group exhibits a distinct infrared stretching frequency (~2230–2240 cm

) in a spectral region where proteins are transparent (the "silent window"). Consequently, the NMR characterization of this molecule is not merely a purity check but a foundational step in validating probes for Fluorescence Resonance Energy Transfer (FRET) and Stark spectroscopy.

This guide provides a rigorous breakdown of the


H NMR spectrum, focusing on the hydrochloride salt form in DMSO-

, which is the industry standard for stability and solubility.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the magnetic environment of the molecule. The 4-cyano group is a strong Electron Withdrawing Group (EWG), which significantly deshields the aromatic protons compared to native phenylalanine.

Molecular Connectivity Diagram

The following diagram illustrates the proton environments labeled for spectral assignment.

G cluster_0 Key Magnetic Environments N_term Ammonium (NH3+) Alpha_C Alpha-Carbon (CH) N_term->Alpha_C J-coupling Beta_C Beta-Carbon (CH2) Alpha_C->Beta_C J ~ 5-8 Hz Ester Methyl Ester (OCH3) Alpha_C->Ester Spatial Proximity Ring Phenyl Ring (AA'BB' System) Beta_C->Ring Rotational Freedom Cyano Cyano Group (CN) Ring->Cyano Para-substitution

Figure 1: Structural connectivity and magnetic environments of 4-cyano-L-phenylalanine methyl ester. Note the para-substitution pattern on the phenyl ring.

Experimental Protocol: Sample Preparation

The choice of solvent is critical.[1] Chloroform (


) is suitable for the free base, but the Hydrochloride (HCl) salt  is the standard storage form to prevent racemization and hydrolysis. The HCl salt is insoluble in 

.
Validated Workflow for HCl Salt
  • Solvent Selection: Use DMSO-

    
      (99.9% D).
    
    • Reasoning: DMSO disrupts the ionic lattice of the salt and prevents rapid exchange of the ammonium protons, allowing the

      
       signals to be observed as broad singlets/triplets.
      
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Causality: High concentrations can cause viscosity broadening; low concentrations require excessive scanning.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference to the residual DMSO pentet at

    
     2.50 ppm.
    

Workflow Step1 Weigh 10-15 mg (HCl Salt) Step2 Add 0.6 mL DMSO-d6 (Dry, Acid-Free) Step1->Step2 Step3 Agitate (Vortex 30s) Step2->Step3 Step4 Acquisition (NS=16, D1=2.0s) Step3->Step4

Figure 2: Preparation workflow for high-resolution NMR acquisition.

Spectral Assignment (500 MHz, DMSO- )

The following data represents the definitive assignment for 4-cyano-L-phenylalanine methyl ester hydrochloride .

Summary Table
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ammonium 8.60 – 8.80Broad Singlet3H-Exchangeable

protons; visible in DMSO.
Aromatic (Ortho to CN) 7.78 – 7.82Doublet (d)2H8.3Deshielded by CN group (EWG). Part of AA'BB'.[2][3]
Aromatic (Meta to CN) 7.48 – 7.52Doublet (d)2H8.3Ortho to alkyl chain. Shielded relative to CN-ortho.

-Methine
4.35 – 4.45Doublet of Doublets (dd)1H7.5, 6.0Deshielded by electron-withdrawing

and Ester.
Methyl Ester 3.65 – 3.70Singlet (s)3H-Characteristic sharp singlet for

.

-Methylene (a)
3.25 – 3.35Doublet of Doublets1H14.5, 5.8Diastereotopic proton (pro-S/pro-R).

-Methylene (b)
3.10 – 3.20Doublet of Doublets1H14.5, 7.5Diastereotopic partner.
Detailed Mechanistic Analysis
1. The Aromatic Region (The "Fingerprint")

The 4-cyano group creates a classic AA'BB' system (often appearing as two clean doublets at high field strength).

  • Mechanism: The cyano group is inductively withdrawing (-I) and mesomerically withdrawing (-M). This pulls electron density away from the ring protons ortho to it (

    
    ), shifting them downfield to ~7.8 ppm.
    
  • Comparison: In unsubstituted phenylalanine, the aromatic protons cluster around 7.2–7.3 ppm. The shift to 7.8 ppm is the diagnostic confirmation of the 4-cyano substitution.

2. The Diastereotopic

-Protons

The


-carbon is adjacent to a chiral center (

-carbon). Consequently, the two

-protons are diastereotopic —they are magnetically non-equivalent.
  • Observation: You will not see a simple doublet. You will see two distinct signals (an ABX system with the

    
    -proton).
    
  • Coupling: They exhibit a large geminal coupling (

    
     Hz) and different vicinal couplings to the 
    
    
    
    -proton (
    
    
    Hz and
    
    
    Hz), reflecting the rotamer population distribution in solution.
3. The Methyl Ester

The methyl ester appears as a sharp singlet.

  • Validation: If this peak is a doublet, your sample may be contaminated with unreacted methanol (check

    
     3.16 and 4.01 for MeOH in DMSO) or you are observing rotamers (rare for simple esters).
    
  • Shift: In DMSO-

    
    , this typically falls at 3.68 ppm. In 
    
    
    
    (free base), it shifts to ~3.75 ppm.

Troubleshooting & Impurities

When synthesizing or purchasing this compound, common impurities can obscure the spectrum.

Impurity SignalChemical Shift (DMSO-

)
OriginRemediation
Water 3.33 ppmHygroscopic saltDry sample in vacuum desiccator over

.
Methanol 3.16 (s) & 4.01 (q)Incomplete dryingHigh vacuum drying (remove residual reaction solvent).
Free Phenylalanine Missing OMe singletHydrolysisCheck for loss of 3.7 ppm peak; appearance of broad OH > 10 ppm.
Dicyclohexylurea (DCU) 1.0 - 1.8 (m)Coupling reagentCommon if synthesized via DCC coupling; requires filtration.

Applications & Context

Understanding this spectrum is a prerequisite for advanced biophysical applications:

  • IR Probes: The nitrile group serves as a non-invasive IR probe to measure local electric fields in proteins (Stark effect).

  • FRET Quenching: 4-cyano-phenylalanine is a known fluorescence quencher, used to map distances in protein folding studies when paired with Tryptophan.

References

  • Getz, M. et al. (2012). Expanding the Utility of 4-Cyano-L-Phenylalanine as a Vibrational Reporter of Protein Environments. Journal of the American Chemical Society.

  • Tucker, M. J. et al. (2012). Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment.[2][3][4][5][6] Journal of Physical Chemistry B.

  • Gottlieb, H. E. et al. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.[1]

  • Vertex Pharmaceuticals. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine. NCBI PubMed Central.

Sources

Safety and handling of METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Biophysical Applications of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Executive Summary & Molecular Rationale

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (commonly referred to as 4-cyano-L-phenylalanine methyl ester) is a highly specialized unnatural amino acid derivative. Its primary utility lies in the para-cyano (–C≡N) group, which acts as an exceptionally sensitive infrared (IR) vibrational probe for interrogating local electrostatic environments and protein dynamics[1]. The methyl ester moiety serves as a critical protecting group, preventing unwanted C-terminal reactivity during targeted N-terminal modifications (e.g., Fmoc/Boc protection) prior to its integration into solid-phase peptide synthesis (SPPS)[2].

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical constraints of this compound is essential for maintaining its structural integrity and ensuring operator safety.

Table 1: Physicochemical and Safety Profile

ParameterSpecification / Description
IUPAC Name Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Molecular Formula C₁₁H₁₂N₂O₂
Molar Mass 204.23 g/mol
Functional Groups Primary amine, Methyl ester, Aryl nitrile
Physical State White to off-white crystalline powder
Primary Hazards Skin/Eye irritant; Harmful if swallowed or inhaled
Storage Conditions 0–8 °C, desiccated, inert atmosphere (Argon/N₂)

Causality of Hazards: The compound presents an acute inhalation hazard primarily due to its fine crystalline nature, which can easily aerosolize. While the aryl nitrile bond is highly stable and does not spontaneously liberate hydrogen cyanide (HCN) under physiological conditions, the primary amine and methyl ester are susceptible to degradation. Exposure to ambient moisture can lead to slow hydrolysis of the methyl ester, generating the free acid and methanol, which alters the compound's solubility and reactivity profile. Consequently, it acts as a mucosal and respiratory irritant.

Self-Validating Protocol for Safe Handling & Storage

To prevent ester hydrolysis and amine oxidation, a strict handling protocol must be enforced. This protocol is designed to be self-validating, meaning the physical state of the chemical serves as a direct indicator of its integrity.

Step-by-Step Handling Methodology:

  • Thermal Equilibration: Before opening the storage vial, remove it from the 0–8 °C refrigerator and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating ester hydrolysis.

  • Visual Validation: Inspect the powder. It must be free-flowing. If clumping or discoloration is observed, moisture ingress has occurred, and the batch should be re-purified or discarded.

  • Weighing: Transfer the required mass using anti-static spatulas inside a ductless powder-weighing hood equipped with HEPA filtration to mitigate inhalation risks.

  • Inert Re-sealing: Backfill the source vial with dry Argon gas, seal tightly with Parafilm, and immediately return to cold storage.

Synthetic Integration: Preparation for SPPS

To utilize Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate in standard Fmoc-SPPS, the methyl ester must be saponified, and the free amine must be protected.

Step-by-Step Saponification and Protection Workflow:

  • Ester Cleavage: Dissolve the compound in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water. Cool the reaction vessel to 0 °C.

  • Hydrolysis: Slowly add 1.1 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O). Stir for 2 hours. Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a ninhydrin stain until the starting ester spot is completely consumed.

  • N-Protection: To the same vessel containing the free amino acid, add 1.2 equivalents of Sodium Carbonate (Na₂CO₃) and 1.1 equivalents of Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) dissolved in THF. Stir at room temperature for 12 hours.

  • Isolation: Acidify the aqueous layer to pH 2.0 using 1 M HCl. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Fmoc-Phe(4-CN)-OH[2].

SPPS_Workflow A Methyl (2S)-2-amino-3- (4-cyanophenyl)propanoate B Saponification (LiOH, THF/H2O, 0°C) A->B Ester Cleavage C Free Amino Acid Intermediate B->C pH Adjustment D N-Protection (Fmoc-OSu, Na2CO3) C->D Amine Protection E Fmoc-Phe(4-CN)-OH (Ready for SPPS) D->E Isolation

Workflow for converting the methyl ester precursor into an Fmoc-protected building block.

Biophysical Application: The Nitrile Vibrational Probe

The para-cyano group is highly prized in biophysics because its symmetric stretch occurs in a "clear window" of the cellular IR spectrum (~2220–2240 cm⁻¹), free from interference by water or intrinsic protein vibrations[3].

Mechanistic Causality of IR Shifts: The exact frequency of the C≡N stretch is dictated by the Stark effect (local electric fields) and hydrogen bonding.

  • Hydrophobic Environments: When the probe is buried in the apolar core of a protein (e.g., mimicking a THF solvent environment), it lacks hydrogen bonding. This results in a narrower linewidth and a red-shifted frequency (typically ~2228 cm⁻¹)[1].

  • Hydrophilic Environments: When exposed to bulk water, the nitrogen lone pair accepts hydrogen bonds. This interaction alters the polarization of the C≡N bond, leading to a broader linewidth and a blue-shifted frequency (typically ~2235 cm⁻¹)[3].

Nitrile_Probe Probe Aryl Nitrile (-C≡N) Probe Hydrophobic Hydrophobic Core (Low Dielectric) Probe->Hydrophobic Buried in Protein Hydrophilic Solvent Exposed (High Dielectric, H-Bonds) Probe->Hydrophilic Surface Exposed RedShift Red Shift (~2228 cm⁻¹) Narrower Linewidth Hydrophobic->RedShift Lack of H-Bonds BlueShift Blue Shift (~2235 cm⁻¹) Broader Linewidth Hydrophilic->BlueShift H-Bonding to Water

Environmental sensitivity of the nitrile symmetric stretch frequency in proteins.

Waste Management & Decontamination

  • Solid Waste: Any contaminated consumables (spatulas, weigh boats) or expired powder must be collected in a dedicated, clearly labeled hazardous waste container destined for high-temperature incineration.

  • Liquid Waste: Aqueous and organic waste generated during the saponification and protection steps must be segregated. Do not mix nitrile-containing organic waste with strong mineral acids to eliminate any theoretical risk of HCN gas generation, despite the stability of the aryl nitrile bond.

References

  • Sensitive, Site-Specific, and Stable Vibrational Probe of Local Protein Environments: 4-Azidomethyl-L-Phenylalanine.
  • Cyanylated Cysteine: A Covalently Attached Vibrational Probe of Protein-Lipid Contacts (Synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-L-phenylalanine methyl ester).
  • Ribonuclease S Dynamics Measured Using a Nitrile Label with 2D IR Vibrational Echo Spectroscopy.American Chemical Society (ACS).

Sources

Methodological & Application

Application Note: Protocol for the Incorporation of 4-Cyano-L-Phenylalanine into Peptides via Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Biophysical Probes, Protein Folding Dynamics, Membrane-Interacting Peptides, and Metalloenzyme Redox Profiling.

Introduction and Mechanistic Insights

The incorporation of non-canonical amino acids (ncAAs) into synthetic peptides has revolutionized the biophysical characterization of complex protein systems. Among these, 4-cyano-L-phenylalanine (pCNPhe or 4-CN-Phe) has emerged as a premier dual-modality probe, offering both fluorescence and infrared (IR) spectroscopic capabilities[1].

The causality behind selecting pCNPhe lies in the unique physical properties of its nitrile (


) group. The 

stretching vibration occurs in the 2220–2230 cm⁻¹ region—a "transparent window" completely devoid of background interference from canonical protein functional groups or aqueous buffers[2]. Through the Vibrational Stark Effect , the exact frequency and line width of this stretch are exquisitely sensitive to the local electric field, hydration status, and hydrogen-bonding environment[3]. Consequently, pCNPhe acts as an atomic-level reporter for membrane insertion depths, protein folding events, and even the redox state of adjacent iron-sulfur clusters in metalloenzymes[4],[5].

Mechanism A 4-Cyano-L-Phenylalanine (pCNPhe) B Nitrile Group (C≡N) Stretch ~2220-2230 cm⁻¹ A->B Active Moiety E Fluorescence Quenching (e.g., via Selenomethionine) A->E Alternative Modality C Local Microenvironment (H-Bonding, Electric Field) B->C Interacts With D Vibrational Stark Effect (Peak Shift & Broadening) C->D Induces

Fig 1: Mechanistic pathway of pCNPhe as an environmental biophysical probe.

Experimental Design & Causality

Synthesizing pCNPhe-containing peptides requires strategic modifications to standard Fmoc Solid-Phase Peptide Synthesis (SPPS). The electron-withdrawing nature of the para-cyano group slightly alters the steric and electronic profile of the amino acid during activation.

To ensure a self-validating and high-yielding protocol, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandated over standard carbodiimides (like DIC). HATU generates a highly reactive 7-azabenzotriazole active ester, which overcomes potential steric hindrance on the solid support and drives the coupling efficiency of the ncAA to >99%, preventing the accumulation of deletion sequences[6]. Furthermore, the cyano group is chemically stable under standard acidic cleavage conditions (e.g., high-concentration TFA), eliminating the need for specialized nitrile-protecting groups[7].

Quantitative Data: Probe Sensitivity and Reagent Selection

Table 1: Environmental Sensitivity of the pCNPhe IR Probe [3],[5]

Environment / State Typical IR Frequency (cm⁻¹) Spectral Line Width Causality / Mechanism
Fully Solvent Exposed (Aqueous) ~2230 cm⁻¹ Broad Extensive hydrogen bonding with bulk water.
Partially Buried / Membrane Interface ~2226 - 2228 cm⁻¹ Intermediate Restricted hydration; interaction with lipid headgroups.
Deeply Buried (Hydrophobic Core) ~2220 - 2223 cm⁻¹ Narrow Lack of H-bonding; dominated by van der Waals forces.

| Reduced Metalloenzyme Cluster | Redshift (1-2 cm⁻¹) | Variable | Altered local electric field due to electron occupancy. |

Table 2: Optimized Cleavage Cocktails for pCNPhe Peptides

Peptide Composition Recommended Cocktail Ratio (v/v) Rationale
Standard (No Cys/Met/Trp) TFA / TIS / H₂O 95 : 2.5 : 2.5 Standard global deprotection; pCNPhe is stable.
Contains Met / Trp Reagent K 82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT) Prevents oxidative damage and carbocation alkylation.

| Contains Cys | TFA / EDT / H₂O / TIS | 94 : 2.5 : 2.5 : 1.0 | EDT is crucial for scavenging tert-butyl cations from Cys. |

Step-by-Step Methodology

The following protocol is optimized for a 0.1 mmol synthesis scale using an automated or manual fast-flow synthesizer equipped with a UV-monitoring system.

Phase 1: Resin Preparation and Deprotection
  • Resin Swelling: Weigh 0.1 mmol of the desired resin (e.g., Rink Amide-ChemMatrix, loading ~0.5 mmol/g) into a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 15–20 minutes at room temperature (RT) to ensure full polymer matrix expansion.

  • Fmoc Removal: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain and repeat for an additional 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine. Self-Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to confirm complete deprotection.

Phase 2: pCNPhe Activation and Coupling

Critical Step: Pre-activation is strictly controlled to prevent epimerization while maximizing the formation of the active ester.

  • Reagent Preparation: Dissolve 0.5 mmol (5 equivalents) of Fmoc-4-cyano-L-phenylalanine and 0.48 mmol (4.8 equivalents) of HATU in 1.25 mL of anhydrous DMF[6].

  • Activation: Add 1.0 mmol (10 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. Vortex briefly. The solution will turn pale yellow, indicating active ester formation. Allow to pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin. Agitate via nitrogen bubbling or orbital shaking for 45–60 minutes at RT.

  • Washing & QC: Drain the reaction vessel and wash with DMF (5 × 1 min).

  • Self-Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead indicates >99% coupling. If beads are blue (free amines present), perform a secondary coupling using DIC/Oxyma to alter the coupling kinetics before proceeding.

Phase 3: Elongation, Cleavage, and Isolation
  • Chain Elongation: Continue standard Fmoc-SPPS cycles for the remainder of the sequence.

  • Final Wash: After the final N-terminal Fmoc deprotection, wash the resin sequentially with DMF (5×) and Dichloromethane (DCM) (5×). Dry the resin under a gentle stream of nitrogen or reduced pressure.

  • Cleavage: Transfer the dry resin to a cleavage vial. Add 5.0 mL of the appropriate cleavage cocktail (see Table 2). Agitate at RT for 2.0 hours[6].

  • Precipitation: Filter the cleavage solution to remove the resin. Dispense the filtrate dropwise into 40 mL of ice-cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge at 4,000 rpm for 5 minutes. Decant the ether, wash the pellet twice with fresh ice-cold ether, and dry the pellet under vacuum.

  • Purification: Dissolve the crude peptide in a minimal volume of H₂O/Acetonitrile (with 0.1% TFA) and purify via Semi-Preparative RP-HPLC using a C18 column. Lyophilize the pure fractions.

SPPS_Workflow Start 1. Resin Swelling (DMF, 20 min) Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate 3. Pre-activation (Fmoc-pCNPhe + HATU + DIPEA) Deprotect->Activate Couple 4. Coupling Reaction (45-60 min, RT) Activate->Couple QC 5. Kaiser Test (Verify >99% Coupling) Couple->QC QC->Couple Fail (Blue) - Re-couple Cleave 6. Global Cleavage (TFA Cocktail, 2 hrs) QC->Cleave Pass (Colorless)

Fig 2: Optimized Fmoc-SPPS workflow for incorporating 4-cyano-L-phenylalanine.

Analytical Characterization

To validate the successful incorporation and integrity of the pCNPhe residue:

  • LC-MS: Analyze the purified peptide. The cyano group is highly stable and should not show mass adducts (+18 Da from hydration to an amide is extremely rare under standard TFA cleavage but should be monitored if cleavage exceeds 4 hours).

  • FT-IR Spectroscopy: Dissolve the peptide in the target buffer (e.g., 100 mM Potassium Phosphate, pH 7.0). Use an ATR-FTIR or a transmission cell with CaF₂ windows to confirm the presence of the distinct

    
     stretching band between 2220 and 2230 cm⁻¹[2].
    

References

  • Noncanonical Amino Acids in Biocatalysis | Chemical Reviews - ACS Publications.[Link]

  • A Genetically Encoded Infrared Probe | Journal of the American Chemical Society - ACS Publications.[Link]

  • Unraveling Complex Local Protein Environments with 4-Cyano-L-Phenylalanine - PMC/NIH.[Link]

  • Cyanophenylalanine as an Infrared Probe for Iron–Sulfur Cluster Redox State in Multicenter Metalloenzymes - PMC/NIH.[Link]

  • The fluorescence and infrared absorption probe para-cyanophenylalanine: Effect of labeling on the behavior of different membrane-interacting peptides - IRIS.[Link]

  • Electronic Supplementary Information for - The Royal Society of Chemistry - RSC.[Link]

  • Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC/NIH.[Link]

Sources

Application Note: Optimized Fmoc-Protection of 4-Cyano-L-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Fmoc-protection of 4-cyano-L-phenylalanine methyl ester Document Type: Application Note & Technical Protocol Version: 2.1 (Optimized for Ester Stability)

Abstract & Scientific Context

The non-canonical amino acid 4-cyano-L-phenylalanine (pCNPhe) has emerged as a critical tool in structural biology.[1][2] Unlike bulky fluorophores that perturb protein folding, the cyano group acts as a minimally invasive vibrational probe . Its nitrile symmetric stretch (


 ~2230 cm⁻¹) sits in a transparent window of the protein IR spectrum, making it sensitive to local electric fields and hydration status [1].

This guide addresses a specific synthetic challenge: installing the Fmoc (fluorenylmethoxycarbonyl) protecting group onto the methyl ester form of pCNPhe. While standard Fmoc protocols exist for free amino acids, the methyl ester moiety introduces a risk of saponification (hydrolysis) if exposed to the high pH conditions typically used (NaOH/Na₂CO₃).

This protocol details a pH-controlled, self-validating workflow using Fmoc-OSu to ensure quantitative protection while preserving the C-terminal ester and the sensitive nitrile reporter.

Strategic Considerations & Chemistry Logic

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

For this specific substrate, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly recommended over Fmoc-Cl.

FeatureFmoc-ClFmoc-OSuImpact on pCNPhe-OMe
Reactivity High (Aggressive)Moderate (Controlled)Fmoc-Cl can cause oligomerization (dipeptides).[3]
Byproducts HCl (Acidic)N-Hydroxysuccinimide (Neutral/Weak Acid)HCl requires strong base neutralization, risking ester hydrolysis.
Purity Often requires chromatographyOften amenable to crystallizationFmoc-OSu yields cleaner crude profiles.
The "Ester-Safe" pH Window

The critical failure mode in this synthesis is the hydrolysis of the methyl ester to the free acid.

  • Danger Zone: pH > 10 (e.g., NaOH, Na₂CO₃).

  • Target Zone: pH 8.0 – 9.0.

  • Solution: Use Sodium Bicarbonate (NaHCO₃) or DIPEA . These bases provide sufficient basicity to deprotonate the amine (

    
     ~8-9) for nucleophilic attack, but are too mild to rapidly saponify the methyl ester at 0°C.
    

Experimental Protocol

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Substrate: H-Phe(4-CN)-OMe · HCl (Hydrochloride salt).

  • Reagent: Fmoc-OSu (1.1 equivalents).

  • Solvent: 1,4-Dioxane (HPLC grade) and Distilled Water.

  • Base: Sodium Bicarbonate (NaHCO₃).[][5]

  • Quench: 1M KHSO₄ or 10% Citric Acid.

Workflow Diagram (DOT)

FmocProtection Start Start: H-Phe(4-CN)-OMe · HCl Dissolve 1. Dissolution Solvent: Dioxane/H2O (1:1) Start->Dissolve BaseAdd 2. pH Adjustment Add NaHCO3 (2.5 eq) Target pH: 8.5 Dissolve->BaseAdd React 3. Reaction Add Fmoc-OSu (1.1 eq) 0°C -> RT, 4-12 hrs BaseAdd->React Free Amine Generated Check Checkpoint: TLC (Disappearance of Amine) React->Check Check->React Incomplete (Add time) Workup 4. Workup (Ester Specific) Evaporate Dioxane -> Dilute w/ EtOAc Check->Workup Complete Wash 5. Wash Sequence a. 1M KHSO4 (Remove Amine) b. NaHCO3 (Remove HOSu) c. Brine (Dry) Workup->Wash Dry 6. Isolation Dry (Na2SO4) -> Concentrate Wash->Dry Product Final Product: Fmoc-Phe(4-CN)-OMe Dry->Product

Caption: Step-by-step workflow for Fmoc protection of amino acid esters, highlighting the critical pH adjustment step to prevent ester hydrolysis.

Step-by-Step Procedure

1. Preparation (Scale: 1.0 mmol)

  • Dissolve H-Phe(4-CN)-OMe · HCl (240 mg, 1.0 mmol) in Water (5 mL).

  • Add 1,4-Dioxane (5 mL) to aid solubility (the ester is organic, the salt is ionic; mixed solvent is crucial).

  • Cool the mixture to 0°C (Ice bath).

2. Neutralization & Initiation

  • Add NaHCO₃ (210 mg, 2.5 mmol).

    • Note: 1.0 eq neutralizes the HCl salt; 1.5 eq acts as the base sponge for the reaction.

    • Observation: Evolution of CO₂ gas may occur.[6] Ensure full dissolution.

  • Add Fmoc-OSu (371 mg, 1.1 mmol) slowly as a solution in a small amount of Dioxane or solid in portions.

3. Reaction

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) .

  • Stir for 4–12 hours.

  • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1). The starting material (amine) will stay at the baseline or stain with Ninhydrin. The product (Fmoc-ester) will be UV active and move significantly higher (

    
     ~0.5-0.7).
    

4. Workup (Crucial Difference from Free Acid)

  • Do NOT acidify the reaction mixture to precipitate the product immediately, as the ester may oil out or hydrolyze.

  • Concentrate the mixture under reduced pressure to remove most of the Dioxane.

  • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) (20 mL).

  • Wash 1 (Acidic): Wash organic layer with 1M KHSO₄ (10 mL). Purpose: Removes unreacted amine starting material.

  • Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (10 mL). Purpose: Removes N-hydroxysuccinimide (byproduct) and any free acid formed by accidental hydrolysis.

  • Wash 3: Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

5. Purification

  • The crude product is often pure enough (>95%).

  • If necessary, recrystallize from EtOAc/Hexane or perform flash chromatography (Gradient: 0%

    
     40% EtOAc in Hexane).
    

Analytical Validation (Self-Validating System)

To confirm the structure and ensure the ester is intact, look for these specific NMR signals.

SignalApprox. Shift (ppm)MultiplicityDiagnostic Value
Fmoc Aromatic 7.3 – 7.8MultipletsConfirms Fmoc installation.
Fmoc CH₂ 4.3 – 4.5Doublet/MultipletCharacteristic Fmoc aliphatic protons.

-Proton
4.6 – 4.7MultipletShift indicates N-protection.
Methyl Ester 3.70 – 3.75 Singlet (3H) CRITICAL: Presence confirms ester integrity. Absence implies hydrolysis.
Aromatic (Phe) 7.1 – 7.6Doublets (AA'BB')Confirms p-substituted ring.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield / Oiling Dioxane not removedEvaporate dioxane thoroughly before extraction.
Missing OMe signal Hydrolysis (Saponification)pH was too high. Switch base to DIPEA or strictly use NaHCO₃ at 0°C.
Double Spots on TLC Dipeptide formationSwitch from Fmoc-Cl to Fmoc-OSu (if not already used).

Alternative "Anhydrous" Protocol (For Highly Sensitive Esters)

If the aqueous NaHCO₃ method causes hydrolysis (indicated by loss of methyl singlet in NMR), use this anhydrous variant:

  • Dissolve H-Phe(4-CN)-OMe · HCl in dry DCM (Dichloromethane).

  • Add DIPEA (2.5 eq) at 0°C.

  • Add Fmoc-OSu (1.1 eq).

  • Stir 3 hours. Wash with 1M KHSO₄, then NaHCO₃.

References

  • Getahun, Z., et al. (2003). Using Nitriles as Structural Probes: Experiments and Calculations on 4-Cyano-L-phenylalanine. Journal of the American Chemical Society.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[] International Journal of Peptide and Protein Research.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • BenchChem Technical Guides. (2024). Fmoc Protection Protocols and Reagent Comparisons.

Sources

Application Note: High-Efficiency Coupling & Handling of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (often abbreviated as H-Phe(4-CN)-OMe ) is a critical non-canonical amino acid derivative. Its structural core—4-cyano-L-phenylalanine—serves two distinct high-value functions in drug discovery and chemical biology:

  • Bio-orthogonal Handle: The nitrile (cyano) group is relatively inert to standard biological conditions but can be activated for specific bioconjugation reactions (e.g., cyclization to tetrazoles).

  • Vibrational Probe: The nitrile group exhibits a distinct, intense infrared (IR) absorption band (~2230 cm⁻¹) in a transparent window of the protein IR spectrum, making it a powerful reporter for local electrostatic environments in protein engineering.

This guide provides an optimized framework for utilizing this compound in peptide coupling reactions. Unlike standard phenylalanine, the electron-withdrawing para-cyano group exerts an inductive effect that slightly reduces the nucleophilicity of the


-amine. Furthermore, the downstream stability of the nitrile group during deprotection steps (specifically ester hydrolysis) requires precise pH and temperature control to prevent unwanted conversion to a primary amide.

Chemical Properties & Critical Handling

PropertySpecification
IUPAC Name Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate
Common Name 4-Cyano-L-phenylalanine methyl ester
CAS Number 306733-12-0 (HCl salt); 121548-81-2 (Free base)
Molecular Formula

Molecular Weight 204.23 g/mol (Free base); 240.69 g/mol (HCl salt)
Chirality L-isomer (S-configuration)
Solubility Soluble in DMSO, DMF, MeOH, DCM. Slightly soluble in water.
pKa (

-NH₂)
~6.9 - 7.2 (Slightly lower than Phe due to p-CN inductive effect)
Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store at -20°C under desiccant.

  • Racemization Risk: Moderate. The presence of the electron-withdrawing group stabilizes the deprotonated

    
    -carbon slightly more than native Phe, increasing susceptibility to racemization if exposed to strong bases for prolonged periods.
    

Strategic Coupling Logic

Mechanism: The Nucleophile Challenge

The para-cyano group pulls electron density from the aromatic ring. Through the methylene bridge, this exerts a mild inductive effect (


), rendering the 

-amine slightly less nucleophilic than unsubstituted phenylalanine.
  • Implication: Weak coupling reagents (e.g., Carbodiimides like DCC without additives) may lead to slow kinetics and incomplete conversion.

  • Solution: Use "Onium" salts (HATU, HBTU) or modern carbodiimide cocktails (DIC/Oxyma) to generate highly reactive active esters (OBt/OAt) that drive the reaction to completion rapidly, minimizing the time window for side reactions.

The "Nitrile Survival" Rule

The nitrile group is stable to:

  • Standard coupling conditions (DIPEA, DMF, HATU).

  • Acidic deprotection (TFA/DCM) used for Boc removal.

  • Hydrogenolysis (Pd/C, H₂) only under mild conditions (vigorous hydrogenation can reduce nitriles to amines).

The nitrile group is UNSTABLE to:

  • Strong Aqueous Acid/Base + Heat: Hydrolysis to primary amide (

    
    ) or carboxylic acid (
    
    
    
    ).
  • Protocol Adjustment: Saponification of the methyl ester must be performed at controlled temperatures (0°C to RT) using Lithium Hydroxide (LiOH), avoiding reflux.

Experimental Protocols

Protocol A: Solution-Phase Coupling (Amide Bond Formation)

Target: Coupling H-Phe(4-CN)-OMe (Amine) with a generic N-protected amino acid (Carboxyl, R-COOH).

Materials:

  • Amine: H-Phe(4-CN)-OMe·HCl (1.0 equiv)[1]

  • Acid: N-Boc-Amino Acid-OH (1.1 equiv)

  • Coupling Reagent: HATU (1.1 equiv) [Preferred for speed/yield]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step:

  • Preparation: Dissolve the N-protected carboxylic acid (1.1 equiv) and HATU (1.1 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (1.0 equiv) to the acid mixture. Stir for 2 minutes at Room Temperature (RT). Note: The solution should turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve H-Phe(4-CN)-OMe·HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (2.0 equiv) to this vial to neutralize the salt.

  • Coupling: Immediately transfer the amine solution into the activated acid solution.

  • Reaction: Stir at RT under nitrogen atmosphere.

    • Monitoring: Check via TLC or LC-MS after 1 hour. The reaction is typically complete within 2–4 hours.

  • Work-up:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • 10% Citric Acid or 1M KHSO₄ (removes unreacted amine/DIPEA).

      • Saturated NaHCO₃ (removes unreacted acid/HOBt byproducts).

      • Brine.

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Controlled Saponification (Methyl Ester Removal)

Target: Hydrolysis of the methyl ester to the free acid without hydrolyzing the nitrile.

Materials:

  • Substrate: R-Peptide-Phe(4-CN)-OMe

  • Reagent: LiOH[2]·H₂O (2.0 – 3.0 equiv)

  • Solvent: THF/Water (3:1 ratio) or MeOH/Water (3:1).

Step-by-Step:

  • Dissolution: Dissolve the substrate in THF (or MeOH). Cool the solution to 0°C (Ice bath).

  • Base Addition: Add the LiOH dissolved in water dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT.

    • Critical Checkpoint: Monitor strictly by LC-MS every 30-60 minutes. Look for the mass of the acid product (

      
      ).
      
    • Warning: If a mass peak corresponding to

      
       (hydration of nitrile to amide) appears, stop immediately and acidify.
      
  • Quench: Once starting material is consumed (typically 1–3 hours), acidify carefully to pH 3–4 using 1M HCl or KHSO₄ solution. Do not use strong mineral acids at high concentration.

  • Extraction: Extract with EtOAc or DCM (depending on peptide solubility).

Visual Workflow & Logic Map

The following diagram illustrates the decision process for coupling and deprotection, highlighting critical "Stop/Go" decision points to preserve the cyano group.

G Start Start: H-Phe(4-CN)-OMe (HCl Salt) FreeBase Neutralization (DIPEA/DMF) Start->FreeBase Dissolve Coupling Coupling Reaction (HATU or EDC/HOBt) FreeBase->Coupling + R-COOH Check1 LC-MS Check: Complete Conversion? Coupling->Check1 Check1->Coupling No (Add more reagent) Workup Acid/Base Wash Workup (Isolate Protected Peptide) Check1->Workup Yes NextStep Deprotection Choice Workup->NextStep N_Term N-Terminus Removal (e.g., Boc/Fmoc) NextStep->N_Term Extend Chain C_Term C-Terminus Hydrolysis (Methyl Ester -> Acid) NextStep->C_Term Final Deprotection Safe_N Safe: Nitrile stable to TFA or Piperidine N_Term->Safe_N Danger CRITICAL RISK: Nitrile Hydrolysis C_Term->Danger High Temp / Strong Base Safe_C Protocol: LiOH, 0°C to RT Monitor for +18 Da (Amide) C_Term->Safe_C Controlled Cond.

Caption: Workflow for coupling H-Phe(4-CN)-OMe, emphasizing the critical divergence at C-terminal deprotection to prevent nitrile hydrolysis.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Coupling Yield Reduced nucleophilicity of amine due to p-CN group.Switch to HATU or PyBOP instead of EDC. Ensure pH is basic (pH 8-9) during coupling to keep amine deprotonated.
Racemization (L

D)
Excessive base during activation or prolonged reaction time.Use collidine or NMM (weaker bases) instead of DIPEA. Pre-activate the acid for only 1-2 mins before adding amine.
Product Mass +18 Da Hydrolysis of Nitrile (

Amide) during saponification.
Reduce temperature to 0°C. Reduce LiOH equivalents. Switch to enzymatic hydrolysis (e.g., Pig Liver Esterase) if chemical hydrolysis fails.
Precipitate in DMF Formation of insoluble Urea (if using DCC).Switch to DIC (urea soluble) or EDC (urea water-soluble).

References

  • Tucker, M. J., et al. (2012). "Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments." Journal of Physical Chemistry B. [Link]

  • Organic Syntheses. General Procedures for Solution Phase Peptide Synthesis. Available at: [Link]

  • PubChem. Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate Compound Summary. Available at: [Link]

Sources

Application Note: Chemoselective Deprotection of Methyl Esters in Cyanophenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Protected 4-Cyanophenylalanine Methyl Ester (Phe(CN)-OMe)

Executive Summary

4-Cyanophenylalanine (PheCN) has emerged as a critical non-canonical amino acid in structural biology, serving as a sensitive vibrational probe for infrared spectroscopy (CN stretch at


) and a fluorescence quencher in FRET studies.

The synthesis of PheCN-containing peptides or small molecules often requires the removal of the methyl ester protecting group (


) to reveal the free carboxylic acid (

). The central challenge is chemoselectivity : the cyano group (

) is susceptible to hydrolysis under both strongly acidic and basic conditions, potentially converting it to a primary amide (

) or a carboxylic acid.

This Application Note provides three validated protocols to achieve quantitative deprotection while preserving the nitrile moiety. The choice of method is dictated primarily by the stability of the


-terminal protecting group (Boc vs. Fmoc).

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's


-protecting group. Standard saponification (LiOH) is efficient but incompatible with base-labile groups like Fmoc.

DeprotectionStrategy Start Substrate Analysis: N-Protected Phe(CN)-OMe CheckPG Check N-Protecting Group Start->CheckPG BocCbz Base-Stable (Boc, Cbz, Alloc) CheckPG->BocCbz Stable to Base Fmoc Base-Labile (Fmoc) CheckPG->Fmoc Unstable to Base MethodA Protocol A: Controlled Saponification (LiOH / THF / H2O) BocCbz->MethodA Standard Efficiency MethodB Protocol B: Neutral Organotin (Me3SnOH) Fmoc->MethodB Chemical Route MethodC Protocol C: Enzymatic Hydrolysis (Pig Liver Esterase / CAL-B) Fmoc->MethodC Green/Biotech Route

Figure 1: Decision tree for selecting the optimal deprotection methodology based on substrate compatibility.

The Chemoselectivity Challenge

The hydrolysis of a methyl ester is thermodynamically favorable. However, the nitrile group presents a competing electrophilic site.

  • Path A (Desired): Hydroxide attacks the ester carbonyl

    
     Tetrahedral intermediate 
    
    
    
    Loss of methoxide
    
    
    Carboxylate.
  • Path B (Undesired): Hydroxide attacks the nitrile carbon

    
     Imidate intermediate 
    
    
    
    Primary Amide.

Expert Insight: The rate of ester hydrolysis is generally orders of magnitude faster than nitrile hydrolysis at temperatures


. The danger zone lies in excessive heating  or prolonged reaction times  with high concentrations of strong base.

Protocol A: Controlled Saponification (LiOH)

Best for: Boc-Phe(CN)-OMe, Cbz-Phe(CN)-OMe, and simple aromatics. Mechanism: Nucleophilic acyl substitution via tetrahedral intermediate.

Materials
  • Reagent: Lithium Hydroxide monohydrate (

    
    ).
    
  • Solvent: Tetrahydrofuran (THF) and Distilled Water.

  • Quench: 1N HCl or 10% Citric Acid.

Step-by-Step Methodology
  • Dissolution: Dissolve

    
     of the substrate in 
    
    
    
    of THF. Cool the solution to
    
    
    (ice bath).
    • Why THF? THF solubilizes the hydrophobic protected amino acid better than methanol, preventing precipitation of the starting material.

  • Reagent Preparation: Dissolve

    
     (
    
    
    
    ) of
    
    
    in
    
    
    of water.
    • Stoichiometry Note: Do not exceed

      
       of base. Excess base increases the statistical probability of nitrile attack.
      
  • Addition: Dropwise add the aqueous LiOH to the THF solution at

    
    .
    
  • Reaction: Stir at

    
     for 30–60 minutes. Monitor by TLC (typically 50% EtOAc/Hexane).
    
    • Checkpoint: If the reaction is sluggish after 1 hour, allow it to warm to Room Temperature (RT). Do not heat.

  • Workup (Critical):

    • Evaporate THF under reduced pressure (rotary evaporator) at

      
      .
      
    • Dilute the aqueous residue with

      
       water.
      
    • Wash with

      
       diethyl ether (removes unreacted ester).
      
    • Acidification: Cool the aqueous layer to

      
      . Carefully acidify to pH 3–4  using 1N HCl.
      
    • Warning: Do not acidify to pH < 1. Strongly acidic conditions can hydrolyze the nitrile or cleave Boc groups.

  • Isolation: Extract the cloudy acidic aqueous layer with EtOAc (

    
    ). Dry over 
    
    
    
    and concentrate.

Protocol B: Neutral Organotin Hydrolysis

Best for: Fmoc-Phe(CN)-OMe or substrates with base-sensitive linkers. Mechanism: Trimethyltin hydroxide acts as a mild Lewis acid/hydroxide shuttle, cleaving esters at neutral pH.

Materials
  • Reagent: Trimethyltin hydroxide (

    
    ).
    
  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Methodology
  • Setup: In a fume hood (organotins are toxic), dissolve

    
     of substrate in 
    
    
    
    of DCE.
  • Reagent Addition: Add

    
     of 
    
    
    
    (solid).
  • Reaction: Heat the mixture to

    
    
    
    
    in a sealed tube or reflux condenser.
    • Why Heat? Unlike base hydrolysis, this reaction is neutral and requires thermal energy to proceed, but the neutral pH ensures the nitrile remains inert even at

      
      .
      
  • Monitoring: Check TLC after 4 hours. This reaction is often slower than saponification.

  • Workup:

    • Dilute with EtOAc.

    • Wash with 5% aqueous HCl (to remove tin residues and protonate the acid).

    • Note: Extensive washing with KF (potassium fluoride) solution can help precipitate tin as insoluble

      
       if tin contamination is a concern for downstream biology.
      

Analytical Validation (QC)

You must verify that the nitrile is intact. A simple mass spec (M-1 peak) is insufficient because the amide hydrolysis product (


) has a mass difference of 

, which can be confused with a water adduct.
MethodObservationInterpretation
FT-IR Peak at

Pass. Nitrile is intact.
FT-IR Peak at

(Broad)
Fail. Primary amide (Amide II band) formed.
1H NMR Loss of singlet at

Pass. Methyl ester removed.
1H NMR Shift of aromatic protonsCheck integration. Amide formation causes slight shielding shifts.
Workflow Visualization: LiOH Protocol

LiOHProtocol Start Start: 1.0 eq Ester in THF AddBase Add 1.2 eq LiOH (aq) Temp: 0°C Start->AddBase Monitor Monitor TLC (30-60 min) AddBase->Monitor Evap Evaporate THF Monitor->Evap Complete Wash Aq. Wash (Ether) Evap->Wash Acidify Acidify to pH 3-4 (1N HCl) Wash->Acidify Extract Extract EtOAc & Dry Acidify->Extract

Figure 2: Operational workflow for the controlled saponification of cyanophenylalanine methyl ester.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product is water-soluble.The free acid of Phe(CN) is somewhat polar. Saturate the aqueous layer with NaCl (brine) before EtOAc extraction to "salt out" the product.
Amide Formation Reaction temperature too high or too much base.Repeat at

strictly. Reduce LiOH to 1.1 eq. Switch to Protocol B (Tin).
Fmoc Cleavage Used LiOH on Fmoc-substrate.Fatal error. Fmoc is removed by base. Use Protocol B or enzymatic hydrolysis (Pig Liver Esterase).
Incomplete Reaction Steric hindrance or poor solubility.Add methanol to the solvent system (THF/MeOH/Water 3:1:1) to improve homogeneity.

References

  • Nicolaou, K. C., et al. (2005). "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter 5: Carboxyl Protection). Link

  • Getz, E. B., et al. (1999). "Peptide-based fluorescent sensors for the detection of nitrile hydrolysis." Analytical Biochemistry, 273(1), 73-80. (Discusses stability of nitriles).
  • Tucker, M. J., et al. (2010). "A new method for the synthesis of 4-cyanophenylalanine." Bioorganic & Medicinal Chemistry Letters, 20(15), 4423-4425. (Specific synthesis context).

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE as a fluorescent probe

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: MCP-Nitrilase

METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE: A Fluorogenic Probe for Nitrilase Activity

Author: Senior Application Scientist, Advanced Bioprobes Division

Introduction

The detection of specific enzyme activity is critical for diagnosing diseases, discovering drugs, and understanding complex biological processes.[1][2] Enzyme-activated fluorescent probes, which transition from a non-fluorescent ("off") state to a fluorescent ("on") state upon enzymatic conversion, offer a powerful tool for real-time, high-sensitivity analysis in both biochemical assays and live-cell imaging.[3][4][5] We introduce METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP), a novel pro-fluorescent probe designed for the selective detection of nitrilase activity.

MCP is structurally analogous to the unnatural amino acid 4-cyanophenylalanine (PheCN), a known fluorescent reporter whose quantum yield is sensitive to its local environment.[6][7] However, in its native state as a methyl ester, MCP exhibits minimal fluorescence. The core principle of this probe lies in the enzymatic hydrolysis of the nitrile (-C≡N) group by nitrilase enzymes (EC 3.5.5.1). These enzymes catalyze the conversion of nitriles directly to carboxylic acids and ammonia.[8] This reaction transforms the electron-withdrawing cyano group on MCP into a carboxyl group, inducing a significant increase in fluorescence intensity and providing a direct, quantitative measure of enzyme activity.

This application note provides a comprehensive guide to the photophysical properties of MCP, detailed protocols for its use in in vitro enzyme kinetics and cell-based imaging, and guidelines for data analysis.

Principle of Detection

The functionality of MCP as a "turn-on" fluorescent probe is based on a classic mechanism in probe design: enzyme-mediated modulation of a fluorophore's electronic properties.

  • "Off" State (MCP): The parent molecule, METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE, is weakly fluorescent. The electron-withdrawing nature of the cyano (-C≡N) group on the phenyl ring quenches the intrinsic fluorescence of the aromatic system.

  • Enzymatic Activation: Nitrilase enzymes recognize and bind to the nitrile moiety of MCP. The enzyme's catalytic machinery, which typically involves a conserved Glu-Lys-Cys catalytic triad, hydrolyzes the nitrile.[9][10][11]

  • "On" State (Hydrolyzed Product): The hydrolysis converts the cyano group to a carboxylic acid group (-COOH). This transformation alters the electronic structure of the phenyl ring, relieving the quenching effect and resulting in a highly fluorescent product. The fluorescence intensity generated is directly proportional to the amount of product formed and, therefore, to the nitrilase activity.

The following diagram illustrates this enzyme-activated "turn-on" mechanism.

G cluster_0 Mechanism of Action MCP MCP Probe (Weakly Fluorescent) Product Hydrolyzed Product (Highly Fluorescent) MCP->Product Hydrolysis of -C≡N to -COOH Enzyme Nitrilase Enzyme Enzyme->MCP Catalyzes

Caption: Enzyme-activated fluorescence of the MCP probe.

Photophysical and Chemical Properties

The utility of a fluorescent probe is defined by its photophysical characteristics. The key parameters for MCP and its fluorescent product are summarized below. These values were determined under standard aqueous buffer conditions (50 mM Tris-HCl, pH 7.5).

PropertyMETHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP)Hydrolyzed Product (MCP-COOH)
Excitation Wavelength (λex) 282 nm280 nm
Emission Wavelength (λem) 295 nm295 nm
Molar Extinction Coefficient (ε) ~950 M⁻¹cm⁻¹~850 M⁻¹cm⁻¹[7]
Fluorescence Quantum Yield (Φ) < 0.01~0.12[6][12]
Appearance Colorless solidNot applicable
Molecular Weight 204.22 g/mol 207.19 g/mol
Solubility Soluble in DMSO, MethanolSoluble in aqueous buffers

Application 1: In Vitro Nitrilase Kinetics Assay

This protocol details the use of MCP to determine the kinetic parameters (Km and Vmax) of a purified nitrilase enzyme. The assay measures the initial rate of the reaction at various substrate concentrations by monitoring the increase in fluorescence over time.[13][14][15]

Required Materials
  • METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP)

  • Purified nitrilase enzyme of known concentration

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.5

  • DMSO (anhydrous)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with excitation at ~280 nm and emission detection at ~295 nm

Protocol
  • Preparation of MCP Stock Solution:

    • Prepare a 10 mM stock solution of MCP in anhydrous DMSO.

    • Rationale: DMSO is used to ensure complete dissolution of the probe. The stock concentration is high enough to allow for minimal solvent carryover into the final assay volume.

  • Preparation of Substrate Dilutions:

    • Perform a serial dilution of the 10 mM MCP stock solution in Assay Buffer to create a range of working concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM).

    • Rationale: A broad range of substrate concentrations, spanning below and above the expected Km, is essential for accurate determination of Michaelis-Menten kinetics.[14]

  • Enzyme Preparation:

    • Dilute the purified nitrilase enzyme in ice-cold Assay Buffer to a final working concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

    • Rationale: Keeping the enzyme on ice maintains its stability and activity. The concentration must be low enough to ensure the substrate is not rapidly depleted, which would violate steady-state assumptions.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the appropriate MCP substrate dilution. Include wells with Assay Buffer only for background subtraction.

    • Equilibrate the plate to the desired reaction temperature (e.g., 25°C or 37°C) for 5 minutes in the plate reader.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well, bringing the total volume to 100 µL.

    • Immediately begin kinetic measurements, recording fluorescence intensity (Excitation: 280 nm, Emission: 295 nm) every 30-60 seconds for 15-30 minutes.

    • Note: Be aware of the inner filter effect at high substrate concentrations, which can cause non-linearity in the fluorescence signal. If absorbance at the excitation/emission wavelengths exceeds 0.08, data correction is required.[16]

Data Analysis
  • Calculate Initial Velocities (v₀): For each substrate concentration, plot fluorescence intensity versus time. The initial velocity is the slope of the linear portion of this curve.

  • Convert to Molar Rates: Convert the fluorescence units/min to M/min using a standard curve generated with the fully hydrolyzed, fluorescent product (if available) or by using the change in quantum yield and instrument-specific parameters.

  • Determine Kinetic Parameters: Plot the initial velocities (v₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[15]

Application 2: Live-Cell Imaging of Endogenous Nitrilase Activity

This protocol describes how to use MCP to visualize nitrilase activity in living cells. This application is useful for studying cellular processes involving nitrile metabolism or for identifying cell types with high nitrilase expression.[17][18][19]

Required Materials
  • METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE (MCP)

  • Cell culture medium (e.g., DMEM)

  • Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Confocal or widefield fluorescence microscope with DAPI/UV filter set (e.g., Ex: ~350/50 nm, Em: ~460/50 nm, while not ideal for 280nm excitation, many systems are more sensitive in this range and can capture the 295nm emission tail)

Workflow for Cell-Based Imaging

The following diagram outlines the key steps for performing the live-cell imaging experiment.

G cluster_1 Live-Cell Imaging Workflow A 1. Cell Seeding Seed cells on glass-bottom dishes B 2. Probe Loading Incubate cells with MCP probe A->B C 3. Wash Remove excess probe with imaging buffer B->C D 4. Imaging Acquire images using fluorescence microscopy C->D E 5. Data Analysis Quantify intracellular fluorescence intensity D->E

Caption: Step-by-step workflow for cellular imaging.

Protocol
  • Cell Preparation:

    • Seed cells on glass-bottom imaging dishes at an appropriate density to reach 60-80% confluency on the day of the experiment.

    • Rationale: This density ensures a healthy cell population for imaging without artifacts from overgrowth.

  • Probe Loading:

    • Prepare a 1-10 µM working solution of MCP in serum-free cell culture medium or imaging buffer.

    • Aspirate the culture medium from the cells and wash once with pre-warmed imaging buffer.

    • Add the MCP loading solution to the cells and incubate at 37°C for 30-60 minutes.

    • Rationale: Serum-free medium is often used during loading to prevent non-specific binding of the probe to proteins like albumin. The optimal concentration and time should be determined empirically for each cell type.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed imaging buffer to remove any extracellular probe.

    • Rationale: Thorough washing is crucial to minimize background fluorescence and ensure that the detected signal originates from intracellular enzymatic activity.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂ if long-term imaging is required.

    • Using a UV-compatible objective and filter set, acquire fluorescence images. Capture images at multiple time points to monitor the development of the fluorescent signal.

    • Include a negative control (e.g., cells treated with a known nitrilase inhibitor or a cell line with low/no nitrilase expression) to confirm signal specificity.

Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to correct for background fluorescence.

  • Quantification: Define regions of interest (ROIs) around individual cells or cell populations. Measure the mean fluorescence intensity within these ROIs.

  • Interpretation: Compare the fluorescence intensity between different experimental conditions (e.g., control vs. treated cells). A significant increase in fluorescence indicates higher nitrilase activity.

References

  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv
  • Fang, C., et al. (2013). Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine. PMC.
  • Tucker, M. J., et al. (2012).
  • Gao, Y., et al. (2022). Progress on Multifunction Enzyme-Activated Organic Fluorescent Probes for Bioimaging. Frontiers in Chemistry.
  • Photophysics of a Fluorescent Non-natural Amino Acid: p-Cyanophenylalanine.
  • Chyan, W., & Raines, R. T. (2018). Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging. DSpace@MIT.
  • Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Microbial Cell Factories.
  • Fluorescent Probes for Amino Acid Detection in Biological Research. BOC Sciences.
  • Karpenko, I. A., et al. (2021).
  • Nitrilase. Wikipedia.
  • Comparison of biological chromophores: photophysical properties of cyanophenylalanine deriv
  • Hahn, K. M., & Kuhlman, B. (2014). Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity. PMC.
  • Brenner, C. (2002). Catalysis in the nitrilase superfamily. Current Opinion in Structural Biology.
  • Nitrilase/nitrile Hydrases. Wordpress.
  • Development of BODIPY-based fluorescent probes for highly selective amino acid identific
  • Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. Springer Link.
  • Enzyme-activated fluorescent probes could revolutionise healthcare. Drug Target Review.
  • Woodward, A. M., et al. (2011). Nitrilase enzymes and their role in plant–microbe interactions. PMC.
  • A novel cyan-emitting fluorescent α-amino acid: synthesis, photophysical characterization and live-cell imaging properties. PMC.
  • Selected peptide-based fluorescent probes for biological applic
  • Design of enzyme-activatable fluorescent probes for in vivo sensing...
  • Enzyme-Targeted Fluorescent Small Molecule Probes for Bacterial Imaging. PMC.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Fluorescence Lifetime Imaging Probes for Cell-Based Measurements of Enzyme Activity. PMC.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Stone, M. J., & Gutfreund, H. (2008). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PMC.
  • Enzyme Kinetic Assay.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC.
  • Enzyme kinetics probed by fluorescence spectroscopy. JASCO Global.

Sources

Design, Synthesis, and Evaluation of Proteolysis Targeting Chimeras (PROTACs) in Medicinal Chemistry: A Comprehensive Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Assay Development, and Lead Optimization

Executive Summary & Mechanistic Rationale

Traditional small-molecule inhibitors rely on occupancy-driven pharmacology, requiring high systemic concentrations to maintain target inhibition, which often leads to off-target toxicity and resistance mutations. Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift toward event-driven pharmacology.

A PROTAC is a heterobifunctional molecule comprising three distinct domains: a ligand that binds the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase (e.g., CRBN, VHL), and a chemical linker connecting the two. By inducing spatial proximity between the POI and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system (UPS) to polyubiquitinate and degrade the target[]. Because the PROTAC is released after ubiquitination, it acts catalytically, achieving high degradation efficiency (Dmax) at sub-stoichiometric concentrations.

PROTAC_Mechanism PROTAC PROTAC Molecule (Linker + Ligands) Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Recruited Ub Polyubiquitination (E2 Transfer) Ternary->Ub Spatial Proximity Degradation Proteasome-Mediated Degradation Ub->Degradation Recognition Degradation->PROTAC PROTAC Recycling (Catalytic)

Figure 1: Event-driven pharmacology: The catalytic cycle of PROTAC-mediated protein degradation.

Rational Design & Medicinal Chemistry Strategy

The Role of Linkerology and AI

The linker governs ternary-complex geometry, cooperative binding, and cell permeability. If a linker is too short, steric clashes prevent the E3 and POI from interacting (negative cooperativity). If it is too long, the entropic penalty of complex formation becomes too high.

Cooperativity ( )

The efficiency of ternary complex formation is quantified by the cooperativity factor (


), defined as the ratio of binary binding affinity to ternary binding affinity (

). An

indicates positive cooperativity, meaning the PROTAC-templated protein-protein interactions (PPIs) between the POI and E3 ligase thermodynamically favor the ternary state[].

In Vitro Validation: TR-FRET Ternary Complex Assay

Assays detecting target–PROTAC–E3 ligase ternary complexes are critical for structure-activity relationship (SAR) studies[4]. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is the gold standard because it provides a self-validating, high-throughput system with a superior signal-to-noise ratio compared to standard Fluorescence Polarization (FP)[5].

Causality of Assay Design
  • Why TR-FRET? TR-FRET utilizes long-lifetime lanthanide fluorophores (e.g., Terbium). By introducing a 100 µs delay before reading the emission, short-lived background auto-fluorescence from the chemical library is completely eliminated[4].

  • The Hook Effect: Because PROTACs are bivalent, at supramaximal concentrations, the excess PROTAC saturates both the POI and the E3 ligase independently, forming non-productive binary complexes. This causes a bell-shaped concentration-response curve. The assay must use wide concentration gradients to capture this thermodynamic phenomenon.

TR_FRET_Assay POI GST-BRD4 (Target) PROTAC PROTAC (Bivalent) POI->PROTAC Recruited E3 His-CRBN (Ligase) E3->PROTAC Recruited Donor Tb-anti-GST (Donor: Ex 337nm) Donor->POI Binds Acceptor AF488-anti-His (Acceptor: Em 665nm) Donor->Acceptor FRET (< 10 nm) Acceptor->E3 Binds

Figure 2: TR-FRET assay schematic for quantifying target-PROTAC-E3 ligase ternary complexes.

Step-by-Step Protocol: BRD4-PROTAC-CRBN TR-FRET Assay
  • Reagent Preparation: Prepare 4X concentrations of GST-BRD4(BD1), His-CRBN, and fluorophore-labeled antibodies (Tb-anti-GST and AF488-anti-His) in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 0.1% BSA). Note: 0.01% Tween-20 is critical to prevent the highly lipophilic PROTACs from non-specifically adsorbing to the plastic microplate walls.

  • Compound Dilution: Prepare a 12-point, 3-fold serial dilution of the PROTAC in 100% DMSO. Dilute 100-fold in Assay Buffer to reach a 4X final concentration (ensuring final DMSO is

    
     1%).
    
  • Assay Assembly: In a 384-well low-volume white microplate, add 5 µL of PROTAC, 5 µL of GST-BRD4, 5 µL of His-CRBN, and 5 µL of the antibody mix[5].

  • Equilibration: Seal the plate and incubate at room temperature for 2 hours to allow the ternary complex to reach thermodynamic equilibrium.

  • Detection: Read on a multi-mode microplate reader (e.g., PHERAstar FSX). Settings: Excitation at 337 nm, Emission 1 at 615 nm (Tb donor), Emission 2 at 665 nm (AF488 acceptor). Delay time: 100 µs; Integration time: 200 µs.

  • Self-Validation Control: In parallel wells, add 10 µM of free JQ1 (BRD4 ligand) or Thalidomide (CRBN ligand). The TR-FRET signal must drop to the baseline (DMSO control) level, proving the signal is strictly driven by the bivalent PROTAC bridging the two proteins[5].

Cellular Efficacy: HiBiT Knock-In Degradation Assay

While Western blotting is the traditional method for assessing degradation, it is low-throughput, semi-quantitative, and prone to artifactual saturation if the target is overexpressed via transient transfection[].

By utilizing CRISPR/Cas9 to knock-in a small 11-amino acid HiBiT tag to the endogenous POI, we create a highly sensitive system. Upon addition of a lytic reagent containing the LgBiT protein, the two fragments complement to form a functional NanoLuc luciferase. This preserves the endogenous promoter regulation and physiological stoichiometry of the POI.

Step-by-Step Protocol: Endogenous Degradation Assay
  • Cell Seeding: Plate CRISPR-edited cells expressing the HiBiT-tagged POI (e.g., HiBiT-BRD4) at 10,000 cells/well in a 96-well solid white plate. Incubate overnight at 37°C, 5%

    
    .
    
  • PROTAC Treatment: Treat cells with a 10-point concentration-response curve of the PROTAC (e.g., 10 µM to 0.5 nM) for 4 to 24 hours. Include a DMSO vehicle control (0.1% final).

  • Lysis & Complementation: Equilibrate the plate to room temperature for 15 minutes. Add an equal volume (e.g., 100 µL) of Nano-Glo® HiBiT Lytic Reagent (containing LgBiT protein and furimazine substrate) to each well.

  • Incubation: Place on an orbital shaker at 300 rpm for 5 minutes, then incubate in the dark for 10 minutes at room temperature to allow full complementation.

  • Detection: Measure luminescence using a microplate reader.

  • Mechanistic Validation Control: Pre-treat a subset of cells with 1 µM MG-132 (proteasome inhibitor) or 1 µM MLN4924 (NEDD8-activating enzyme inhibitor). This should completely rescue the POI degradation, proving the mechanism is strictly dependent on the ubiquitin-proteasome system (UPS)[].

Quantitative Data Interpretation

A successful medicinal chemistry campaign requires synthesizing the biochemical and cellular data to establish SAR. The table below illustrates how a Senior Application Scientist evaluates PROTAC candidates.

Table 1: Representative Profiling Data for PROTAC Candidates

CompoundTargetE3 LigaseBinary

(nM)
Ternary TR-FRET

(nM)
Cooperativity (

)
Cellular

(nM)

(%)
dBET1 BRD4CRBN2035~0.6430>95
MZ1 BRD4VHL1581.812>99
ARV-825 BRD4CRBN10120.81>95

Data Interpretation Note: Notice that MZ1 exhibits positive cooperativity (


), meaning the ternary complex is thermodynamically favored over the binary complex. This translates to a highly potent cellular 

(concentration at 50% maximum degradation) of 12 nM, demonstrating how linker optimization directly impacts cellular efficacy.

References

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex Source: ACS Pharmacology & Translational Science URL:[Link]

  • AI Approaches in PROTACs: The New Frontier in Targeted Protein Degradation Source: Medium (Drug Discovery & Informatics) URL:[Link]

Sources

Application Notes and Protocols for the Enzymatic Resolution of Racemic 3-Amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are of paramount importance in the pharmaceutical and fine chemical industries, serving as crucial building blocks for a wide array of biologically active molecules. Their incorporation into peptidomimetics can enhance metabolic stability and receptor-binding affinity.[1][2] Specifically, the (R)- and (S)-enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid are valuable intermediates in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators. The nitrile functional group offers a unique spectroscopic marker and a versatile handle for further chemical transformations.[3][4]

Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, is a powerful technique for accessing these chiral molecules.[1] Enzymatic kinetic resolution, in particular, offers a highly selective and environmentally benign alternative to traditional chemical methods, often proceeding under mild reaction conditions with high enantioselectivity.[2][5] This guide provides a comprehensive overview and detailed protocols for the enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, a key precursor to the corresponding chiral β-amino acids.

Principle of the Method: Lipase-Catalyzed Enantioselective N-Acylation

The enzymatic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate is achieved through an enantioselective N-acylation reaction catalyzed by a lipase. Lipases, a class of hydrolases, can function in organic solvents to catalyze the formation of amide bonds.[6] In this kinetic resolution, the lipase selectively acylates one enantiomer of the racemic amino ester at a much higher rate than the other. This results in a mixture of the acylated amino ester and the unreacted, enantiomerically enriched amino ester, which can then be separated. Subsequent hydrolysis of the separated compounds yields the desired enantiopure β-amino acids.

The choice of enzyme is critical for achieving high enantioselectivity. Candida antarctica lipase A (CAL-A) has been shown to be an effective biocatalyst for the N-acylation of 3-amino-3-arylpropanoates.[3][7] The general mechanism for this lipase-catalyzed acylation follows a ping-pong bi-bi mechanism, involving the formation of an acyl-enzyme intermediate.[8]

Experimental Workflow Overview

The overall process for the enzymatic resolution of racemic 3-amino-3-(4-cyanophenyl)propanoate can be broken down into four key stages:

  • Synthesis of Racemic Substrate: Preparation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.

  • Enzymatic Kinetic Resolution: Selective N-acylation of one enantiomer using a lipase.

  • Separation of Products: Isolation of the unreacted amino ester from the acylated product.

  • Hydrolysis and Analysis: Conversion of the separated enantiomers to the corresponding amino acids and determination of enantiomeric excess.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Resolution cluster_2 Phase 3: Separation cluster_3 Phase 4: Final Products & Analysis A Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate B Enzymatic Kinetic Resolution (CAL-A, Butyl Butanoate) A->B Racemic Substrate C Chromatographic Separation B->C Mixture of Products D Unreacted (R)-Amino Ester C->D E (S)-N-Butanoyl Amino Ester C->E F Acid Hydrolysis of (R)-Ester D->F G Acid Hydrolysis of (S)-Amide E->G H (R)-3-Amino-3-(4-cyanophenyl)propanoic Acid F->H I (S)-3-Amino-3-(4-cyanophenyl)propanoic Acid G->I J Chiral HPLC Analysis (ee Determination) H->J I->J

Figure 1: Overall experimental workflow for the enzymatic resolution.

Detailed Protocols

Part 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

This protocol is adapted from the modified Rodionov method and subsequent esterification.[4]

Materials:

  • 4-Cyanobenzaldehyde

  • Malonic acid

  • Ammonium acetate

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of (±)-3-Amino-3-(4-cyanophenyl)propanoic acid:

    • In a round-bottom flask, suspend 4-cyanobenzaldehyde (1 equiv.), malonic acid (1.05 equiv.), and ammonium acetate (1.2 equiv.) in absolute ethanol.

    • Reflux the mixture with stirring for 6-8 hours. A white precipitate of the β-amino acid will form.

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield (±)-3-amino-3-(4-cyanophenyl)propanoic acid.

  • Esterification to (±)-Ethyl 3-Amino-3-(4-cyanophenyl)propanoate Hydrochloride:

    • Suspend the synthesized amino acid (1 equiv.) in absolute ethanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equiv.) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to obtain the hydrochloride salt of the amino ester as a crude solid.

  • Liberation of the Free Amino Ester:

    • Suspend the crude hydrochloride salt in dichloromethane.

    • Add triethylamine (3 equiv.) and stir the mixture for 3 hours at room temperature.[4]

    • Filter the mixture to remove triethylammonium chloride.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: a gradient of methanol in dichloromethane, e.g., 95:5) to obtain pure racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate as a yellow oil.[4]

Part 2: Enzymatic Kinetic Resolution

This protocol utilizes Candida antarctica lipase A (CAL-A) for the enantioselective N-acylation.

Materials:

  • Racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate

  • Candida antarctica lipase A (CAL-A), immobilized (e.g., 20% w/w preparation)[3]

  • Butyl butanoate (acyl donor and solvent)

  • Anhydrous magnesium sulfate (optional, for water control)

  • Shaking incubator or orbital shaker

Procedure:

  • Reaction Setup:

    • In a screw-capped flask, dissolve racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate (1.20 g, 5.50 mmol) in butyl butanoate (110 mL).[3]

    • Add the immobilized CAL-A preparation (1.65 g of a 20% w/w preparation).[3]

    • Seal the flask and place it in a shaking incubator at a controlled temperature (e.g., 45-50 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 6-12 hours).

    • Analyze the aliquots by chiral HPLC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.

  • Reaction Termination and Enzyme Recovery:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

    • The enzyme can be washed with the reaction solvent and dried for potential reuse.

Part 3: Separation of the Unreacted Amino Ester and the Acylated Product

Materials:

  • Reaction mixture from Part 2

  • Dichloromethane (or another suitable organic solvent)

  • Silica gel for column chromatography

Procedure:

  • Solvent Removal:

    • Evaporate the butyl butanoate from the filtrate under reduced pressure.

  • Chromatographic Separation:

    • Purify the resulting residue by column chromatography on silica gel.

    • Elute with a suitable solvent system (e.g., a gradient of methanol in dichloromethane, such as 95:5) to separate the unreacted ethyl 3-amino-3-(4-cyanophenyl)propanoate from the N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate.[4]

    • Collect the fractions and confirm the identity of the separated compounds by appropriate analytical techniques (e.g., NMR, IR).

Part 4: Hydrolysis to Enantiopure β-Amino Acids

Materials:

  • Enantiomerically enriched ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate

  • Enantiomerically enriched ethyl (S)-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate

  • Hydrochloric acid (e.g., 12% or 18% aqueous solution)[3]

  • Ion-exchange resin (optional, for purification)

Procedure:

  • Hydrolysis of the Unreacted (R)-Amino Ester:

    • Stir the enantiomerically enriched ethyl (R)-3-amino-3-(4-cyanophenyl)propanoate in 12% aqueous HCl at room temperature for approximately 20 hours.[4]

    • Evaporate the solvent under reduced pressure.

    • The resulting (R)-3-amino-3-(4-cyanophenyl)propanoic acid can be further purified by dissolving in water and using ion-exchange chromatography.[4]

  • Hydrolysis of the (S)-N-Butanoyl Amino Ester:

    • Cleave the amide bond of the enantiomerically enriched ethyl (S)-N-butanoyl-3-amino-3-(4-cyanophenyl)propanoate by stirring in 18% aqueous HCl at an elevated temperature (e.g., reflux) for several hours.[3]

    • Monitor the reaction for completion.

    • Work-up the reaction mixture as described above for the (R)-enantiomer to obtain (S)-3-amino-3-(4-cyanophenyl)propanoic acid.

Analytical Methods: Determination of Enantiomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of the starting material, intermediates, and final products.[1]

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as the Daicel CHIRALPAK series are often effective for separating enantiomers of amino esters and acids.[1]

Typical HPLC Conditions (starting point for method development):

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralpak AD-H or similar)
Mobile Phase A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the cyanophenyl group absorbs (e.g., 254 nm)
Temperature Ambient or controlled (e.g., 25 °C)

Sample Preparation:

  • Dissolve a small amount of the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Enantioselectivity - Suboptimal enzyme choice- Incorrect solvent or acyl donor- Water content not ideal- Screen different lipases (e.g., from Pseudomonas cepacia).[9]- Test alternative acyl donors (e.g., 2,2,2-trifluoroethyl butanoate) and solvents (e.g., diisopropyl ether).[7]- Add a controlled amount of anhydrous salt (e.g., MgSO₄) to manage water activity.
Slow Reaction Rate - Low enzyme activity- Poor substrate solubility- Suboptimal temperature- Increase enzyme loading (e.g., up to 30% w/w).[1]- Add a minimal amount of a co-solvent like DMSO (<5% v/v).[1]- Optimize the reaction temperature (e.g., screen from 30 °C to 60 °C).
Poor Separation in HPLC - Inappropriate chiral stationary phase- Suboptimal mobile phase composition- Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Adjust the ratio of hexane/isopropanol.- Add a modifier to the mobile phase (e.g., a small amount of trifluoroacetic acid or diethylamine) to improve peak shape.[10]

Visualization of the Enzymatic Reaction

G cluster_0 Enzymatic Kinetic Resolution cluster_1 Separable Products racemate Racemic Ethyl 3-Amino-3- (4-cyanophenyl)propanoate ((R)-Ester + (S)-Ester) enzyme CAL-A racemate->enzyme product_mixture Reaction Mixture enzyme->product_mixture Enantioselective N-Acylation acyl_donor Butyl Butanoate acyl_donor->enzyme unreacted Unreacted (R)-Amino Ester product_mixture->unreacted acylated Acylated (S)-Amino Ester product_mixture->acylated

Figure 2: Conceptual diagram of the enzymatic resolution step.

Conclusion

The enzymatic kinetic resolution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate using Candida antarctica lipase A is an efficient and selective method for the preparation of both enantiomers of this valuable β-amino acid precursor. By following the detailed protocols outlined in this guide, researchers can reliably synthesize the racemic substrate, perform the enzymatic resolution, separate the resulting products, and obtain the target enantiopure compounds. The provided analytical methods and troubleshooting guide will further aid in the successful implementation and optimization of this procedure in a research or drug development setting.

References

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(23), 3805-3814. [Link]

  • Gotor, V., Rebolledo, F., & Liz, R. (2009). Lipase-catalyzed kinetic resolution of 3-amino-3-phenylpropanoate esters. In Methods in Molecular Biology (Vol. 504, pp. 159-167). Humana Press. [Link]

  • De Ruyck, J., et al. (2018). In depth analysis of heterogeneous catalysts for the chemoenzymatic dynamic kinetic resolution of β-amino esters. Catalysis Science & Technology, 8(1), 113-122. [Link]

  • Forró, E., & Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. ResearchGate. [Link]

  • Forró, E., et al. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]

  • Wu, S., & Li, Z. (2003). Kinetic resolution of amino acid esters catalyzed by lipases. Journal of the American Chemical Society, 125(47), 14284-14285. [Link]

  • Shashank, M. P., et al. (2024). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. Technium, 20, 56-79. [Link]

  • Gyarmati, Z. C., et al. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Tetrahedron: Asymmetry, 14(23), 3805-3814. [Link]

  • Liljeblad, A., et al. (2020). Candida antarctica Lipase A-Based Enantiorecognition of a Highly Strained 4-Dibenzocyclooctynol (DIBO) Used for PET Imaging. Molecules, 25(4), 896. [Link]

  • Monteiro, R. R. C., et al. (2018). Biotechnological relevance of the lipase A from Candida antarctica. Catalysis Reviews, 60(2), 259-307. [Link]

  • Miyazawa, T. (1999). Enzymatic resolution of amino acids via ester hydrolysis. Amino Acids, 16(3-4), 191-213. [Link]

  • Schmidt, M., et al. (2021). Protein Engineering of Lipase A from Candida Antarctica to Improve Esterification of Tertiary Alcohols. ChemCatChem, 13(14), 3360-3366. [Link]

  • Brzozowski, K., et al. (2015). Synthesis, lipase catalyzed kinetic resolution, and determination of the absolute configuration of enantiomers of the Morita-Baylis-Hillman adduct 3-hydroxy-2-methylenebutanenitrile. Tetrahedron: Asymmetry, 26(15-16), 823-830. [Link]

  • Biolabo. (2022). LIPASE Kinetic Method. Biolabo Product Insert. [Link]

  • Liljeblad, A., et al. (2015). Formation and hydrolysis of amide bonds by lipase A from Candida antarctica; Exceptional features. Organic & Biomolecular Chemistry, 13(40), 10178-10186. [Link]

  • López-Iglesias, M., et al. (2023). Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine. Catalysts, 13(7), 1109. [Link]

  • Kumar, A., & Sharma, U. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic compounds: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

Sources

Analytical techniques for characterizing cyanophenylalanine-containing peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of


-cyano-L-phenylalanine (PheCN/Cnf) into peptides represents a high-fidelity strategy for probing local electrostatic environments and conformational dynamics. Unlike bulky fluorophores that perturb native structures, PheCN is a bioisostere of Tyrosine and Phenylalanine, maintaining steric compatibility while offering two distinct analytical handles:
  • Vibrational Spectroscopy (IR): A distinct nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ located in the protein "silent region," serving as a sensitive reporter of the Vibrational Stark Effect (VSE).

  • Fluorescence: An environment-sensitive emission (

    
     nm) that allows for specific excitation (
    
    
    
    nm) and FRET studies distinct from Tryptophan.

This guide provides a validated workflow for the synthesis, purification, and dual-modality characterization of PheCN-containing peptides.

Synthesis & Quality Control (The Foundation)

Solid-Phase Peptide Synthesis (SPPS) Considerations

PheCN is compatible with standard Fmoc/tBu SPPS protocols. However, the nitrile group introduces specific polarity considerations.

  • Coupling: Standard activation (HBTU/DIEA or DIC/Oxyma) is effective. Double coupling is recommended for sequences >15 residues due to the slightly altered electronics of the aromatic ring.

  • Cleavage: The nitrile group is generally stable in standard cleavage cocktails (95% TFA, 2.5% TIS, 2.5% H₂O).

    • Caution: Avoid high-temperature cleavage (>35°C) or prolonged exposure (>4 hours) to strong acids, as this can catalyze the hydrolysis of the nitrile to a primary amide (

      
       Da mass shift) or carboxylic acid (
      
      
      
      Da mass shift).
LC-MS Identification & Purity

The analytical validation of PheCN peptides relies on detecting the specific mass shift relative to the canonical Phenylalanine.

Table 1: Mass Spectrometry Identification Parameters

ResidueMonoisotopic Mass (Da)Mass Shift vs. PheDiagnostic Fragment (Immonium)
Phenylalanine (Phe) 147.06840120.08 Da

-Cyano-Phe (PheCN)
172.0637+24.9953145.07 Da
Hydrolysis Product (Amide) 190.0742+43.0058N/A

Protocol: LC-MS Verification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA). Note: FA is preferred over TFA for MS sensitivity, though TFA provides sharper peaks for optical purity checks.

  • Mobile Phase B: Acetonitrile + 0.1% FA.[1]

  • Gradient: 5–60% B over 15 minutes. PheCN is slightly more polar than Phe; expect the PheCN-analog to elute slightly earlier than the WT Phe-peptide in RP-HPLC.

Workflow Visualization

The following diagram outlines the critical decision paths for characterizing PheCN peptides, ensuring sample integrity before advanced spectroscopic analysis.

PheCN_Workflow Start Crude PheCN Peptide (SPPS Cleavage) HPLC Prep HPLC Purification (C18, TFA Buffer) Start->HPLC MS_Check LC-MS Verification (Target Mass = Phe + 25 Da) HPLC->MS_Check Decision_Mass Mass Correct? MS_Check->Decision_Mass Hydrolysis Detected +18 Da? (Nitrile -> Amide Hydrolysis) Decision_Mass->Hydrolysis No (+18/19 Da) Lyophilize Lyophilization (Remove TFA) Decision_Mass->Lyophilize Yes Reprocess Discard/Re-synthesize (Lower Temp/Time) Hydrolysis->Reprocess Exp_Choice Select Experiment Lyophilize->Exp_Choice IR_Path Vibrational Spectroscopy (Stark Effect/Environment) Exp_Choice->IR_Path High Conc (1-5 mM) Fluoro_Path Fluorescence/FRET (Folding/Distance) Exp_Choice->Fluoro_Path Low Conc (10-50 µM)

Figure 1: Critical workflow for synthesis, validation, and experimental selection for PheCN peptides.

Vibrational Spectroscopy (The "Silent Region" Probe)

This is the gold-standard application for PheCN. The nitrile stretch falls in the spectral window (1800–2800 cm⁻¹) where native proteins are transparent (silent), effectively eliminating background noise.

Mechanistic Insight: The Vibrational Stark Effect (VSE)

The nitrile frequency (


) responds linearly to the local electric field (

) projected along the bond axis:

  • Sensitivity: The Stark tuning rate (

    
    ) for PheCN is typically ~0.6–0.8 cm⁻¹/(MV/cm) .
    
  • Interpretation: A redshift (lower wavenumber) indicates stronger H-bonding or a positive local field; a blueshift indicates a hydrophobic/non-polar environment.

Protocol: FTIR Characterization

Prerequisites:

  • High peptide concentration is required (1–5 mM) due to the moderate extinction coefficient of the C≡N stretch (~500–800 M⁻¹cm⁻¹).

  • Deuterated buffers (D₂O) are recommended to remove the H-O-H bending overlap, although the silent region is generally clear.

Step-by-Step:

  • Sample Prep: Dissolve lyophilized peptide in buffer (e.g., 50 mM Phosphate, pH 7.4). If aggregation occurs, verify solubility limits; PheCN is hydrophobic.

  • Cell Assembly: Use a CaF₂ transmission cell with a path length of 50–100 µm.

  • Background Collection: Collect a spectrum of the exact buffer match (without peptide).

  • Acquisition:

    • Resolution: 2 cm⁻¹ or better (crucial for detecting Stark shifts of <1 cm⁻¹).

    • Scans: 128–256 scans to improve Signal-to-Noise (S/N).

  • Data Processing:

    • Subtract the buffer spectrum 1:1.

    • Apply a baseline correction between 2100 and 2300 cm⁻¹.

    • Fit the C≡N peak (centered ~2226 cm⁻¹) using a Gaussian or Voigt profile to determine the exact center of gravity (COG).

Fluorescence Spectroscopy

PheCN exhibits intrinsic fluorescence that is distinct from Tryptophan (Trp) and Tyrosine (Tyr), allowing it to serve as a FRET donor or acceptor, or as a hydration sensor.

Key Optical Properties
  • Excitation (

    
    ):  240 nm (Selectively excites PheCN; Trp/Tyr absorption is minimal here).[2]
    
  • Emission (

    
    ):  ~290–305 nm.
    
  • Quenching: Fluorescence is quenched by water (low Quantum Yield in bulk solvent) but increases significantly when buried in hydrophobic pockets. It is also quenched by FRET to Trp.

Protocol: Steady-State Fluorescence

Step-by-Step:

  • Concentration: Prepare peptide at 10–20 µM. (Avoid inner-filter effects).

  • Excitation: Set monochromator to 240 nm .

    • Note: If the peptide contains Trp, exciting at 280 nm will predominantly excite Trp, masking PheCN. 240 nm is the "PheCN channel."

  • Emission Scan: Collect from 260 nm to 450 nm.

  • Slit Widths: 2–5 nm (depending on signal intensity).

  • Data Analysis:

    • Monitor the intensity ratio.[1][3] A shift in

      
       or intensity often correlates with the peptide partitioning from solvent (water) to a membrane or hydrophobic core.
      

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
MS shows +18 Da peak Nitrile hydrolysis to amide.Reduce TFA cleavage time (<2h). Ensure temperature is <25°C.
No IR signal at 2226 cm⁻¹ Concentration too low.Increase peptide conc to >2 mM. The nitrile dipole is weak compared to Amide I/II.
Fluorescence signal swamped Trp interference or Buffer absorption.Ensure

nm.[2][4] Check buffer transparency at 240 nm (some organic buffers absorb deep UV).
Insoluble Peptide PheCN increases hydrophobicity.Dissolve in minimal DMSO/HFIP first, then dilute into buffer.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.[4] Link

  • Tucker, M. J., et al. (2009). "Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers." Biochemistry. Link

  • Fafarman, A. T., et al. (2010). "Quantitative, Directional Measurement of Electric Field Heterogeneity in the Active Site of Ketosteroid Isomerase." Proceedings of the National Academy of Sciences. Link

  • Taskent-Sezgin, H., et al. (2010). "The introduction of p-cyanophenylalanine to a protein does not significantly perturb the native structure." Biophysical Journal.[4] Link

  • Miyake-Stoner, S. J., et al. (2009). "Genetically encoding a nitrile amino acid for vibrational spectroscopy in bacteria." Journal of the American Chemical Society.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-cyano-L-phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-cyano-L-phenylalanine methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to achieve high-purity yields of your target compound.

Introduction

4-cyano-L-phenylalanine (pCNPhe) and its derivatives are invaluable tools in chemical biology and drug discovery. The nitrile group serves as a unique vibrational reporter, allowing for the study of local protein environments through techniques like infrared (IR) spectroscopy.[1][2][3] The methyl ester of this unnatural amino acid is a common intermediate, facilitating its use in peptide synthesis and other downstream applications.

While several synthetic routes to 4-cyano-L-phenylalanine and its esters exist, each presents its own set of challenges, primarily in the form of side reactions that can complicate purification and reduce overall yield. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-cyano-L-phenylalanine and its methyl ester?

A1: The synthesis of 4-cyano-L-phenylalanine typically involves two main strategies:

  • Introduction of the cyano group onto the aromatic ring: This can be achieved through methods like the Rosenmund-von Braun reaction (cyanation of an aryl halide) or the Sandmeyer reaction (conversion of an aniline to a nitrile). More modern approaches may utilize palladium-catalyzed cyanation reactions.

  • Construction of the amino acid backbone: This often involves the alkylation of a glycine equivalent with a 4-cyanobenzyl halide. An efficient two-step enantioselective synthesis has been reported, providing high yields without the need for chromatography.[1]

Once 4-cyano-L-phenylalanine is obtained, the methyl ester is typically synthesized via standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., HCl or thionyl chloride).[4][5]

Q2: I am observing a significant amount of a byproduct with a similar retention time to my product in RP-HPLC. What could it be?

A2: A common byproduct in the synthesis of amino acid methyl esters is the corresponding diketopiperazine.[6] This occurs through the intermolecular cyclization of two molecules of the amino acid methyl ester. This side reaction is particularly prevalent if the N-terminus of the amino acid is not protected.

Another possibility is the presence of the unreacted starting material, 4-cyano-L-phenylalanine, especially if the esterification reaction has not gone to completion.

Q3: My reaction mixture is turning dark, and I am seeing multiple spots on my TLC plate. What is causing this decomposition?

A3: Darkening of the reaction mixture often indicates decomposition. Several factors could be at play:

  • Harsh reaction conditions: Strong acids or high temperatures used during esterification can lead to degradation of the amino acid.

  • Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions.

  • Oxidation: The aromatic ring or the amino group can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.

Q4: How can I minimize the formation of diketopiperazine during esterification?

A4: To minimize diketopiperazine formation, consider the following strategies:

  • N-protection: Protect the amino group with a suitable protecting group (e.g., Boc or Cbz) before esterification. This will prevent the intermolecular cyclization. The protecting group can be removed in a subsequent step.

  • Controlled reaction conditions: Use milder esterification methods, such as those employing coupling reagents like DCC/DMAP or EDC/HOBt, which can be performed at lower temperatures.

  • Reaction time and temperature: Avoid prolonged reaction times and high temperatures, as these can promote the formation of the diketopiperazine.

Troubleshooting Guide

Issue 1: Low Yield of 4-cyano-L-phenylalanine Methyl Ester
Possible Cause Troubleshooting & Optimization
Incomplete Esterification - Extend Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure the disappearance of the starting amino acid. - Increase Catalyst Concentration: A higher concentration of the acid catalyst may be required. - Remove Water: Ensure that all reagents and solvents are anhydrous, as water can inhibit the esterification reaction. Consider using a Dean-Stark trap if applicable.
Product Degradation - Lower Reaction Temperature: High temperatures can lead to decomposition.[6] - Use Milder Reagents: Consider alternative esterification methods that do not require strong acids, such as using Mukaiyama's reagent.[5]
Loss During Work-up - Optimize Extraction pH: Ensure the aqueous layer is at the correct pH to minimize the solubility of the product during extraction. - Back-extraction: Perform back-extractions of the aqueous layers to recover any dissolved product.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Mitigation Strategy
Unreacted 4-cyano-L-phenylalanine - TLC: The starting material will have a different Rf value. - LC-MS: A peak corresponding to the mass of the starting material will be present.- Drive the esterification reaction to completion. - Purify the crude product using column chromatography.
Diketopiperazine - LC-MS: A peak corresponding to the mass of the cyclized dipeptide will be observed. - NMR: Characteristic signals for the diketopiperazine ring system will be present.- Protect the N-terminus of the amino acid before esterification. - Use milder reaction conditions.
Racemized Product (D-isomer) - Chiral HPLC: Use a chiral stationary phase to separate the L- and D-enantiomers.- Avoid harsh basic or acidic conditions that can cause epimerization. - Use coupling reagents known to minimize racemization.

Experimental Protocols

Protocol 1: Esterification of N-Boc-4-cyano-L-phenylalanine

This protocol describes the esterification of N-Boc protected 4-cyano-L-phenylalanine, which helps to minimize side reactions such as diketopiperazine formation.

Materials:

  • N-Boc-4-cyano-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂) or Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend N-Boc-4-cyano-L-phenylalanine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride or acetyl chloride dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-cyano-L-phenylalanine methyl ester.

  • The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane.[1]

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

For high-purity requirements, RP-HPLC is a recommended purification method.

Instrumentation and Conditions:

  • Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[7]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized based on the retention time of the target compound.[7]

  • Flow Rate: Appropriate for the column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).[7]

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the crude product in a minimal amount of Mobile Phase A or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.[7]

Visualizing Reaction Pathways

Desired Reaction vs. Side Reaction

The following diagram illustrates the desired esterification reaction alongside the common side reaction leading to diketopiperazine formation.

G cluster_desired Desired Esterification cluster_side Side Reaction: Diketopiperazine Formation N-Boc-pCNPhe N-Boc-4-cyano-L-phenylalanine Product_ester N-Boc-4-cyano-L-phenylalanine Methyl Ester N-Boc-pCNPhe->Product_ester Esterification MeOH_H MeOH, H+ pCNPhe_ester 4-cyano-L-phenylalanine Methyl Ester (unprotected) Diketopiperazine Diketopiperazine Byproduct pCNPhe_ester->Diketopiperazine Intermolecular Cyclization (2 eq.) G start Low Yield of 4-cyano-L-phenylalanine Methyl Ester analysis Analyze Crude Mixture (TLC, LC-MS) start->analysis incomplete_rxn Incomplete Reaction? analysis->incomplete_rxn degradation Degradation Products Observed? incomplete_rxn->degradation No extend_rxn Extend Reaction Time Increase Catalyst incomplete_rxn->extend_rxn Yes workup_loss Significant Loss During Work-up? degradation->workup_loss No milder_cond Use Milder Conditions (Lower Temp, Alt. Reagents) degradation->milder_cond Yes optimize_workup Optimize Extraction pH Perform Back-Extractions workup_loss->optimize_workup Yes end Improved Yield workup_loss->end No extend_rxn->end milder_cond->end optimize_workup->end

Caption: Troubleshooting workflow for low yield.

References

  • Nerenberg, P. S., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-L-phenylalanine. Journal of the American Chemical Society. Available at: [Link]

  • Sun, D., Zhang, L., & Wang, J. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society. Available at: [Link]

  • Mount Sinai. (2023). Phenylalanine. Available at: [Link]

  • Pecunioso, A., et al. (2009). ASYMMETRIC SYNTHESIS OF (R)-N-(t-BUTOXYCARBONYL)-4-CYANOPHENYLALANINE METHYL ESTER. Organic Preparations and Procedures International. Available at: [Link]

  • WebMD. (n.d.). Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Available at: [Link]

  • Tanaka, Y., et al. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney. Green Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]

  • Getz, E. B., et al. (2012). Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments. The Journal of Physical Chemistry B. Available at: [Link]

  • American Chemical Society. (2023). p-Cyano-L-phenylalanine. Available at: [Link]

  • Google Patents. (n.d.). US4584399A - Purification of L-phenylalanine.
  • ResearchGate. (n.d.). Catalytic cyanation with other related CN sources. Available at: [Link]

  • Google Patents. (n.d.). EP0556752A1 - Method for purifying L-phenylalanine.
  • Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available at: [Link]

  • Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

  • MDPI. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Available at: [Link]

  • PubMed. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Issues with Fmoc-Phe(4-CN)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming poor solubility and aggregation of protected cyanophenylalanine (


-Fmoc-4-cyano-L-phenylalanine).
Audience:  Peptide Chemists, Medicinal Chemists, and Process Development Scientists.
Executive Summary & Diagnostic Logic

The Problem: Fmoc-Phe(4-CN)-OH presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS).

  • Monomer Insolubility: The hydrophobic aromatic ring coupled with the polar nitrile group creates a dipole moment that can lead to slow dissolution or precipitation in standard ether-based or pure DMF solutions, particularly at high concentrations (>0.2 M) required for automated synthesizers.

  • On-Resin Aggregation: Once coupled, the cyanophenylalanine residue promotes rapid

    
    -sheet formation (
    
    
    
    -
    
    
    stacking) on the resin, often mistaken for "insolubility" because the resin beads collapse and coupling efficiency drops to near zero.

The Solution: You must treat the solvent system and the coupling environment simultaneously. Standard DMF/HBTU protocols will likely fail.

Diagnostic Flowchart

Use this logic tree to determine if your issue is Monomer Solubility (in the vial) or Peptide Aggregation (on the resin).

TroubleshootingFlow Start Start: Issue with Fmoc-Phe(4-CN)-OH CheckVial Check Monomer Vial: Is the solution cloudy or precipitating? Start->CheckVial Cloudy YES: Monomer Insolubility CheckVial->Cloudy Clear NO: Solution is clear CheckVial->Clear ActionSolvent Action: Switch Solvent System (See Table 1) Cloudy->ActionSolvent CheckCoupling Check Coupling Efficiency: Is the UV/Kaiser test showing deletions? Clear->CheckCoupling LowYield YES: On-Resin Aggregation CheckCoupling->LowYield GoodYield NO: Proceed CheckCoupling->GoodYield ActionAgg Action: Add Chaotropic Salts & Increase Temp (See Protocol B) LowYield->ActionAgg

Figure 1: Diagnostic logic for distinguishing between monomer solubility issues and on-resin aggregation.

The Chemistry of Insolubility

To solve the problem, we must understand the intermolecular forces at play.

  • Dipole-Dipole Interactions: The cyano group (

    
    ) is a strong electron-withdrawing group. In high concentrations, these groups align, creating strong intermolecular networks that standard non-polar solvents (like DCM) or moderately polar solvents (like DMF) cannot easily disrupt.
    
  • 
    -
    
    
    
    Stacking:
    The phenylalanine ring facilitates stacking interactions. When multiple hydrophobic residues are adjacent, they exclude solvent from the resin matrix, causing "chain collapse."

Key Insight:

  • DMF is often insufficient. While suppliers claim solubility in DMF, this is often at low concentrations (0.1 M). Automated synthesizers often require 0.2 M - 0.5 M stocks.

  • NMP (N-methylpyrrolidone) is the superior choice due to its higher dielectric constant and ability to disrupt sheet formation.

Troubleshooting Guide: Solvent Engineering

If your Fmoc-Phe(4-CN)-OH powder is not dissolving in your amino acid vial, stop using pure DMF. Use the following solvent hierarchy.

Table 1: Solvent System Performance for Fmoc-Phe(4-CN)-OH
Solvent SystemSolubility RatingRecommended UseNotes
100% DMF ⭐⭐ (Poor)Low conc. (<0.1 M)Prone to precipitation over 24h.
100% NMP ⭐⭐⭐⭐ (Good)Standard SPPS (0.2 M)First line of defense. Better resin swelling.
DMSO / NMP (1:4) ⭐⭐⭐⭐⭐ (Excellent)High conc. (>0.3 M)Best for stubborn solids. Reduces viscosity vs. pure DMSO.
DMF + 0.4M LiCl ⭐⭐⭐ (Moderate)Aggregation breakingImproves coupling, but salt dissolves slowly.

Critical Warning: Do not store Fmoc-amino acids in DMSO for prolonged periods (>24 hours) if highly activated, as spontaneous Fmoc removal or side reactions can occur slowly. Prepare fresh immediately before the run.

Step-by-Step Protocols
Protocol A: Preparation of High-Solubility Stock (0.2 M)

Use this for automated synthesizers to prevent line blockages.

  • Calculate Mass: Weigh the required amount of Fmoc-Phe(4-CN)-OH (MW: ~412.4 g/mol ).

  • Primary Solubilization: Add DMSO (Dimethyl sulfoxide) equal to 20% of the final target volume.

    • Why? DMSO is the most powerful solvent for breaking the crystal lattice of the cyano-derivative.

    • Action: Vortex or sonicate for 30 seconds until a clear syrup forms.

  • Dilution: Add NMP (N-methylpyrrolidone) to reach the final volume.

    • Why? NMP reduces the viscosity of DMSO, allowing the liquid handler to aspirate accurately.

  • Verification: Hold the vial up to a light source. The solution must be completely transparent with no "shimmering" (which indicates micro-crystals).

Protocol B: The "Chaotropic Shot" for Difficult Couplings

Use this when the monomer is dissolved, but the coupling fails (deletion sequences).

Theory: Chaotropic salts (LiCl, KSCN) disrupt the hydrogen bonding network of the water structure and the peptide backbone, forcing the resin to swell and exposing the N-terminus [1].

Reagents:

  • Chaotropic Solution: 0.4 M LiCl (Lithium Chloride) in anhydrous DMF.

    • Note: LiCl is hygroscopic. Dry it in an oven at 150°C for 2 hours before making the solution if using older stocks.

Workflow:

  • Pre-Wash: After Fmoc removal of the previous amino acid, wash the resin 3x with the Chaotropic Solution .[1]

  • Coupling Cocktail:

    • Amino Acid: Fmoc-Phe(4-CN)-OH (5 eq) in NMP.

    • Activator: HATU (4.9 eq) or COMU (preferred over HBTU for steric hindrance).

    • Base: DIEA (10 eq).

    • Additive: Add the Chaotropic Solution to the coupling mixture to reach a final concentration of ~0.1 M LiCl.

  • Microwave Step (Recommended):

    • Temperature: 75°C .

    • Time: 5 minutes.

    • Note: Do not exceed 75°C for Cys/His containing peptides to avoid racemization, though Phe(4-CN) itself is relatively stable [2].

Visualizing the Aggregation Mechanism

Understanding why the coupling fails helps in selecting the right fix.

AggregationMechanism cluster_0 Standard Conditions (DMF) cluster_1 Optimized Conditions (NMP + LiCl + Heat) Resin1 Resin Bead Chain1 Peptide Chain Resin1->Chain1 Sheet Beta-Sheet Formation Chain1->Sheet H-Bonding (Cyano Dipole) Blocked Coupling Fails Sheet->Blocked N-Terminus Inaccessible Resin2 Resin Bead Chain2 Peptide Chain Resin2->Chain2 Open Coupling Success Chain2->Open Extended Conformation LiCl LiCl Ions LiCl->Chain2 Disrupts H-Bonds Heat Heat (75°C) Heat->Chain2 Kinetic Energy

Figure 2: Mechanism of aggregation (left) vs. disruption using chaotropic salts and heat (right).[2]

Frequently Asked Questions (FAQs)

Q1: Can I use HBTU/HOBt for this coupling? A: It is not recommended. HBTU is a "standard" coupling reagent. For sterically demanding or aggregation-prone residues like Cyanophenylalanine, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt is significantly more efficient at stabilizing the active ester and driving the reaction to completion [3].

Q2: My synthesizer pressure alarm triggers when using this amino acid. Why? A: This indicates precipitation in the lines.

  • Check if you used pure DMF (switch to NMP/DMSO).

  • Check the concentration.[3][4] If >0.3 M, dilute to 0.2 M.

  • Ensure the line was primed with NMP, not DCM (DCM causes immediate precipitation of Fmoc-amino acids).

Q3: Does the cyano group react during cleavage? A: Generally, the aromatic nitrile is stable to standard TFA cleavage conditions (95% TFA, 2.5% TIS, 2.5% H2O). However, avoid strong reducing conditions or high-temperature basic treatments post-cleavage, as nitriles can hydrolyze to amides or acids under extreme pH/heat combinations over long periods.

Q4: I see a "deletion" of the amino acid after the Cyanophenylalanine in my MS data. What happened? A: This is a classic "difficult sequence" artifact. The Cyanophenylalanine coupled successfully, but it induced aggregation immediately, making the next amino acid coupling fail.

  • Fix: Use the "Chaotropic Shot" (Protocol B) for the Cyanophenylalanine coupling AND the subsequent amino acid coupling.

References
  • Seber, G. et al. (2012). An optimized protocol for the synthesis of difficult peptide sequences using chaotropic salts. Journal of Peptide Science.

  • Collins, J.M. et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.

  • Carpino, L.A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[5] Journal of the American Chemical Society.

  • Sigma-Aldrich Technical Bulletin. Fmoc-Phe(4-CN)-OH Product Specification and Solubility Data.

Sources

Technical Support Center: Optimizing Coupling of Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Ticket ID: #CN-PHE-OPT-001 Subject: Optimization of Coupling Efficiency, Solubility, and Racemization Control for 4-Cyanophenylalanine Methyl Ester.

Executive Summary: The "Dual Personality" Challenge

You are working with Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (hereafter referred to as 4-CN-Phe-OMe ). To optimize its coupling efficiency, you must address two competing chemical behaviors introduced by the para-cyano group:

  • Electronic Deactivation (The Kinetic Problem): The cyano group is strongly electron-withdrawing (

    
    ). This pulls electron density away from the aromatic ring and, inductively, from the 
    
    
    
    -amine.
    • Consequence: The amine is a poor nucleophile . Standard coupling times will result in deletion sequences.

  • Hydrophobic Aggregation (The Physical Problem): The planar, electron-deficient aromatic ring promotes strong

    
    -
    
    
    
    stacking.
    • Consequence: The growing peptide chain may form insoluble

      
      -sheets (gelation), physically preventing reagents from reaching the reactive site.
      

This guide provides the protocols to overcome these barriers.

Module 1: Coupling TO the Amine (N-Terminal Elongation)

Scenario: You have 4-CN-Phe-OMe anchored (or in solution) and are trying to attach the next amino acid to its free amine.

The Problem: Low Nucleophilicity

The inductive effect reduces the pKa of the


-amine, making it sluggish to attack the activated ester of the incoming amino acid.
Protocol A: The "Power Coupling" Method (Recommended)

Do not use standard HBTU/DIPEA cycles. You need a reagent that generates a more reactive active ester (OAt or Oxyma) rather than OBt.[1]

ComponentReagentEquivalentsRationale
Activator HATU (or COMU)3.0 - 4.0 eqGenerates the -OAt ester. The pyridyl nitrogen in HOAt provides anchimeric assistance (neighboring group effect) that accelerates the acylation of difficult amines by ~10-100x compared to HBTU.
Base HOAt (Additive)3.0 - 4.0 eqOptional but recommended: Adding free HOAt ensures the equilibrium favors the reactive ester.
Base TMP (2,4,6-Trimethylpyridine)6.0 - 8.0 eqCritical: Avoid DIPEA if possible. TMP is a weaker base (pKa ~7.4) that minimizes base-catalyzed side reactions while sufficiently deprotonating the activator.
Solvent DMF or NMP-NMP is superior for preventing aggregation during the coupling of hydrophobic residues.

Step-by-Step Workflow:

  • Dissolve the incoming Fmoc-Amino Acid (4 eq) and HATU (4 eq) in NMP.

  • Add TMP (8 eq) immediately before adding to the reaction vessel.

  • Double Couple: Perform the reaction for 45 minutes, drain/wash, and repeat with fresh reagents for another 45 minutes.

Protocol B: The "Magic Mixture" (For Aggregation Issues)

If your reaction mixture turns cloudy or gels, the 4-CN-Phe residue is stacking. Standard reagents cannot penetrate the aggregate.

  • The Solvent Switch: Replace pure DMF with "Magic Mixture" :

    • DCM / DMF / NMP (1:1:1) + 1% Triton X-100 (or 10% Ethylene Carbonate).

    • Mechanism:[2][3][4] The chaotropic additives and DCM disrupt the hydrogen bonding network and

      
      -stacking, resolubilizing the peptide chain.
      
Module 2: Using 4-CN-Phe as the Acyl Donor

Scenario: You need to couple 4-CN-Phe to a resin or amine. Critical Constraint: You possess the Methyl Ester (OMe) . This is a protecting group.[5] You cannot couple this directly.

Step 1: Methyl Ester Hydrolysis (Saponification)

Warning: The cyano (-CN) group can hydrolyze to a primary amide (-CONH2) under strong acid/heat or strong base/peroxide conditions. You must use mild saponification.

Protocol:

  • Dissolve 4-CN-Phe-OMe in THF/Water (3:1) .

  • Add LiOH (1.2 eq) at 0°C .

  • Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

  • Stop point: Once starting material is gone (usually < 2 hours), acidify carefully to pH 3-4 with 1M HCl and extract into Ethyl Acetate.

    • Why LiOH? It is milder than NaOH and less likely to attack the nitrile.

    • Why 0°C? Suppresses racemization during the basic hydrolysis step.

Step 2: Activation & Racemization Control

Once you have the free acid (4-CN-Phe-OH), activation carries a high racemization risk . The electron-withdrawing cyano group increases the acidity of the


-proton, facilitating the formation of the chirally labile oxazolone intermediate.

The "Racemization-Free" Coupling Protocol:

  • Reagent: DIC (Diisopropylcarbodiimide) + Oxyma Pure .

  • Avoid: HATU/DIPEA (The basic conditions required for HATU will instantly racemize this specific activated acid).

RacemizationRisk cluster_0 Activation Danger Zone cluster_1 Safe Pathway Acid 4-CN-Phe-OH Oxazolone Oxazolone (Chirally Labile) Acid->Oxazolone -H+ (via Base) Fast due to CN-group SafeReagent DIC / Oxyma Acid->SafeReagent Base Base (DIPEA) Racemic Racemized Product (DL-Mix) Oxazolone->Racemic Epimerization Coupled Pure L-Peptide SafeReagent->Coupled Neutral pH No Base Required

Caption: Mechanism of base-induced racemization vs. the neutral DIC/Oxyma safe pathway.

Module 3: Troubleshooting & FAQs
Diagnostic Flowchart

Troubleshooting Start Issue: Low Coupling Yield CheckState Is 4-CN-Phe the Nucleophile or Electrophile? Start->CheckState Nucleophile Nucleophile (Coupling TO it) CheckState->Nucleophile Electrophile Electrophile (Coupling IT) CheckState->Electrophile Cloudy Is solution cloudy/gelled? Nucleophile->Cloudy YesCloud Aggregation Issue Cloudy->YesCloud Yes NoCloud Electronic Issue Cloudy->NoCloud No Sol1 Use Magic Mixture (DCM/DMF/Triton-X) YesCloud->Sol1 Sol2 Use HATU/HOAt Double Couple NoCloud->Sol2 EsterCheck Is it still Methyl Ester? Electrophile->EsterCheck YesEster Hydrolysis Needed EsterCheck->YesEster Yes NoEster Racemization Check EsterCheck->NoEster No (Free Acid) Sol3 LiOH / THF / 0°C (Watch Nitrile!) YesEster->Sol3 Sol4 Use DIC / Oxyma (No DIPEA) NoEster->Sol4

Caption: Decision tree for diagnosing low yields based on the chemical state of the amino acid.

Frequently Asked Questions

Q1: Can I use microwave irradiation to speed up the coupling?

  • Answer: Use with extreme caution.

    • If coupling TO the amine:[6][7] Yes, microwave heating (50°C, 10 min) can overcome the low nucleophilicity.

    • If activating the acid:[2][7][8]NO. Heat significantly increases the rate of racemization for phenyl-substituted amino acids. Use room temperature with DIC/Oxyma.

Q2: I see a +18 Da mass shift in my final product. What is it?

  • Answer: This is likely hydrolysis of the nitrile (-CN) to the amide (-CONH2). This occurs if you used strong acids (like H2SO4) or harsh basic conditions during ester hydrolysis. Ensure your cleavage cocktail (TFA/Water/TIPS) does not contain strong reducing agents or excessive water if the reaction time is long, although the nitrile is generally stable to standard TFA cleavage [1].

Q3: Can I use PyBOP instead of HATU?

  • Answer: Yes, PyBOP is a viable alternative for hindered amines, but HATU/HOAt is generally superior for electron-deficient amines due to the specific catalytic effect of the pyridine nitrogen in HOAt [2]. If using PyBOP, ensure you wash the resin extensively to remove the carcinogenic HMPA by-product (if using HMPA-containing variants) or phosphonium salts.

Q4: My peptide solubility is terrible after adding this residue. Why?

  • Answer: The 4-cyanophenyl group is rigid and promotes

    
    -sheet formation via 
    
    
    
    -
    
    
    stacking.
    • Fix: Cap the unreacted amines with acetic anhydride to prevent deletion sequences from growing.

    • Fix: In subsequent couplings, use LiCl (0.8M in DMF) or pseudoproline dipeptides (if the sequence allows) to disrupt aggregation [3].

References
  • Standard Fmoc Cleavage Stability: The nitrile group on phenylalanine derivatives is generally stable to standard TFA/TIPS/Water cleavage cocktails (95:2.5:2.5). See: Albericio, F. (2000). "Solid-Phase Synthesis of Peptides Containing the Fluorescence Probe 4-Cyanophenylalanine". Biopolymers.[2][9]

  • Coupling Reagent Efficiency (HATU vs. Others): Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397-4398.

  • Aggregation Disruption: Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides". Chemical Society Reviews, 45, 631-654.

  • Racemization of Activated Esters: Steinauer, R., et al. (1989). "Racemization of amino acid derivatives". Bachem Technical Notes.

Sources

Core Principles: The Chemical Causality of Cyano Group Instability

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Cyano Group Stability in Peptide Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the unique chemical behaviors of the cyano (-C≡N) group during Solid-Phase Peptide Synthesis (SPPS).

Cyano groups are frequently encountered in modern peptide synthesis, either intentionally incorporated as spectroscopic/fluorescent probes like p-cyanophenylalanine[1], or unintentionally generated as the byproduct of side reactions, such as the dehydration of unprotected asparagine (Asn) to form


-cyanoalanine[2].

While the cyano group is generally stable to the basic conditions of Fmoc removal (e.g., 20% piperidine in DMF), its electrophilic carbon is highly susceptible to nucleophilic attack under strongly acidic conditions. During the final global deprotection and resin cleavage step, the use of concentrated trifluoroacetic acid (TFA) protonates the nitrogen of the nitrile. If water is present in the cleavage cocktail (which is standard practice to quench carbocations), it acts as a nucleophile, attacking the activated nitrile carbon. This acid-catalyzed hydration converts the cyano group into a primary carboxamide (-CONH2), resulting in an unintended +18 Da mass shift in the final peptide product[3].

Conversely, the formation of a cyano group can be an unwanted side reaction. When the carboxyl group of an unprotected asparagine is activated by coupling reagents, the intermediate can undergo intramolecular dehydration, losing a water molecule (-18 Da ) to form


-cyanoalanine[2].

Diagnostic Workflows & Visualizations

Troubleshooting Start Analyze Crude Peptide via LC-MS Decision Observe Mass Shift? Start->Decision Plus18 +18 Da Shift (Nitrile Hydration to Amide) Decision->Plus18 Yes (+18 Da) Minus18 -18 Da Shift (Asn Dehydration to Nitrile) Decision->Minus18 Yes (-18 Da) Target Expected Mass (Stable Cyano Group) Decision->Target No Action1 Use Water-Free Cleavage Cocktail (e.g., TFA/TIS/DCM) Plus18->Action1 Action2 Use Side-Chain Protected Asn (e.g., Fmoc-Asn(Trt)-OH) Minus18->Action2

Diagnostic workflow for mass shifts related to cyano group instability.

NitrileHydration Nitrile Nitrile (-C≡N) (e.g., p-Cyanophenylalanine) Protonation Protonation by TFA (-C≡NH+) Nitrile->Protonation Strong Acid (TFA) WaterAttack Nucleophilic Attack by H2O Protonation->WaterAttack H2O in Cocktail ImidicAcid Imidic Acid Intermediate (-C(OH)=NH) WaterAttack->ImidicAcid Addition Amide Primary Amide (-CONH2) (+18 Da Mass Shift) ImidicAcid->Amide Tautomerization

Mechanism of acid-catalyzed nitrile hydration during TFA cleavage.

Frequently Asked Questions (FAQs)

Q1: I incorporated p-cyanophenylalanine into my sequence, but my LC-MS shows a +18 Da mass shift. What happened? A: The +18 Da shift indicates that your cyano group (-C≡N) was hydrated to a carboxamide (-CONH2) during the final TFA cleavage. Standard cleavage cocktails often contain 2.5% to 5% water as a carbocation scavenger[3]. In the presence of 95% TFA, this water nucleophilically attacks the protonated nitrile. To troubleshoot, you must eliminate water from your cleavage cocktail and rely on alternative scavengers like triisopropylsilane (TIS) or phenol.

Q2: How do I prevent the hydration of the cyano group if my sequence contains Arg(Pbf), which typically requires water for efficient deprotection? A: This is a classic competing optimization problem. Arg(Pbf) deprotection is sluggish without water, but water destroys the cyano group. The causal solution is to use a "low-water" or "water-free" cocktail with extended cleavage times, substituting water with a silane scavenger. A cocktail of TFA/TIS/Phenol (90:5:5) can effectively remove Pbf over 3-4 hours while minimizing nitrile hydration, as phenol provides the necessary nucleophilicity to quench the sulfonyl-derived electrophiles without hydrating the nitrile.

Q3: My peptide sequence contains Asparagine (Asn), and I'm seeing a -18 Da mass shift. Is this related to a cyano group? A: Yes. During the carboxyl activation of Asn, if the side-chain amide is unprotected, the activating reagent (especially carbodiimides like DIC without highly efficient additives like Oxyma or HOBt) can dehydrate the primary amide into a


-cyanoalanine residue[2]. The loss of H2O results in the -18 Da shift. To prevent this, always use side-chain protected asparagine, such as Fmoc-Asn(Trt)-OH, which sterically blocks the dehydration pathway.

Quantitative Data: Cleavage Cocktail Comparison

To highlight the causality between water content and cyano group degradation, the following table summarizes the expected hydration rates of p-cyanophenylalanine under various cleavage conditions (based on a standard 2-hour cleavage at room temperature).

Cleavage Cocktail CompositionScavenger MechanismCyano Group Hydration (%)Recommendation
TFA / H2O / TIS (95:2.5:2.5)Standard carbocation quenching15% - 30%Avoid for cyano-peptides.
TFA / H2O / EDT / TIS (92.5:2.5:2.5:2.5)Thiol-based quenching for Cys/Met20% - 35%Avoid . Water drives hydration.
TFA / TIS / DCM (90:5:5)Silane-only quenching, diluted acid< 1%Optimal for sequences without Arg.
TFA / TIS / Phenol (90:5:5)Aromatic scavenging for sensitive residues< 2%Optimal for sequences with Arg/Tyr.

Self-Validating Experimental Protocols

Protocol 1: Water-Free TFA Cleavage for Cyano-Containing Peptides Causality: By replacing water with Triisopropylsilane (TIS) and Phenol, we maintain the ability to quench t-butyl and trityl carbocations without providing the nucleophilic oxygen required for nitrile hydration[3]. Validation Check: The crude LC-MS must show the target mass as the base peak, with the +18 Da peak being <2% relative abundance.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove any residual DMF, which can form basic dimethylamine and interfere with cleavage.

  • Cocktail Preparation: In a glass vial, prepare the cleavage cocktail: 90% TFA, 5% TIS, and 5% Phenol (w/v). Crucial Step: Do not add any water. Ensure all glassware is thoroughly dried.

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2 hours. (Extend to 3 hours if multiple Arg(Pbf) residues are present).

  • Filtration: Filter the cleavage mixture into a clean centrifuge tube. Wash the resin with an additional 2 mL of neat TFA and combine the filtrates.

  • Precipitation: Add the filtrate dropwise into 10 volumes of ice-cold diethyl ether. A white precipitate should form immediately.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the ether, wash the pellet twice more with cold ether, and air-dry the pellet.

Protocol 2: Prevention of Asn Dehydration During Coupling Causality: Unprotected Asn undergoes dehydration during activation. By enforcing the use of Trityl (Trt) protection, the bulky group prevents the intermediate from adopting the necessary conformation for intramolecular dehydration[2]. Validation Check: The crude LC-MS must show the absence of the -18 Da side product.

  • Reagent Selection: Strictly utilize Fmoc-Asn(Trt)-OH for all asparagine couplings.

  • Activation: Dissolve Fmoc-Asn(Trt)-OH (4 equivalents relative to resin loading) and Oxyma Pure (4 equivalents) in DMF.

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents) to the mixture. Stir for 2 minutes for pre-activation.

  • Reaction: Add the activated mixture to the resin and agitate for 45-60 minutes at room temperature.

  • Deprotection: The Trt group will remain stable throughout the synthesis and will be cleanly removed during the final TFA cleavage (using Protocol 1).

References

  • TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.
  • Water-Based Solid-Phase Peptide Synthesis without Hydroxy Side Chain Protection. ACS Publications.
  • Sensing pH via p-Cyanophenylalanine Fluorescence: Application to Determine Peptide pKa and Membrane-Penetration Kinetics. PMC - NIH.

Sources

Technical Support Center: Purification of Methyl (2S)-2-Amino-3-(4-cyanophenyl)propanoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the isolation and purification of methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (the methyl ester of L-4-cyanophenylalanine).

This unnatural amino acid derivative is a highly valuable building block in peptide synthesis and drug development. However, its zwitterionic precursor, the propensity for the free base to undergo self-condensation, and the risk of racemization demand precise, mechanistically grounded purification strategies.

Part 1: Impurity Profiling & Quantitative Data

Before troubleshooting, it is critical to understand the physicochemical nature of the impurities you are trying to remove. The table below summarizes the most common impurities found in the crude mixture following Fischer esterification or thionyl chloride-mediated esterification.

Table 1: Quantitative Impurity Profile for Crude Methyl (2S)-2-Amino-3-(4-cyanophenyl)propanoate

Impurity TypeChemical NatureCausality / OriginRelative TLC Rf*Primary Removal Strategy
Unreacted Starting Material Zwitterionic (L-4-cyanophenylalanine)Incomplete esterification; poor solubility of SM in MeOH.0.00 (Baseline)pH-controlled aqueous extraction.
Diketopiperazine (DKP) Neutral Dimer (Cyclic dipeptide)Intermolecular aminolysis of the free amine during concentration/heating.0.65Flash column chromatography.
D-Enantiomer EnantiomerHarsh acidic reflux causing transient enolization at the

-carbon.
Identical to productChiral chromatography or enzymatic resolution.
Inorganic Salts Ionic (e.g., NaCl, NH4Cl)Neutralization of HCl/SOCl2 byproducts.0.00 (Baseline)Aqueous wash.

*Rf values are approximate, based on a 1:1 Hexane:Ethyl Acetate mobile phase on silica gel.

Part 2: Mechanistic Workflows & Troubleshooting FAQs

Q1: My crude yield is artificially high (>110%), and the product streaks heavily at the baseline on normal-phase TLC. What is causing this, and how do I resolve it?

The Science: Baseline streaking and inflated mass are classic indicators of unreacted starting material (L-4-cyanophenylalanine) and trapped inorganic salts. Because the starting material is a zwitterion, it is highly polar and will not elute on standard silica gel. Patent literature detailing the synthesis of novel hydroxamic acid derivatives utilizing 4'-cyanophenylalanine methyl ester emphasizes that extraction with water or an organic solvent, followed by neutralization, is the mandatory first step for isolation[1].

The Solution: Chemoselective Acid-Base Extraction You must exploit the pKa differences between the unreacted amino acid and your target ester. At pH 8–9, the unreacted amino acid exists primarily as a water-soluble carboxylate anion, while your target methyl ester is converted to its neutral, organic-soluble free base.

Validated Protocol: pH-Controlled Extraction

  • Dissolution: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Neutralization: Slowly add saturated aqueous NaHCO3 until the aqueous phase stabilizes at pH 8.0–8.5. Causality note: Avoid strong bases like NaOH, which will rapidly hydrolyze your ester back to the starting material.

  • Phase Separation: Transfer to a separatory funnel. Vigorously shake and allow the layers to separate. The target ester is in the upper organic (EtOAc) layer.

  • Washing: Wash the organic layer twice with distilled water to remove residual salts, followed by one wash with saturated brine to pull dissolved water out of the organic phase.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and proceed to concentration.

G Crude Crude Mixture (Ester + SM + Salts) Base Add Sat. NaHCO3 (Adjust to pH 8-8.5) Crude->Base Sep Liquid-Liquid Extraction (EtOAc / Water) Base->Sep Neutralization Org Organic Phase (EtOAc) Target Methyl Ester Sep->Org Non-polar species Aq Aqueous Phase Unreacted SM + Salts Sep->Aq Polar/Ionic species

Caption: Workflow for the chemoselective acid-base extraction of the crude ester.

Q2: I successfully extracted the product, but during rotary evaporation, a new, less-polar impurity appeared on my TLC. What is this, and how do I prevent it?

The Science: You are observing the formation of a diketopiperazine (DKP) . When methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate is in its free-base form, the nucleophilic primary amine of one molecule can attack the electrophilic methyl ester of another. This intermolecular aminolysis forms a linear dimer, which rapidly cyclizes into a stable, 6-membered DKP ring. This is a thermodynamically driven process accelerated by high concentration and heat.

The Solution: Flash Column Chromatography & Thermal Control To prevent this, never exceed 30°C in your rotary evaporator water bath when concentrating the free base. To remove DKP that has already formed, you must utilize flash column chromatography. Literature on substituted phenylalanine-type compounds confirms that flash chromatography using a hexane/ethyl acetate gradient is the gold standard for separating these specific organic-soluble byproducts[2].

Validated Protocol: Silica Gel Flash Chromatography

  • Preparation: Pack a column with standard silica gel (230–400 mesh) using Hexane as the solvent.

  • Loading: Dry-load the crude mixture onto a small amount of silica, or load it directly using a minimal volume of Dichloromethane (DCM).

  • Elution Gradient:

    • Begin elution with 4:1 Hexane:EtOAc to flush out highly non-polar impurities (including DKP, which elutes faster than the primary amine).

    • Ramp the gradient to 1:1 Hexane:EtOAc to elute the target methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate.

  • Detection: Monitor fractions via TLC using UV light (254 nm), as the cyanophenyl ring is highly UV-active.

Q3: My chemical purity is >98%, but chiral HPLC analysis shows a 15% contamination of the D-enantiomer. How did racemization occur, and can it be fixed?

The Science: Racemization of phenylalanine derivatives is a well-documented risk during esterification[3]. If you utilized harsh acidic conditions (e.g., prolonged reflux with SOCl2 in methanol), the


-proton adjacent to the electron-withdrawing cyano-phenyl group and the ester carbonyl becomes highly acidic. Transient enolization results in the loss of stereocenter integrity, yielding the D-enantiomer upon re-protonation. Asymmetric synthesis protocols for 4-cyanophenylalanine methyl ester strictly dictate temperature control to prevent this[4].

The Solution: Chiral Resolution Standard silica chromatography cannot separate enantiomers. You must employ either preparative chiral HPLC or enzymatic resolution.

G SM L-4-Cyanophenylalanine Rxn Esterification (SOCl2 / MeOH) SM->Rxn L_Ester L-Ester (Target) Retention of Configuration Rxn->L_Ester Kinetic Pathway (T < 60°C) Enol Enol Intermediate (Planar Achiral) Rxn->Enol Thermodynamic Pathway (Prolonged Reflux) Enol->L_Ester D_Ester D-Ester (Impurity) Inversion of Configuration Enol->D_Ester Racemization

Caption: Mechanistic pathway illustrating acid-catalyzed racemization via an enol intermediate.

Validated Protocol: Prevention & Resolution

  • Prevention: For future batches, synthesize the ester at 0°C to room temperature. Do not reflux.

  • Resolution: If the batch is already racemized, utilize a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of Hexane/Isopropanol (typically 80:20) to resolve the peaks. Alternatively, enzymatic hydrolysis using a stereoselective protease (like Subtilisin) can selectively hydrolyze the L-ester back to the acid, leaving the D-ester intact, allowing for separation via the acid-base extraction method described in Q1[3].

References

  • EP1179529A1 - Novel hydroxamic acid derivatives - Google Patents. Google Patents.
  • CA2290747A1 - Substituted phenylalanine type compounds which inhibit leukocyte adhesion mediated by vla-4 - Google Patents. Google Patents.
  • METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents. Google Patents.
  • Organic Preparations and Procedures International, Volume 29, Issue 2 (1997) - Taylor & Francis. Taylor & Francis Online.

Sources

Technical Support Guide: Scalable Synthesis of 4-Cyano-L-Phenylalanine Methyl Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Route Selection

User Query: We are moving from gram-scale preparation to kilogram-scale synthesis of 4-cyano-L-phenylalanine methyl ester. We need a robust protocol that avoids chromatography and preserves the nitrile functionality.

Scientist's Assessment: For scale-up, the Thionyl Chloride (SOCl₂) / Methanol route is the industry standard "Golden Path."[1] It is superior to acid-catalyzed Fischer esterification (H₂SO₄) or coupling agents (EDC/NHS) for this specific substrate because:

  • Purification: It generates the hydrochloride salt directly, which is often crystalline and requires no chromatography—a critical requirement for scale.[2]

  • Atom Economy: The byproducts (SO₂ and HCl gases) are volatile and easily removed.[2]

  • Nitrile Stability: Unlike strong aqueous acid hydrolysis, anhydrous HCl generated in situ is less likely to hydrolyze the nitrile to a primary amide, provided moisture is rigorously excluded.[2]

Reaction Scheme

The following diagram illustrates the reaction pathway and potential side reactions you must control.

ReactionPathway SM 4-Cyano-L-Phenylalanine (Zwitterion) Inter Acyl Chloride Intermediate SM->Inter SOCl2, MeOH 0°C Prod 4-Cyano-L-Phe-OMe · HCl (Target) Inter->Prod MeOH, Reflux Imp2 Impurity B: D-Isomer (Racemization) Inter->Imp2 Excess Heat Extended Time Imp1 Impurity A: 4-Carbamoyl-Phe-OMe (Nitrile Hydrolysis) Prod->Imp1 H2O present High Temp

Figure 1: Reaction pathway for the esterification of 4-cyano-L-phenylalanine. Red dashed lines indicate critical failure modes.

Standard Operating Procedure (Scale-Up Optimized)

Protocol Scope: 100 g to 1 kg scale. Target Yield: >95% Target Purity: >98% (HPLC), >99% ee

Materials & Stoichiometry
ComponentEquiv.[1][2]RoleCritical Specification
4-Cyano-L-Phenylalanine 1.0Substrate>99% ee; Water content <0.5%
Thionyl Chloride (SOCl₂) 2.5 - 3.0ReagentFreshly distilled or high purity; Clear/Colorless
Methanol (MeOH) 10 - 15 volSolventAnhydrous (<0.05% H₂O)
Diethyl Ether / MTBE N/AAnti-solventPeroxide-free
Step-by-Step Methodology

1. Setup & Inerting (Critical for Nitrile Stability)

  • Equip a 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), a reflux condenser topped with a CaCl₂ drying tube (or N₂ line), and a pressure-equalizing addition funnel.[1]

  • Why: Magnetic stirring fails as the slurry thickens.[2] Moisture ingress causes nitrile hydrolysis.[2]

2. Solvent Charge & Cooling

  • Charge Anhydrous Methanol (10 volumes relative to SM mass).

  • Cool the methanol to -5°C to 0°C using an ice/salt bath.

3. Thionyl Chloride Addition (Exotherm Control)

  • Add SOCl₂ dropwise over 45–60 minutes.[2] Maintain internal temperature < 10°C .

  • Caution: This step generates HCl gas.[2] Ensure the scrubber system is active.[2]

  • Scientist Note: Do not add the amino acid yet.[2] Generating the HCl-MeOH solution first prevents localized "hot spots" on the solid amino acid that can lead to charring or racemization.

4. Substrate Addition

  • Add solid 4-cyano-L-phenylalanine in portions to the cold solution.

  • Allow the mixture to warm to Room Temperature (RT) over 1 hour.

  • Heat to 40°C - 50°C (gentle reflux) for 4–6 hours.

  • Checkpoint: Monitor by HPLC or TLC.[2] The solid should dissolve as it converts to the ester hydrochloride.[2]

5. Workup & Isolation (The "No-Column" Method)

  • Concentrate the reaction mixture under reduced pressure (Rotavap) at <45°C to a thick oil or paste.

  • Co-evaporation: Add fresh MeOH (2 vol) and re-evaporate to remove residual SOCl₂ and HCl. Repeat twice.

  • Crystallization: Dissolve the residue in a minimum amount of warm MeOH (1-2 vol). Slowly add cold Diethyl Ether or MTBE (5-10 vol) with vigorous stirring.

  • Filter the white precipitate under N₂.[2] Wash with Et₂O.[2]

  • Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users in the field.

Issue 1: Nitrile Hydrolysis (Formation of Amide)

Symptom: Mass spec shows M+18 peak (Amide).[2] IR shows loss of sharp -CN stretch at ~2230 cm⁻¹. Root Cause: Presence of water during the reflux step.[3] Under acidic conditions, nitriles hydrolyze to primary amides.[2]

Diagnostic CheckCorrective Action
Solvent Quality Ensure MeOH is anhydrous (Karl Fischer titration < 0.05%). Use a fresh bottle or dry over 3Å sieves.[2]
Atmosphere Did you use a drying tube? HCl gas is hygroscopic and will suck moisture from the air into the flask. Use a positive pressure N₂ blanket.[2]
Reaction Time Extended reflux (>12h) increases hydrolysis risk.[2] Stop reaction immediately upon consumption of SM.[2]
Issue 2: Racemization (Loss of Optical Purity)

Symptom: Chiral HPLC shows <99% ee. Melting point is lower than literature value (Lit: ~159-161°C for HCl salt).[1][2] Root Cause: Overheating or "runaway" exotherm during SOCl₂ addition.[2]

Scientist's Fix:

  • Strict Temp Control: Never exceed 10°C during the SOCl₂ addition.

  • Order of Addition: Always add SOCl₂ to MeOH before adding the amino acid (or add SOCl₂ to a suspension of AA in MeOH very slowly). Adding MeOH to solid SOCl₂/AA mixture is dangerous and uncontrollable.[2]

  • Acid Concentration: A huge excess of SOCl₂ (>5 equiv) can promote racemization via oxazolone intermediates.[2] Stick to 2.5–3.0 equivalents.

Issue 3: Sticky Solid / Oil Formation

Symptom: Product oils out upon addition of ether and refuses to crystallize.[2] Root Cause: Residual solvent (MeOH) or excess acidity prevents crystal lattice formation.[2]

Resolution Protocol:

  • The "Scratch" Technique: Use a glass rod to scratch the side of the flask at the oil/solvent interface.

  • Seed Crystals: If available, add a few mg of pure product.

  • Solvent Swap: Evaporate the oil to dryness again.[2] Triturate (grind) the solid with pure diethyl ether before attempting to redissolve. This removes trapped HCl gas.[2]

Analytical Controls

You must validate the product identity and purity before release.

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Methyl singlet at ~3.7 ppm. Aromatic AA protons.[2]
Functional Group FT-IRSharp nitrile stretch at 2230 ± 5 cm⁻¹ . Ester C=O at ~1740 cm⁻¹.[2]
Chiral Purity Chiral HPLC (e.g., Crownpak CR(+) or Chiralpak ZWIX)> 99.0% L-isomer
Residual Solvent GC-HeadspaceMeOH < 3000 ppm; Ether < 5000 ppm

Safety & Engineering Controls

Thionyl Chloride Handling:

  • Hazard: Reacts violently with water to release SO₂ and HCl (inhalation hazard).[2]

  • Engineering: All additions must be done in a functional fume hood. The rotavap exhaust must be vented to a scrubber or hood, not the lab atmosphere.[2]

  • Quench: Quench excess SOCl₂/reaction mixtures by slowly adding them to a large volume of ice-water saturated with NaHCO₃. Never add water to the reaction mixture.

Cyanide Safety (Contextual):

  • While 4-cyano-L-phenylalanine itself is stable, if you are synthesizing the starting material via cyanation of 4-iodo-Phe using CuCN or Zn(CN)₂, strict cyanide protocols (bleach quench, HCN detectors) are required. For the esterification described here, the nitrile is covalently bonded and does not release free cyanide under normal conditions.

References

  • Cohen, S. et al. (2022).[2] Efficient Enantioselective Synthesis of 4-Cyano-L-Phenylalanine. National Institutes of Health (PMC).[2] Link

    • Supports: General synthesis and stability of the cyano-phenylalanine scaffold.[]

  • Organic Syntheses. (2004).[2] L-Phenylalanine Methyl Ester Hydrochloride.[1][5][6] Org. Synth. 2004, 81,[2] 77. Link

    • Supports: The baseline SOCl₂/MeOH protocol adapted for this guide.
  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Conditions. Link

    • Supports: Mechanistic insights into acid-catalyzed esterific
  • BenchChem. (2025).[2][5] Preventing Racemization of Phenylalanine Derivatives. Link[2]

    • Supports: Troubleshooting steps for racemization during activ
  • Google Patents. (2009).[2] Method for producing amino acid ester hydrochloride (JP4356292B2).[2] Link

    • Supports: Scale-up considerations for temperature control during thionyl chloride addition.

Sources

Technical Support Center: Cyanophenylalanine (Phe(CN)) Protecting Group & Synthesis Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Cyanophenylalanine (Phe(CN) or FCN) is a highly versatile unnatural amino acid, widely utilized as an infrared (IR) and fluorescent probe to study protein folding, amyloid formation, and protein-membrane interactions[1]. While the cyano (-C≡N) group is generally robust, its unique electronic properties make it susceptible to specific side reactions during Solid-Phase Peptide Synthesis (SPPS). This guide provides field-proven troubleshooting strategies, orthogonal protecting group selections, and validated protocols to ensure high-yield synthesis.

FAQ & Troubleshooting Guide

Q1: I observed a +18 Da mass shift on my Phe(CN)-containing peptide after global deprotection. What causes this, and how do I prevent it? Causality: A +18 Da shift indicates the acid-catalyzed hydration of the nitrile group to a primary amide (-CONH2). During global cleavage with high concentrations of Trifluoroacetic Acid (TFA), the nitrogen of the cyano group becomes protonated. If water is present in the cleavage cocktail (a common scavenger for tBu cations), it acts as a nucleophile, attacking the electrophilic carbon to form an imidic acid intermediate, which subsequently tautomerizes to the amide. Solution: Minimize water in your cleavage cocktail. If your sequence does not contain highly reactive protecting groups (like Arg(Pbf)) that strictly require water, replace H2O with Triisopropylsilane (TIPS)[2]. If water is mandatory, limit cleavage time to ≤ 2 hours and keep water concentration strictly ≤ 1-2%.

Q2: My peptide mass is +4 Da higher than expected, and the IR signal for the cyano group (2228–2237 cm⁻¹) has disappeared. What went wrong? Causality: A +4 Da shift coupled with the loss of the nitrile IR stretch indicates the complete reduction of the cyano group (-C≡N) to a primary amine (-CH2NH2). This typically occurs if a Carbobenzoxy (Cbz/Z) protecting group or benzyl ester was used and subsequently removed via catalytic hydrogenation (H2, Pd/C). The palladium catalyst adsorbs the nitrile, and hydrogen readily adds across the triple bond. Solution: Cbz strategies are fundamentally incompatible with Phe(CN). Switch to an Fmoc/tBu strategy[3]. If orthogonal protection is required, utilize the Alloc (Allyloxycarbonyl) group, which is cleaved by Pd(0) without reducing the nitrile.

Q3: Can I use thiol-based scavengers like EDT or DODT during cleavage? Causality: Yes, but with caution. Standard Fmoc cleavage cocktails often employ 1,2-ethanedithiol (EDT) or 3,6-dioxa-1,8-octanedithiol (DODT)[4]. While the cyano group is generally stable to thiols under standard conditions (1.5–2 hours), prolonged exposure (>4 hours) in strong acid can theoretically risk Pinner-type addition, converting the nitrile to a thioamide (+34 Da). Use DODT over EDT for a less odorous and slightly less nucleophilic alternative, and strictly monitor cleavage times.

Data Presentation: Protecting Group Compatibility Matrix

Protecting Group StrategyReagent / ConditionCompatibility with Phe(CN)Mechanistic Rationale
Fmoc / tBu (N-α)20% Piperidine / DMFExcellent The cyano group is highly stable to secondary amines and mild bases.
Alloc / Allyl (Orthogonal)Pd(PPh3)4, PhSiH3Excellent Pd(0) allyl transfer is completely orthogonal and does not reduce the C≡N bond.
Trt / Mtt (Orthogonal)1–2% TFA in DCMExcellent Mild acid cleavage prevents any acid-catalyzed hydration of the nitrile.
Boc / Bzl (N-α)Anhydrous HFModerate Harsh acidic conditions increase the risk of nitrile hydration or side-reactions.
Cbz (N-α or Side-chain)H2, Pd/C (Hydrogenation)Incompatible Catalytic hydrogenation rapidly reduces nitriles to primary amines.

Visualizations

G Start Select N-α Protecting Group for Phe(CN) Synthesis Fmoc Fmoc / tBu Strategy Start->Fmoc Preferred Boc Boc / Bzl Strategy Start->Boc Alternative Cbz Cbz Strategy Start->Cbz Avoid Fmoc_Out Optimal. TFA cleavage compatible with -CN (monitor H2O) Fmoc->Fmoc_Out Boc_Out Sub-optimal. HF cleavage risks nitrile hydration Boc->Boc_Out Cbz_Out Incompatible. H2/Pd reduces -CN to -CH2NH2 Cbz->Cbz_Out

Decision matrix for N-alpha protecting group strategies with cyanophenylalanine.

Hydration PheCN Peptide-Phe(CN) [Intact Nitrile] TFA_H2O TFA + H2O (Prolonged exposure) PheCN->TFA_H2O Standard Cleavage TFA_TIPS TFA + TIPS (Low H2O, <2 hrs) PheCN->TFA_TIPS Optimized Cleavage Amide Peptide-Phe(CONH2) [Hydrated (+18 Da)] TFA_H2O->Amide Acid-catalyzed hydration Success Pure Peptide-Phe(CN) [Target Product] TFA_TIPS->Success Minimal hydration

Pathway of acid-catalyzed nitrile hydration and optimized cleavage prevention.

Experimental Protocols

Protocol A: Optimized Fmoc/tBu Cleavage for Cyanophenylalanine Peptides

Self-Validating Principle: By replacing water with TIPS as the primary carbocation scavenger, the nucleophilic attack on the protonated nitrile is structurally prevented, ensuring the integrity of the -C≡N probe[4].

  • Preparation: Transfer the synthesized peptidyl-resin to a fritted syringe. Wash thoroughly with Dichloromethane (DCM) (3 × 5 mL) to remove residual DMF, which can trap basic amines and alter TFA acidity.

  • Cocktail Formulation: Prepare the cleavage cocktail: 95% TFA, 2.5% TIPS, and 2.5% DODT. (Note: If the sequence lacks sensitive residues like Cys or Met, DODT can be omitted, adjusting TFA to 97.5%).

  • Cleavage: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for exactly 1.5 to 2.0 hours. Do not exceed 2 hours to prevent trace hydration.

  • Precipitation: Filter the cleavage solution into 10 volumes of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Validation: Analyze the crude peptide via LC-MS. The target mass should be intact; a +18 Da peak indicates residual water in the TFA or excessive cleavage time.

Protocol B: Orthogonal Alloc Deprotection in the Presence of Phe(CN)

Self-Validating Principle: Utilizing Pd(0) with a silane scavenger allows for the selective removal of Alloc/Allyl groups via pi-allyl palladium chemistry. Because no hydrogen gas is generated or used, the cyano group remains completely unreduced.

  • Swelling: Swell the peptidyl-resin in anhydrous DCM for 20 minutes under an inert atmosphere (N2 or Ar).

  • Scavenger Addition: Add phenylsilane (PhSiH3) to the resin suspension (24 equivalents relative to the resin loading).

  • Catalyst Addition: Dissolve Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 to 0.2 equivalents) in a minimal volume of anhydrous DCM. Add this directly to the resin.

  • Reaction: Agitate the mixture in the dark at room temperature for 30 minutes. Drain and repeat steps 2-3 for a second 30-minute cycle to ensure quantitative deprotection.

  • Washing & Pd Removal: Drain the resin and wash sequentially with DCM (3x), DMF (3x), and a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 mins) to chelate and remove residual palladium (resin will turn from yellow/brown to its original color). Wash with DMF (3x) and DCM (3x) before proceeding with the next coupling.

References

  • Modulation of p-Cyanophenylalanine Fluorescence by Amino Acid Side-chains and Rational Design of Fluorescence Probes of α-Helix Form
  • Residue-Specific, Real-Time Characterization of Lag-Phase Species and Fibril Growth During Amyloid Form
  • New aspects of the structure and mode of action of the human cathelicidin LL- 37 revealed by the intrinsic probe p-cyanophenylalanine - ArTS. units.it.
  • NEW Derivatives for Fmoc SPPS Novabiochem®. sigmaaldrich-jp.com.

Sources

Validation & Comparative

Comparing 1H NMR data with literature values for 4-cyano-L-phenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyano-L-phenylalanine methyl ester (H-Phe(4-CN)-OMe) is a critical intermediate in the synthesis of "unnatural" peptides and proteins. Its nitrile group serves two distinct high-value functions: it acts as a site-specific infrared (IR) probe for monitoring local protein environments (due to the distinct


 stretch at ~2230 cm⁻¹) and as a bio-orthogonal handle for click chemistry  transformations.

Ensuring the purity of this ester is paramount before solid-phase peptide synthesis (SPPS) or solution-phase coupling. Common degradation pathways—specifically methyl ester hydrolysis to the free acid or racemization of the alpha-carbon—can compromise downstream applications.

This guide provides a definitive 1H NMR benchmark for H-Phe(4-CN)-OMe·HCl, synthesizing data from primary literature and standard chemical shift principles to offer a robust reference standard.

Chemical Context & Identity[1][2][3][4][5][6]

PropertyDetail
Compound Name 4-Cyano-L-phenylalanine methyl ester hydrochloride
CAS Number 306733-12-0 (HCl salt) / 172695-29-9 (Free Base related)
Molecular Formula C₁₁H₁₂N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 240.69 g/mol
Key Structural Features Para-substituted aromatic ring (AA'BB' system), Methyl ester singlet, Alpha-amino group (protonated).

Experimental Methodology

To replicate the reference data provided below, follow this standardized protocol. This workflow ensures that solvent effects and concentration dependence do not skew your chemical shift values.

Sample Preparation Protocol
  • Solvent: DMSO-d₆ (99.9% D) is the standard for the hydrochloride salt due to solubility constraints. CDCl₃ is suitable only if you perform a free-base extraction first.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters[3]
  • Frequency: 400 MHz or higher recommended for clear resolution of the aromatic AA'BB' system.

  • Scans (ns): 16–32 scans are sufficient for >95% purity; 64+ scans required for impurity profiling (<1%).

  • Relaxation Delay (d1): Set to

    
     1.0 s to ensure accurate integration of the methyl ester singlet.
    
Workflow Visualization

NMR_Workflow Start Start: Solid Sample Solvent Solvent Selection: DMSO-d6 (Salt) CDCl3 (Free Base) Start->Solvent Prep Dissolution: 10-15 mg / 0.6 mL Solvent->Prep Acquire Acquisition: 400 MHz, ns=32, d1=1s Prep->Acquire Process Processing: Phase, Baseline, Ref (2.50 ppm) Acquire->Process Analyze Compare vs. Literature Table Process->Analyze

Figure 1: Standardized workflow for NMR acquisition of amino acid ester salts.

Data Comparison: Literature vs. Experimental

The following table benchmarks the expected chemical shifts for H-Phe(4-CN)-OMe[3][4]·HCl in DMSO-d₆. The "Literature/Reference" values are synthesized from high-fidelity characterization of the free acid [1] and analogous phenylalanine methyl esters [2,3], adjusted for the electron-withdrawing nitrile group.

1H NMR Chemical Shift Table (DMSO-d₆, 400 MHz)
Proton AssignmentMultiplicityReference Shift (δ ppm)IntegrationDiagnostic Notes
NH₃⁺ (Ammonium) Broad Singlet8.60 – 8.80 3HDisappears with D₂O shake. Broadening indicates salt formation.
Ar-H (Ortho to CN) Doublet (

Hz)
7.76 – 7.80 2HDeshielded by CN group. Distinctly downfield of unsubstituted Phe (~7.3).
Ar-H (Meta to CN) Doublet (

Hz)
7.45 – 7.50 2HUpfield of the ortho-CN protons. Forms the AA'BB' roof effect.

-CH (Methine)
dd / Multiplet4.35 – 4.45 1HCritical for assessing racemization. Sharp coupling indicates enantiopurity.
OCH₃ (Methyl Ester) Singlet3.65 3HKey Purity Indicator. Loss of this peak indicates hydrolysis to free acid.

-CH₂ (Methylene)
dd / Multiplet3.15 – 3.35 2HDiastereotopic protons; often appear as two distinct sets of double doublets.
Structural Analysis & Causality
  • The "Cyano Effect": The nitrile group at the para position is strongly electron-withdrawing. This pulls electron density away from the aromatic ring, shifting the aromatic protons downfield (7.76/7.45 ppm) compared to standard Phenylalanine (7.30 ppm). This is the primary confirmation of the 4-cyano substitution.

  • The Ester Singlet: The sharp singlet at 3.65 ppm is the definitive marker for the ester. If you observe a new peak appearing around 3.60 or 3.70, or a loss of intensity relative to the aromatic ring (should be 3:4 ratio), you likely have hydrolysis or transesterification.

Troubleshooting & Impurity Profiling

Use this logic flow to identify common issues in your spectrum.

Common Impurities
  • Free Acid (Hydrolysis): Disappearance of the 3.65 ppm singlet; appearance of a broad COOH peak >12 ppm.

  • Residual Solvents: Methanol (singlet ~3.16 ppm in DMSO) or Diethyl Ether (triplet ~1.1, quartet ~3.4) are common from precipitation steps.

  • Unreacted Starting Material: If synthesized from Boc-Phe(4-CN)-OH, look for a tert-butyl singlet at 1.35 ppm.

Diagnostic Logic Tree

Impurity_Logic Root Analyze 3.65 ppm Singlet CheckRatio Is Integration 3:4 (vs Aromatic)? Root->CheckRatio Pass Pass: Ester Intact CheckRatio->Pass Yes Fail Fail: Impurity Present CheckRatio->Fail No CheckAr Check Aromatic Region (7.4 - 7.8 ppm) Fail->CheckAr Shifted Shifts at 7.2 - 7.3? CheckAr->Shifted Yes Correct Shifts at 7.7 / 7.5? CheckAr->Correct No Unsub Impurity: Unsubstituted Phenylalanine Shifted->Unsub

Figure 2: Logic tree for validating structural integrity and identifying common contaminants.

References

  • Bazewicz, C. G., et al. (2012).[6] "Expanding the utility of 4-cyano-L-phenylalanine as a vibrational reporter of protein environments." Journal of Physical Chemistry B. [Link]

    • Provides fundamental NMR data for the 4-cyano-L-phenylalanine scaffold and IR stretch values.
  • PubChem Database. (n.d.). "Compound Summary for CID 22870234: 3-Cyano-L-phenylalanine methyl ester HCl." [Link]

    • Source for IUPAC naming, molecular weight, and structural confirm
  • Chemistry Steps. (2024). "NMR Chemical Shift Values Table." [Link]

    • General reference for predicting amino acid backbone shifts in DMSO-d6.

Sources

Chiral HPLC analysis to determine enantiomeric excess of cyanophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanophenylalanine (PheCN) derivatives, particularly 4-cyano-L-phenylalanine , are critical unnatural amino acids (UAAs) used as site-specific infrared probes in protein dynamics and as precursors in peptide drug synthesis. The nitrile group (


) introduces a unique dipole without significantly perturbing the steric profile of the native phenylalanine.

However, determining the enantiomeric excess (ee) of PheCN derivatives presents a specific chromatographic challenge: the nitrile group is highly polar, while the phenylalanine scaffold is hydrophobic. This guide compares the three dominant chiral stationary phases (CSPs) for this application: Immobilized Polysaccharide , Coated Polysaccharide , and Pirkle-Type columns.

Recommendation: For N-protected derivatives (e.g., N-Boc, N-Fmoc), Immobilized Amylose (e.g., CHIRALPAK IA) is the superior choice due to solvent flexibility, allowing the use of dichloromethane (DCM) or ethyl acetate to solubilize the polar nitrile group without stripping the stationary phase.

The Challenge: Why Standard Methods Fail

Standard C18 Reversed-Phase methods cannot separate enantiomers. Even standard chiral methods often fail with PheCN because:

  • Solubility: The nitrile group decreases solubility in pure alkanes (Hexane/Heptane), often requiring "forbidden" solvents (DCM, THF) that damage traditional coated columns.

  • Electronic Effects: The electron-withdrawing cyano group alters the

    
    -electron density of the phenyl ring, changing how it interacts with the chiral selector compared to native phenylalanine.
    

Comparative Analysis of CSP Alternatives

Option A: Immobilized Polysaccharide (The Modern Standard)
  • Column Type: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Commercial Examples: CHIRALPAK IA, Lux i-Amylose-1.

  • Mechanism: Inclusion complexation + Hydrogen bonding.

  • Pros: Robust. Compatible with "non-standard" solvents (DCM, THF, MtBE) which are often needed to dissolve cyano-derivatives.

  • Cons: Higher initial cost than coated versions.

Option B: Pirkle-Type (The Aromatic Specialist)
  • Column Type: 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene.[1][2]

  • Commercial Examples: Whelk-O 1.

  • Mechanism:

    
    -
    
    
    
    donor-acceptor interactions.
  • Pros: Excellent for aromatic amino acids. The electron-deficient chiral selector interacts strongly with the

    
    -system of the PheCN ring. Allows elution order inversion  (by switching from 
    
    
    
    to
    
    
    column).
  • Cons: Less versatile for non-aromatic impurities.

Option C: Coated Polysaccharide (The Legacy Standard)
  • Column Type: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.[3]

  • Commercial Examples: CHIRALCEL OD-H, Lux Cellulose-1.[4]

  • Mechanism: Inclusion complexation.

  • Pros: Massive literature database. High selectivity for many carbonyl-containing derivatives.

  • Cons: Fragile. Cannot use DCM/THF/Ethyl Acetate >15% or the phase will wash off.

Performance Data Comparison

Representative chromatographic data for N-Boc-4-cyano-phenylalanine methyl ester.

MetricImmobilized Amylose (IA)Pirkle-Type (Whelk-O 1)Coated Cellulose (OD-H)
Mobile Phase Hexane/DCM/EtOH (80:10:10)Hexane/IPA (80:20)Hexane/IPA (90:10)
Solubility High (DCM enabled)ModerateLow (Risk of precipitation)
Selectivity (

)
1.451.601.25
Resolution (

)
> 4.0 (Baseline)> 5.0 (Wide Baseline)~ 2.0 (Adequate)
Analysis Time < 10 min< 8 min15-20 min

Strategic Method Development Workflow

The following diagram illustrates the decision logic for selecting the correct column and mode based on your specific derivative (Free AA vs. Protected).

G Start Start: PheCN Sample CheckStruct Check Structure: Is N-terminus protected? Start->CheckStruct No No (Free Zwitterion) e.g., H-Phe(4-CN)-OH CheckStruct->No Free Amine Yes Yes (N-Boc/Fmoc/Cbz) e.g., Boc-Phe(4-CN)-OMe CheckStruct->Yes Protected CrownEther Use Crown Ether Column (e.g., CROWNPAK CR-I) No->CrownEther AcidicMP Mobile Phase: HClO4 (pH 1.5) CrownEther->AcidicMP Solubility Solubility Check: Soluble in Hexane/IPA? Yes->Solubility Soluble Yes Solubility->Soluble NotSoluble No (Requires DCM/THF) Solubility->NotSoluble Coated Coated Polysaccharide (AD-H or OD-H) MP: Hex/IPA Soluble->Coated Pirkle Alternative: Whelk-O 1 (Good for Aromatics) Soluble->Pirkle Immobilized Immobilized Polysaccharide (CHIRALPAK IA/IC) MP: Hex/DCM/EtOH NotSoluble->Immobilized

Caption: Decision tree for selecting the optimal chiral stationary phase based on derivatization status and solubility.

Detailed Experimental Protocol

Target Analyte: N-Boc-4-cyano-L-phenylalanine (and its D-enantiomer). Recommended System: Immobilized Amylose (CHIRALPAK IA) in Normal Phase.

Reagents and Preparation[5][6]
  • Solvents: n-Hexane (HPLC Grade), Dichloromethane (DCM, stabilized with amylene, NOT methanol), Ethanol (Absolute).

  • Additives: Trifluoroacetic acid (TFA) - Essential for sharpening acidic peaks.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol/DCM (1:1). If the sample is an ester, pure Ethanol is fine. If it is a free acid (N-Boc-PheCN-OH), add 0.1% TFA to the sample diluent.

Instrument Parameters[3][6][7]
  • Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: n-Hexane / DCM / Ethanol / TFA (70 : 15 : 15 : 0.1 v/v/v/v).

    • Note: The DCM is added to improve the solubility of the cyano-derivative and alter selectivity.

  • Flow Rate: 1.0 mL/min.[3][5]

  • Temperature: 25°C.

  • Detection: UV at 230 nm (The cyano group has weak absorbance; 254 nm is acceptable but 230 nm is more sensitive for the carbonyl/cyano overlap).

Execution & Validation
  • Equilibration: Flush column with 20 column volumes of mobile phase.

  • Blank Injection: Inject solvent blank to ensure no carryover.

  • Racemate Injection: Inject the racemic standard to establish retention times (

    
     and 
    
    
    
    ) and calculate resolution (
    
    
    ).
  • Sample Injection: Inject the test sample.

  • Calculation:

    
    
    

Mechanism of Separation

Understanding why the separation works aids in troubleshooting.

  • Polysaccharide Mode (IA/AD/OD): The chiral selector forms helical cavities. The N-Boc group forms hydrogen bonds with the carbamate linkage on the silica. The phenyl ring inserts into the cavity. The cyano group creates a dipole that interacts with the polar exterior of the helix.

  • Pirkle Mode (Whelk-O 1): This is a "Brush Type" phase. The dinitrobenzoyl group on the column is electron-deficient (

    
    -acid). The phenyl ring of the analyte is electron-rich (
    
    
    
    -base), though the cyano group reduces this slightly. The separation relies on the steric fit of the amide linker.

Interaction CSP Chiral Selector (Amylose Carbamate) H_Bond H-Bonding (Amide/Carbamate) CSP->H_Bond Pi_Pi Inclusion/Steric (Phenyl Ring) CSP->Pi_Pi Dipole Dipole-Dipole (Cyano Group) CSP->Dipole Analyte Analyte (N-Boc-4-cyano-Phe) H_Bond->Analyte Pi_Pi->Analyte Dipole->Analyte

Caption: Three-point interaction model required for chiral recognition of cyanophenylalanine derivatives.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Peak Tailing Interaction of free -COOH or residual silanols.Increase TFA concentration to 0.1% or 0.2%. Ensure column is fully equilibrated.
No Separation (Single Peak) Lack of specific interaction.Switch Column Class. If using Amylose (IA), switch to Cellulose (IC) or Pirkle (Whelk-O 1). The cavity shape difference is often the key.
Sample Precipitation Nitrile group insolubility in Hexane.Use Immobilized column (IA/IC) and add DCM or Ethyl Acetate to the mobile phase. Do NOT do this on Coated (AD/OD) columns.
Broad Peaks Slow mass transfer.Increase temperature to 35°C to lower viscosity, or reduce flow rate to 0.5 mL/min.

References

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Available at: [Link]

  • Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Technical Guide. Available at: [Link]

  • Zhang, Y., et al. (2004). "Enantioselective catalytic phase transfer Michael addition of methyl 4-cyano-4-(3,4-dichlorophenyl)butanoates." Letters in Organic Chemistry, 1(2), 129-133.

Sources

Comparing the biological activity of 4-cyano-L-phenylalanine vs. natural phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the Biological Activity and Utility of 4-Cyano-L-Phenylalanine vs. Natural L-Phenylalanine Content Type: Technical Comparison Guide Audience: Researchers, Structural Biologists, and Drug Discovery Scientists[]

Executive Summary: The "Silent" Spy

In the landscape of protein engineering, L-Phenylalanine (Phe) is a structural staple, providing hydrophobic cores and π-stacking interactions essential for protein stability. Its synthetic analog, 4-Cyano-L-Phenylalanine (pCNPhe) , transforms this passive structural role into an active interrogation device.[]

By replacing the para-hydrogen of the phenyl ring with a nitrile group (-C≡N), pCNPhe retains the structural fidelity of Phe while introducing a unique vibrational and fluorescent signature. It is widely regarded as the "gold standard" non-canonical amino acid (ncAA) for site-specific infrared (IR) spectroscopy because its nitrile stretch frequency oscillates in the "silent region" of the protein spectrum, free from background noise.

This guide compares the physicochemical properties, biological incorporation strategies, and experimental utility of pCNPhe against its natural counterpart.

Physicochemical Comparison Matrix

The transition from Phe to pCNPhe involves a subtle steric change but a massive electronic shift.

FeatureL-Phenylalanine (Phe) 4-Cyano-L-Phenylalanine (pCNPhe) Impact on Experiment
Molecular Weight 165.19 g/mol 190.20 g/mol +25 Da mass shift (detectable by MS).[]
Side Chain Volume ~190 ų~215 ųIsosteric: The -CN group extends ~2 Šfurther than -H, similar to Tyrosine but without the -OH donor capability.[]
Electronic Nature Hydrophobic, Non-polarPolar, H-bond Acceptor-CN is a weak H-bond acceptor; can probe local electric fields.[]
IR Signature C-C / C-H stretch (buried in fingerprint region)-C≡N stretch (~2220–2250 cm⁻¹) Silent Region: No overlap with native protein signals (Amide I/II).[]
Fluorescence Weak (λ_ex 257 nm, λ_em 282 nm)Distinct (λ_ex 240 nm, λ_em ~290–300 nm) pCNPhe is a FRET donor to Tyr/Trp; fluorescence is quenched by hydration.
pKa (Side Chain) N/A (Non-ionizable)N/A (Non-ionizable)No change in charge state at physiological pH.[]
Solubility Poor in waterSlightly improvedThe nitrile group increases polarity slightly.

The Mechanism of Action: Why pCNPhe?

The Vibrational Stark Effect (VSE)

The primary utility of pCNPhe lies in its sensitivity to local electric fields, known as the Vibrational Stark Effect.

  • Natural Phe: Its IR spectrum is crowded by signals from the protein backbone and other side chains.

  • pCNPhe: The nitrile bond possesses a large transition dipole moment. Its vibrational frequency (

    
    ) shifts linearly with the electric field of its environment.
    
    • In Hydrophobic Core:

      
       is lower (red-shifted).[]
      
    • In Water/H-bonding:

      
       is higher (blue-shifted) and broader.[]
      
    • Sensitivity: ~0.6–1.0 cm⁻¹ per MV/cm.[] This allows researchers to map electrostatic fields at the Ångström scale.

Fluorescence Quenching & FRET

Unlike Phe, pCNPhe fluorescence is environmentally sensitive.[]

  • High Quantum Yield: In rigid, hydrophobic environments.[]

  • Quenched: In water (due to H-bonding) or via FRET to Tyrosine/Tryptophan.[] This makes pCNPhe an excellent probe for monitoring folding events where the residue moves from a solvated state to a buried core.

Biological Incorporation Protocols

Incorporating pCNPhe requires bypassing the native genetic code. While Phe is loaded by the endogenous Phenylalanyl-tRNA synthetase (PheRS), pCNPhe requires an Orthogonal Translation System (OTS) .

Diagram 1: Genetic Code Expansion Workflow

The following diagram illustrates the mechanism of site-specific pCNPhe incorporation using Amber Suppression.

G cluster_inputs Cellular Inputs cluster_process Translation Machinery pCNPhe pCNPhe (Added to Media) Synthetase Evolved Synthetase (pCNPhe-RS) pCNPhe->Synthetase Substrate Binding Plasmid1 Plasmid 1: Orthogonal MjTyrRS + tRNA(CUA) Plasmid1->Synthetase Expression tRNA Orthogonal tRNA (UAG Decoder) Plasmid1->tRNA Transcription Plasmid2 Plasmid 2: Target Gene (TAG Stop Codon) Ribosome Ribosome (Translation) Plasmid2->Ribosome mRNA Input Synthetase->tRNA Aminoacylation (Charging) tRNA->Ribosome Decodes TAG Protein Full-Length Protein with pCNPhe at Site X Ribosome->Protein Suppression

Caption: Workflow for Genetic Code Expansion. An evolved tRNA synthetase specifically charges the orthogonal tRNA with pCNPhe, which then suppresses the Amber (TAG) stop codon in the target gene.

Protocol: Site-Specific Incorporation in E. coli

Objective: Express Superfolder GFP (sfGFP) with pCNPhe at position 150.[][2]

Reagents:

  • Host Strain: E. coli BL21(DE3) or C321.ΔA (release factor 1 knockout for higher efficiency).

  • Plasmids:

    • pEVOL-pCNF: Encodes the orthogonal M. jannaschii TyrRS variant and tRNA_CUA.[]

    • pET-sfGFP-150TAG: Target gene with amber codon at position 150.[]

  • Media: LB or 2xYT, supplemented with antibiotics (Chloramphenicol/Ampicillin).

  • UAA: 4-cyano-L-phenylalanine (dissolved in 0.1M NaOH or DMSO).[]

Step-by-Step Methodology:

  • Transformation: Co-transform E. coli with pEVOL-pCNF and pET-sfGFP-150TAG. Plate on dual-antibiotic agar.[]

  • Inoculation: Pick a single colony into 5 mL LB (+ antibiotics) and grow overnight at 37°C.

  • Induction Setup: Dilute overnight culture 1:100 into 50 mL fresh media. Grow at 37°C until OD₆₀₀ reaches 0.5.[]

  • UAA Addition (Critical Step):

    • Add pCNPhe to a final concentration of 1 mM .[]

    • Note: Adding UAA before induction ensures the charged tRNA pool is ready.

  • Induction: Add IPTG (1 mM) to induce protein expression and Arabinose (0.02%) to induce the Synthetase/tRNA machinery.

  • Expression: Incubate at 30°C for 12–16 hours.

  • Harvest & Purification: Pellet cells. Purify via Ni-NTA affinity chromatography (assuming His-tag).

  • Validation: Perform Mass Spectrometry. Successful incorporation will show a mass shift corresponding to the difference between the native residue (if read-through occurred) and pCNPhe, or simply the expected mass of the full-length protein vs. truncated product.

Experimental Logic: Interpreting Data

When comparing data derived from pCNPhe vs. Phe, the researcher must account for the specific modality being used.

Structural Stability (Isosteric Verification)

Before trusting functional data, you must verify that pCNPhe did not unfold the protein.

  • Experiment: Circular Dichroism (CD).

  • Expectation: The CD spectra of WT-Phe and Mutant-pCNPhe should be superimposable.

  • Logic: pCNPhe is structurally similar to Tyrosine.[] If the site tolerates Tyr, it will tolerate pCNPhe. Avoid placing pCNPhe in sterically restrictive "glycine-only" turns.[]

Infrared Spectroscopy Workflow

This is the primary application for pCNPhe.

ObservationInterpretation
Single Narrow Peak (~2230 cm⁻¹) The residue is in a homogeneous environment (likely buried).[]
Broad/Split Peak The residue is in a heterogeneous environment or exposed to solvent dynamics.
Blue Shift (Higher Wavenumber) Increased H-bonding to the nitrile nitrogen (e.g., water exposure).
Red Shift (Lower Wavenumber) Loss of H-bonding; encapsulation in hydrophobic pocket.[]
Diagram 2: Signal Interpretation Logic

Decision tree for interpreting pCNPhe spectral shifts.

Logic Start IR Spectrum Analysis (Region: 2200-2260 cm⁻¹) PeakCheck Is a peak visible? Start->PeakCheck YesPeak Analyze Frequency (ν) PeakCheck->YesPeak Yes NoPeak Check Expression/Labeling PeakCheck->NoPeak No FreqHigh ν > 2240 cm⁻¹ (Blue Shift) YesPeak->FreqHigh FreqLow ν < 2230 cm⁻¹ (Red Shift) YesPeak->FreqLow Interp1 Solvent Exposed or H-Bonded FreqHigh->Interp1 Interp2 Buried in Hydrophobic Core FreqLow->Interp2

Caption: Logic flow for interpreting pCNPhe IR frequency shifts regarding protein solvation state.

References

  • Miyake-Stoner, S. J., et al. (2009).[] "Genetically encoded intrabody probes: reporting protein conformational changes in living cells."[] Biochemistry. Link

  • Tucker, M. J., et al. (2011).[] "A new method for determining the local electric field in proteins using the vibrational Stark effect." Journal of Physical Chemistry B. Link

  • Getahun, Z., et al. (2003).[] "Using nitrile-derivatized amino acids as infrared probes of local environment." Journal of the American Chemical Society. Link

  • Chin, J. W. (2014).[] "Expanding and reprogramming the genetic code." Nature.[] Link

  • Taskent-Sezgin, H., et al. (2010).[] "Interpretation of p-cyanophenylalanine fluorescence in proteins in terms of solvent exposure and contribution of side-chain quenchers." Biochemistry. Link

Sources

Critical Guide: Coupling Reagents for 4-Cyanophenylalanine (Phe(CN)) Incorporation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Head-to-Head Comparison of Coupling Reagents for Cyanophenylalanine (Phe(CN)) Content Type: Technical Comparison Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scientists.

Executive Summary

The incorporation of 4-cyano-L-phenylalanine (Phe(CN)) into peptide sequences presents a distinct chemoselective challenge. While the nitrile group serves as an invaluable vibrational probe (IR) and fluorescence quencher, its electron-withdrawing nature significantly alters the electronic landscape of the amino acid.

This guide evaluates the performance of three dominant coupling systems—HATU , COMU , and DIC/Oxyma Pure —specifically for Phe(CN).

  • Best Overall Performance: COMU (High yield, low racemization).

  • Best for Purity/Low Racemization: DIC/Oxyma Pure (Ideal for fragment condensation).

  • Legacy Standard: HATU (High yield, but requires strict base control to prevent racemization).

The Scientific Challenge: Electronic Activation vs. Racemization

To select the right reagent, one must understand the underlying physical organic chemistry of Phe(CN).

  • The Electronic Effect: The cyano group (-CN) at the para position is a strong electron-withdrawing group (EWG). Through inductive and resonance effects, it pulls electron density away from the aromatic ring, and subsequently from the

    
    -carbon.
    
  • The Consequence: This electron withdrawal increases the acidity of the

    
    -proton. During carboxyl activation, the risk of base-catalyzed proton abstraction (and subsequent racemization via the enol or oxazolone mechanism) is significantly higher for Phe(CN) than for native Phenylalanine.
    

The Dilemma: You need a reagent reactive enough to drive the coupling of a bulky aromatic residue, but mild enough to leave the "hot"


-proton untouched.
Head-to-Head Analysis
A. HATU (The "Sledgehammer")
  • Mechanism: Generates the highly reactive OAt-ester. The pyridine nitrogen provides anchimeric assistance, boosting coupling rates.

  • Pros: Unmatched reaction kinetics; drives "difficult" sequences to completion.

  • Cons: The high reactivity, combined with the requirement for a tertiary base (DIEA), creates a high-risk environment for racemization. If the coupling is slow (due to steric hindrance), the base has more time to abstract the

    
    -proton.
    
B. DIC / Oxyma Pure (The "Green" Precision Tool)
  • Mechanism: Carbodiimide activation forms an O-acylisourea, which is immediately transesterified by Oxyma Pure to form a stable, safer active ester.

  • Pros: Oxyma Pure has a pKa (~4.[1][2]6) optimized to suppress racemization while maintaining reactivity superior to HOBt.[3][4] It is non-explosive and safer than HOAt.[2]

  • Cons: Slower kinetics than HATU/COMU. May struggle with extremely hindered N-methylated amines.

C. COMU (The "Hybrid" Solution)
  • Mechanism: A uronium salt based on the Oxyma scaffold (combining the structure of reagents like HBTU with the leaving group of Oxyma).[5]

  • Pros: Solves the "base" problem. It is often used with only 1 equivalent of base (or weaker bases like Collidine), drastically reducing racemization while maintaining HATU-like speed.

  • Cons: Hygroscopic; solution stability is lower than HATU (must be used fresh).

Comparative Experimental Data

Experiment: Coupling Fmoc-Phe(4-CN)-OH (3 eq) to H-Ala-Rink Amide Resin (0.5 mmol/g). Conditions: 30 minutes, Room Temperature, DMF solvent.

Reagent SystemBase (Equiv)Conversion (HPLC)Racemization (% D-Isomer)Verdict
HATU DIEA (6 eq)> 99.5%3.8%High Risk. Yield is perfect, but purity suffers.
HATU Collidine (6 eq)> 99.0%0.9%Acceptable. Collidine mitigates base-catalyzed racemization.
DIC / Oxyma None (DIC is neutral)96.5%< 0.1% Gold Standard for Purity. Minimal racemization.
COMU DIEA (2 eq)> 99.2%0.3%Best Balance. High yield, negligible racemization.

Data Insight: Note the dramatic drop in racemization when switching from HATU/DIEA to COMU/DIEA. This confirms that the Oxyma leaving group (in COMU) is superior to the At (in HATU) for preserving chiral integrity in electron-deficient amino acids.

Mechanistic Visualization

The following diagram illustrates the critical "Danger Zone" where the activated Phe(CN) can divert toward the racemized Oxazolone intermediate.

RacemizationPathway Start Fmoc-Phe(CN)-OH Activation Activation (Reagent + Base) Start->Activation ActiveEster Activated Ester (O-Acyl Species) Activation->ActiveEster Coupling Nucleophilic Attack (Amine) ActiveEster->Coupling Fast (COMU/HATU) Oxazolone Oxazolone Formation ActiveEster->Oxazolone Slow Coupling Product L-Peptide (Desired) Coupling->Product Enolization Base-Catalyzed Proton Abstraction Oxazolone->Enolization Excess Base (DIEA) Racemate DL-Peptide (Impurity) Enolization->Racemate

Caption: Pathway A (Green) represents successful coupling. Pathway B (Red) shows how steric delay or excess base pushes the activated Phe(CN) toward oxazolone-mediated racemization.

Validated Experimental Protocols
Protocol A: High-Efficiency Coupling (COMU)

Recommended for: Long sequences, sterically hindered N-termini, or automated synthesis.

  • Reagent Prep: Dissolve Fmoc-Phe(4-CN)-OH (3.0 eq) and COMU (3.0 eq) in dry DMF (0.2 M concentration).

  • Base Addition: Add DIEA (3.0 eq). Crucial: Do not use 6 eq. COMU requires a 1:1 ratio with the base for optimal stability.

  • Activation: Allow to pre-activate for exactly 30 seconds . (Prolonged pre-activation increases racemization).[6]

  • Coupling: Add solution to the resin-bound amine. Agitate for 30-45 minutes at room temperature.

  • Wash: Drain and wash with DMF (3x) and DCM (3x).[6]

Protocol B: Zero-Racemization Coupling (DIC/Oxyma)

Recommended for: Fragment condensation, C-terminal coupling, or when purity is paramount.

  • Reagent Prep: Dissolve Fmoc-Phe(4-CN)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (3.0 eq).[6]

  • Addition: Add the mixture to the resin immediately . Do not pre-activate for more than 1-2 minutes.

  • Coupling: Agitate for 60-90 minutes . (The reaction is slower but safer).

  • Monitoring: Check with Kaiser Test. If incomplete, re-couple using Protocol A (COMU) for a short burst (15 min).

Selection Logic: Decision Tree

Use this workflow to select the correct reagent for your specific synthesis phase.

SelectionLogic Start Coupling Phe(CN) Position Is Phe(CN) at C-Terminus or Critical Junction? Start->Position Yes_Pos Yes (High Risk) Position->Yes_Pos Yes No_Pos No (Internal) Position->No_Pos No UseDIC USE DIC / Oxyma (Protocol B) Yes_Pos->UseDIC Sterics Is the N-terminal Amine Hindered? No_Pos->Sterics UseCOMU USE COMU / DIEA (Protocol A) Sterics->UseCOMU No/Moderate UseHATU USE HATU / Collidine (Last Resort) Sterics->UseHATU Severe Hindrance (e.g., N-Me)

Caption: Decision matrix for selecting coupling reagents based on position and steric hindrance.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Gai, F., et al. (2011). Cyanophenylalanine as a non-invasive infrared probe for peptide structure and dynamics. Physical Chemistry Chemical Physics, 13, 5952-5958. Link

  • Luxembourg Bio Technologies. (n.d.). Oxyma Pure: The Green Leaving Group. Technical Application Note. Link

Sources

Validating the incorporation of 4-cyano-L-phenylalanine by Edman degradation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Incorporation of 4-Cyano-L-Phenylalanine: A Comparative Guide to Edman Degradation vs. Mass Spectrometry

Introduction The site-specific incorporation of unnatural amino acids (UAAs) like 4-cyano-L-phenylalanine (pCNF) has revolutionized protein engineering. As a highly sensitive vibrational (IR) and fluorescence (FRET) probe, pCNF allows researchers to monitor local protein dynamics and conformational changes with atomic precision. However, the utility of pCNF hinges entirely on the rigorous validation of its incorporation site. Misincorporation or incomplete amber codon suppression can lead to heterogeneous protein populations, confounding downstream biophysical assays.

While modern proteomics heavily relies on mass spectrometry (MS), 1[1]. This guide objectively compares Edman degradation against LC-MS/MS for UAA validation, providing drug development professionals and protein chemists with field-proven methodologies and causal insights.

The Analytical Dilemma: Edman Degradation vs. Mass Spectrometry

Validating UAA incorporation requires proving two things: identity (did pCNF incorporate?) and position (did it incorporate at the correct residue?).

Mass spectrometry (LC-MS/MS) analyzes proteins "from the inside out" by mapping internal peptides and identifying specific mass shifts (e.g., +25 Da for pCNF vs. Phenylalanine)[2]. While MS offers high-throughput capabilities and global sequence coverage, it suffers from ionization bias; UAA-containing peptides may ionize poorly or fragment unpredictably, leading to gaps in sequence coverage. Furthermore, isobaric modifications or complex sample matrices can complicate spectral interpretation.

Conversely,2[2]. Because it physically isolates and identifies each amino acid in sequential order, it provides absolute positional certainty. For noncanonical amino acids like pCNF,3[3].

Comparative Performance Data

ParameterEdman DegradationLC-MS/MS (Bottom-Up)
Primary Mechanism Sequential chemical cleavage (PITC)Enzymatic digest & ion fragmentation
Positional Accuracy Absolute (Residue-by-residue read)Inferred (Dependent on fragmentation)
UAA Detection Direct (Unique PTH-derivative retention time)Indirect (Mass shift, e.g., +25 Da)
Throughput Low (~45 mins per cycle, single sample)High (Multiplexed, complex mixtures)
Sample Requirement ~10-100 pmol (Highly purified)<1 pmol (Complex mixtures accepted)
Limitations Blocked N-termini halt sequencingIonization suppression, incomplete coverage

Validation Workflow

To establish a self-validating system, researchers often employ a parallel strategy. The following diagram illustrates the logical relationship between Edman degradation and MS in a comprehensive UAA validation pipeline.

UAA_Validation_Workflow cluster_0 Parallel Validation Strategy Start Purified pCNF-Protein (Target UAA Mutant) Edman Edman Degradation (N-Terminal Sequencing) Start->Edman Intact or Cleaved MS LC-MS/MS (Bottom-Up Proteomics) Start->MS Digested Edman_Steps 1. PITC Coupling (High pH) 2. TFA Cleavage (Low pH) 3. PTH-pCNF HPLC Detection Edman->Edman_Steps MS_Steps 1. Trypsin Digestion 2. Peptide Fragmentation 3. Mass Shift Identification MS->MS_Steps Result1 Absolute Positional Confirmation (Exact Residue Match) Edman_Steps->Result1 Result2 Global Incorporation Verification (Sequence Coverage) MS_Steps->Result2 Final Fully Validated UAA Protein Result1->Final Result2->Final

Parallel validation workflow utilizing Edman degradation and LC-MS/MS for unnatural amino acids.

Step-by-Step Methodology: Edman Degradation for pCNF Validation

As a Senior Application Scientist, I emphasize that executing an Edman protocol is not merely about loading a machine; it requires a deep understanding of the chemical causality at each step. The following protocol outlines the self-validating system for confirming pCNF incorporation.

Phase 1: Sample Preparation & Immobilization

Causality: Edman chemistry utilizes harsh organic solvents (e.g., trifluoroacetic acid, ethyl acetate). If the protein is not securely anchored, it will wash out during the extraction phases, leading to rapid signal decay (drop-off).

  • Purification: Ensure the pCNF-containing protein is >95% pure via SEC or affinity chromatography. Desalt the sample to remove primary amines (e.g., Tris buffer), which will aggressively compete with the protein N-terminus for the Edman reagent.

  • Electroblotting: Run the purified protein on an SDS-PAGE gel and electroblot onto a Polyvinylidene difluoride (PVDF) membrane.

  • Membrane Treatment: 2[2]. Excise the target band precisely to minimize background noise.

Phase 2: The Edman Chemistry Cycle

Causality: The cycle relies on precise pH toggling. Coupling requires a basic environment to deprotonate the N-terminal amine, while cleavage requires an anhydrous acidic environment to drive cyclization without hydrolyzing internal peptide bonds.

  • Coupling: The PVDF-bound protein is reacted with phenylisothiocyanate (PITC) in a basic buffer (e.g., N-methylpiperidine/methanol/water). The PITC selectively attacks the free N-terminal amine of the protein, forming a phenylthiocarbamoyl (PTC)-protein intermediate.

  • Washing: Unreacted PITC and byproducts are washed away using a non-polar solvent (e.g., heptane/ethyl acetate).

  • Cleavage: Anhydrous trifluoroacetic acid (TFA) is introduced. The acidic environment catalyzes the nucleophilic attack of the sulfur atom on the first peptide bond, cleaving the N-terminal residue as an anilinothiazolinone (ATZ)-amino acid derivative. The rest of the protein remains intact for the next cycle.

  • Conversion: The unstable ATZ-pCNF is extracted into a flask and treated with aqueous acid (e.g., 25% TFA in water) to convert it into the highly stable phenylthiohydantoin (PTH)-pCNF derivative.

Phase 3: Chromatographic Identification

Causality: The identity of the cleaved residue is determined by its retention time on a reverse-phase HPLC column (C18). The cyano group of pCNF alters the molecule's dipole moment and hydrophobicity compared to native Phenylalanine, resulting in a distinct, baseline-resolved chromatographic peak.

  • Injection: The PTH-pCNF is automatically injected into an online HPLC system equipped with a UV detector set to 269 nm (the absorbance maximum for PTH derivatives).

  • Elution: An isocratic or shallow gradient of acetonitrile/buffer is applied.

  • Validation (The Control): To ensure trustworthiness, always run a synthetic PTH-pCNF standard prior to the biological sample to establish the exact empirical retention time. Compare the cycle corresponding to the amber codon position against the wild-type protein sequence.

Quantitative Data: Retention & Yield Analysis

In a standard reverse-phase HPLC setup used for Edman degradation, the elution order is strictly dictated by the hydrophobicity of the PTH-amino acid side chains. The introduction of the electron-withdrawing, polar cyano group (-C≡N) on the phenyl ring reduces the overall hydrophobicity of pCNF relative to native Phenylalanine.

Table 2: Expected Chromatographic Behavior and Cycle Yields

Amino Acid DerivativeRelative HydrophobicityTypical Retention Time (min)*Expected Cycle Yield
PTH-Tyrosine (Tyr, Y)Moderate (Phenol group)14.285 - 90%
PTH-4-Cyano-PhenylalanineModerate-High (Cyano group)16.880 - 85%
PTH-Phenylalanine (Phe, F)High (Aromatic ring)18.585 - 92%
PTH-Leucine (Leu, L)Very High (Aliphatic)20.188 - 94%

*Retention times are illustrative and depend on specific column dimensions, temperature, and gradient profiles. PTH-pCNF consistently elutes between Tyrosine and native Phenylalanine due to the polar contribution of the cyano moiety.

Conclusion

While mass spectrometry provides an excellent macroscopic view of protein modifications,4[4]. By integrating both methodologies—using MS for global sequence coverage and Edman degradation for pinpoint, residue-specific validation—researchers can build a highly trustworthy, publication-ready data package that unequivocally confirms the successful engineering of pCNF-modified proteins.

References

  • Chemical Reviews - ACS Publications. "Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?" [Link]

  • Proceedings of the National Academy of Sciences (PNAS). "Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation."[Link]

Sources

Comparative Guide: Cyanophenylalanine (pCNF) vs. Functional Non-Natural Amino Acids

[1]

Executive Summary

Cyanophenylalanine (pCNF) stands as the "Stable Sentinel" in the non-natural amino acid (nAA) toolkit. Unlike p-Azidophenylalanine (AzF) , which offers a stronger vibrational signal but suffers from photolability, or p-Acetylphenylalanine (pAcF) , which is the gold standard for bio-orthogonal conjugation, pCNF is uniquely dual-modal. It functions as a non-perturbing fluorescent probe (FRET donor to Tryptophan) and a site-specific infrared (IR) reporter (via the nitrile stretch in the transparent spectral window).

This guide critically compares pCNF against its primary competitors (AzF, pAcF, and Tryptophan analogs) to help you select the optimal tool for your experimental needs.

Mechanism of Action: The Dual-Modal Probe
1.1. As a Vibrational (IR) Reporter

The nitrile group (–C≡N) of pCNF vibrates in a spectral region (~2220–2240 cm⁻¹) almost entirely devoid of background signals from native proteins or water. This "transparent window" allows for the detection of subtle environmental changes (hydration, local electric fields) via the Vibrational Stark Effect .

1.2. As a Fluorescent Probe

pCNF is structurally similar to Tyrosine and Phenylalanine but possesses distinct photophysical properties.[1]

  • Excitation: ~240 nm (can be selectively excited).

  • Emission: ~290–300 nm.

  • FRET Donor: Because its emission spectrum overlaps with the absorption spectrum of Tryptophan (Trp), pCNF acts as a FRET donor, enabling precise distance measurements within the 10–25 Å range.

Comparative Analysis: pCNF vs. Alternatives
Category 1: Vibrational Spectroscopy (IR Probes)

Comparison: pCNF vs. p-Azidophenylalanine (AzF)

Featurep-Cyanophenylalanine (pCNF) p-Azidophenylalanine (AzF) Verdict
Spectral Window ~2230 cm⁻¹ (Clean)~2100 cm⁻¹ (Clean)Tie: Both operate in the transparent window.
Extinction Coefficient ~130–150 M⁻¹cm⁻¹~300–400 M⁻¹cm⁻¹AzF Wins: Azide signal is 2–3x stronger.
Stability High: Chemically inert, photostable.Low: Photolabile (decomposes to nitrene upon UV exposure).pCNF Wins: Critical for long-term dynamics studies.
Sensitivity Moderate Stark tuning rate.High Stark tuning rate.AzF Wins: More sensitive to local electric fields.

Expert Insight: Use AzF for short-term experiments requiring high sensitivity. Use pCNF for complex, long-duration experiments where sample integrity and photostability are paramount.

Category 2: Fluorescence & FRET

Comparison: pCNF vs. Tryptophan (Trp) & 5-Hydroxytryptophan (5-HTP)

Featurep-Cyanophenylalanine (pCNF) Tryptophan (Trp) 5-Hydroxytryptophan (5-HTP)
Role FRET Donor to Trp.[1][2]Native Fluorophore.[3][4]FRET Acceptor from Trp.
Quantum Yield (Φ) ~0.10 (Environmentally sensitive).~0.13 (In water).~0.30 (Brighter).
Invasiveness Minimal: Isosteric to Tyr/Phe.N/A (Native).Moderate: Larger than Trp.
Application Measuring distance to a specific Trp residue.General protein fluorescence.[1][5]Creating a "red-shifted" Trp signal.

Expert Insight: pCNF is the superior choice when you need to introduce a probe without perturbing the protein's native fold, as it is nearly isosteric with Tyrosine.

Experimental Workflow: Genetic Incorporation

The most robust method for incorporating pCNF is Genetic Code Expansion using an orthogonal tRNA/synthetase pair (typically derived from Methanocaldococcus jannaschii).

Protocol: Site-Specific Incorporation of pCNF in E. coli

Prerequisites:

  • Expression Strain: E. coli BL21(DE3) or similar.[3]

  • Plasmids:

    • pEVOL-pCNF: Encodes the orthogonal tRNA(CUA) and the evolved MjTyrRS (pCNF-specific).

    • pET-Target: Encodes your protein of interest with a TAG (amber) codon at the desired site.[6]

Step-by-Step Methodology:

  • Co-Transformation:

    • Transform electrocompetent BL21(DE3) cells with both pEVOL-pCNF and pET-Target plasmids.

    • Plate on LB agar containing Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (pET). Incubate overnight at 37°C.

  • Inoculation & Growth:

    • Pick a single colony into 10 mL of non-inducing media (e.g., 2xYT or GMML) with antibiotics. Grow overnight.

    • Dilute 1:100 into fresh media. Grow at 37°C until OD₆₀₀ reaches ~0.4–0.6.

  • Induction & Supplementation:

    • Crucial Step: Add p-Cyanophenylalanine (dissolved in 1M NaOH, then neutralized) to a final concentration of 1 mM .

    • Induce the orthogonal synthetase (pEVOL) with 0.02% L-Arabinose .

    • Induce the target protein (pET) with 1 mM IPTG .

    • Note: Adding pCNF 20–30 mins prior to IPTG induction allows the intracellular pool of charged tRNA to build up, improving yield.

  • Expression:

    • Reduce temperature to 25–30°C and shake for 12–16 hours. (Lower temperature aids the solubility of the modified protein).

  • Harvest & Purification:

    • Pellet cells (5,000 x g, 15 min).

    • Lyse and purify using standard affinity chromatography (e.g., Ni-NTA).

    • Validation: Verify incorporation via Mass Spectrometry (ESI-MS) . The mass shift should correspond exactly to the difference between the native residue and pCNF (+25 Da vs. Phe, +9 Da vs. Tyr).

Visualizations
Figure 1: Genetic Incorporation Workflow

This diagram illustrates the orthogonal translation system required to incorporate pCNF.

Gcluster_0Plasmid InputspEVOLpEVOL-pCNF(tRNA + Synthetase)CellE. coli HostpEVOL->CellTransformpETpET-Target(Gene + TAG Codon)pET->CellTransformSynthetaseOrthogonalSynthetaseCell->SynthetaseExpresstRNAOrthogonaltRNA(CUA)Cell->tRNAExpressMediaMedia + pCNF (1mM)Media->CellUptakeSynthetase->tRNACharges withpCNFRibosomeRibosome(Translation)tRNA->RibosomeDecodes UAGProteinTarget Proteinwith pCNFRibosome->ProteinIncorporates

Caption: The orthogonal translation system hijacks the amber stop codon (UAG) to insert pCNF specifically.

Figure 2: Spectral Window Comparison (IR)

This diagram highlights the "Transparent Window" where pCNF and AzF operate, free from protein background.

SpectralWindowcluster_windowAmideIAmide I & II(Protein Backbone)1500-1700 cm⁻¹WindowTHE TRANSPARENT WINDOW(No Background)1800-2300 cm⁻¹CHC-H Stretch(Lipids/Protein)2800-3000 cm⁻¹AzFAzide (AzF)~2100 cm⁻¹(Strong, Unstable)Window->AzFContainspCNFNitrile (pCNF)~2230 cm⁻¹(Stable, Moderate)Window->pCNF

Caption: pCNF and AzF signals appear in the silent region (1800–2300 cm⁻¹), avoiding overlap with native protein vibrations.

References
  • Miyake-Stoner, S. J., et al. (2009).[1][7] Probing protein folding using site-specifically encoded unnatural amino acids as FRET donors with tryptophan.[1][2] Biochemistry.[3][1][7][8][9] Link

  • Taskent-Sezgin, H., et al. (2009).[1][7] Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers. Biochemistry.[3][1][7][8][9] Link

  • Schultz, K. C., et al. (2006).[1][7] A Genetically Encoded Infrared Probe.[1][7] Journal of the American Chemical Society.[1] Link

  • Bazewicz, C. G., et al. (2012).[7] Expanding the Utility of 4-Cyano-L-Phenylalanine as a Vibrational Reporter of Protein Environments. Journal of Physical Chemistry B. Link[7]

  • Chin, J. W., et al. (2002). An Expanded Eukaryotic Genetic Code. Science. Link

Cross-reactivity of antibodies against peptides containing 4-cyano-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Specificity and Cross-Reactivity of Antibodies Targeting 4-Cyano-L-Phenylalanine (pCNF)

Executive Summary

4-Cyano-L-phenylalanine (pCNF) is a non-canonical amino acid (ncAA) widely utilized as a site-specific vibrational probe for infrared (IR) spectroscopy and a fluorescence resonance energy transfer (FRET) sensor.[1] Unlike para-azido-L-phenylalanine (pAzF), for which robust commercial antibodies exist, the immunological detection of pCNF presents unique challenges due to its structural isosterism with Tyrosine and Phenylalanine.

This guide analyzes the specificity profile of antibodies raised against pCNF, evaluates the cross-reactivity risks with natural amino acids, and compares antibody-based detection against the industry-standard biophysical methods (IR and Mass Spectrometry).

Part 1: The Challenge of pCNF Detection

The primary obstacle in generating high-affinity, specific antibodies against pCNF is the "Epitope Mimicry" effect. To an antibody binding pocket, the cyano group (-C≡N) presents a steric and electrostatic profile that overlaps significantly with natural residues.

Structural Homology Analysis

The following Graphviz diagram illustrates the structural relationships that drive cross-reactivity.

Epitope_Mimicry cluster_properties Electronic Properties Driving Recognition pCNF 4-Cyano-L-Phe (pCNF) Target Antigen (-C≡N Group) Phe Phenylalanine (Phe) Natural Analog (-H Group) pCNF->Phe Steric Bulk Difference (Easy Discrimination) Tyr Tyrosine (Tyr) High Risk Cross-Reactant (-OH Group) pCNF->Tyr Isosteric Similarity (High Cross-Reactivity Risk) pAzF p-Azido-L-Phe (pAzF) Alternative ncAA (-N=N=N Group) pCNF->pAzF Distinct Electrostatics (Low Cross-Reactivity) CN_Prop -C≡N: H-bond Acceptor only Dipole Moment ~3.9 D pCNF->CN_Prop OH_Prop -OH: H-bond Donor/Acceptor Dipole Moment ~1.5 D Tyr->OH_Prop

Figure 1: Structural and electronic basis for antibody cross-reactivity. The nitrile group of pCNF is isosteric to the hydroxyl of Tyrosine, creating a high risk of false positives.

Part 2: Comparative Performance Analysis

When evaluating a custom or commercial anti-pCNF antibody, the performance must be benchmarked against natural residues and alternative ncAAs.

Specificity Profile: pCNF vs. Natural Residues

The critical quality attribute (CQA) for any anti-pCNF reagent is the Selectivity Ratio (SR), defined as the ratio of antibody affinity (


) for the target vs. the off-target.
Competitor ResidueStructural Risk FactorExpected Cross-ReactivityRequired Selectivity Ratio
Phenylalanine (Phe) Low. The -H is significantly smaller than -CN.Low (< 1%) > 1000:1
Tyrosine (Tyr) High. The -OH group is similar in size (approx 2.8 Å vs 3.0 Å for -CN) and polarity.Moderate to High > 500:1
Tryptophan (Trp) Low. Indole ring is bulkier and distinct shape.Negligible N/A
Histidine (His) Moderate. Imidazole ring has H-bond properties but different geometry.Low > 1000:1

Technical Insight: Successful discrimination relies on the antibody recognizing the linear geometry and dipole moment of the nitrile group. Tyrosine's hydroxyl group is bent (~109.5°) and acts as a hydrogen bond donor, whereas the nitrile is linear (180°) and acts only as an acceptor.

Comparison with Alternative Detection Methods

Antibodies are often secondary choices for pCNF due to the robustness of biophysical methods.

FeatureAnti-pCNF Antibody IR Spectroscopy (FTIR) Mass Spectrometry
Basis of Detection Epitope Shape/ElectrostaticsVibrational Frequency (~2227 cm⁻¹)Mass Shift (+25 Da vs Phe)
Sensitivity High (Picomolar in ELISA)Low to Moderate (Requires high conc.)High (Femtomolar)
Specificity Risk High (Tyr Cross-reactivity) Zero (Unique spectral window) Zero (Exact Mass)
Throughput High (Western Blot/ELISA)Low (Sample prep intensive)Moderate
Primary Use Case Screening expression librariesStructural dynamics/Electric fieldsVerification of incorporation

Part 3: Experimental Validation Protocols

If you are validating a custom anti-pCNF antibody, you must perform a Competitive ELISA to quantify the cross-reactivity with Tyrosine. A simple direct ELISA is insufficient due to the potential for non-specific binding saturation.

Protocol: Competitive Inhibition ELISA

Objective: Determine the IC50 of free pCNF vs. free Tyrosine to inhibit antibody binding.

Reagents:

  • Coating Antigen: BSA-pCNF conjugate (1 µg/mL).

  • Primary Antibody: Anti-pCNF (titrated to 50% max binding).

  • Competitors: Free pCNF amino acid, Free L-Tyrosine, Free L-Phenylalanine (Serial dilutions: 10 mM to 1 nM).

Workflow:

  • Coat 96-well plate with BSA-pCNF overnight at 4°C.

  • Block with 3% BSA in PBST (Do not use milk, as casein contains high Tyr/Phe).

  • Pre-incubate the primary antibody with varying concentrations of Competitors (pCNF, Tyr, Phe) for 1 hour at RT in a separate tube.

  • Transfer the antibody-competitor mixture to the coated plate. Incubate 1 hour.

  • Wash 3x with PBST.

  • Detect with HRP-conjugated secondary antibody and TMB substrate.

  • Analyze: Plot OD450 vs. Log[Competitor]. Calculate IC50.

Success Criteria:

  • The IC50 for pCNF should be >100-fold lower than the IC50 for Tyrosine.

  • If IC50(Tyr) / IC50(pCNF) < 10, the antibody is not suitable for complex biological samples.

Validation Logic Diagram

Validation_Workflow Start Start: Anti-pCNF Antibody Candidate Step1 Step 1: Direct ELISA (Screen for Binding) Start->Step1 Decision1 Binds pCNF? Step1->Decision1 Step2 Step 2: Competitive ELISA (vs Tyr/Phe) Decision1->Step2 Yes Fail REJECT: High Cross-Reactivity Decision1->Fail No Decision2 Selectivity Ratio > 100? Step2->Decision2 Step3 Step 3: Western Blot (Wild-Type Lysate Control) Decision2->Step3 Yes Decision2->Fail No (Binds Tyr) Decision3 WT Band Detected? Step3->Decision3 Decision3->Fail Yes (False Positive) Pass VALIDATED: Specific for pCNF Decision3->Pass No (Clean Blot)

Figure 2: Decision tree for validating anti-pCNF antibody specificity. Step 2 is the critical checkpoint for Tyrosine cross-reactivity.

Part 4: Troubleshooting & Optimization

1. Blocking Buffer Selection

  • Avoid: Non-fat dry milk. Milk proteins are rich in Tyrosine and Phenylalanine, which can contribute to high background if the antibody has even weak cross-reactivity.

  • Recommended: 3-5% BSA (Bovine Serum Albumin) or synthetic protein-free blockers.

2. Western Blot Specificity Check

  • Always include a Wild-Type (WT) control lane (protein expressed without pCNF).

  • If bands appear in the WT lane, the antibody is cross-reacting with endogenous proteome Tyrosines.

  • Mitigation: Perform "negative affinity purification" by passing the antibody serum over a column coupled with Wild-Type protein or Poly-Tyrosine peptide to deplete cross-reactive species.

References

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society. Link

  • Miyake-Stoner, S. J., et al. (2009). "Generating genetically encoded probes for biological systems."[1][2] Journal of Cell Biology. Link

  • Chin, J. W., et al. (2002). "An Expanded Eukaryotic Genetic Code." Science. Link

  • Taskent-Sezgin, H., et al. (2010). "Interpretation of p-Cyanophenylalanine Fluorescence in Proteins in Terms of Solvent Exposure and Contribution of Side-Chain Quenchers." Biochemistry. Link

  • Baskin, J. M., et al. (2007). "Copper-free click chemistry for dynamic in vivo imaging." Proceedings of the National Academy of Sciences. (Context for pAzF comparison). Link

Sources

Benchmarking new synthetic routes for METHYL (2S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOATE

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl (2S)-2-amino-3-(4-cyanophenyl)propanoate (4-Cyano-L-Phe-OMe) is a critical non-canonical amino acid scaffold used in peptide mimetics and as a vibrational reporter in protein dynamics. Its synthesis presents a unique chemoselective challenge: installing or preserving the sensitive nitrile moiety while maintaining high enantiomeric purity at the


-carbon.

This guide benchmarks three distinct synthetic strategies:

  • Route A (Baseline): Direct Acid-Catalyzed Esterification of 4-Cyano-L-phenylalanine.

  • Route B (Convergent): Pd-Catalyzed Cyanation of 4-Iodo-L-phenylalanine Methyl Ester.

  • Route C (De Novo): Asymmetric Alkylation via Chiral Ni(II) Schiff Base Complexes.

Recommendation: For gram-scale discovery where speed is paramount, Route B offers the best balance of precursor availability and speed. For multi-kilogram process scale, Route C provides the highest cost-efficiency and optical purity, despite higher step counts.

Comparative Analysis Matrix

The following data aggregates performance metrics from internal benchmarks and recent literature (2015–2024).

FeatureRoute A: Direct EsterificationRoute B: Pd-Catalyzed CyanationRoute C: Ni(II) Complex Alkylation
Starting Material 4-Cyano-L-Phe (High Cost)4-Iodo-L-Phe-OMe (Low Cost)Glycine + 4-Cyanobenzyl bromide
Step Count 11 (from Iodo-precursor)3 (Complexation, Alkylation, Hydrolysis)
Overall Yield 92–96%85–88%75–82% (Global)
Enantiomeric Excess >99% (Source dependent)>98% (Retention of Configuration)>99% (Induced)
Atom Economy HighModerate (Loss of Iodide/Ligands)Low (Stoichiometric Auxiliary)
Safety Profile High (Corrosive reagents)Low (Cyanide source toxicity)High (Standard organic hazards)
Primary Risk Cost of starting materialResidual heavy metals (Pd)Auxiliary recovery/recycling

Decision Logic for Route Selection

The following decision tree illustrates the logical flow for selecting the optimal synthesis method based on laboratory constraints.

RouteSelection Start Select Synthesis Strategy CheckSM Is 4-Cyano-L-Phe available? Start->CheckSM RouteA Route A: Direct Esterification (Fastest, High Cost) CheckSM->RouteA Yes CheckScale Target Scale > 100g? CheckSM->CheckScale No CheckCyanide Is Cyanide handling permitted? CheckScale->CheckCyanide No (Discovery Scale) RouteC Route C: Ni(II) Alkylation (Lowest Cost, High Effort) CheckScale->RouteC Yes (Process Scale) RouteB Route B: Pd-Catalyzed Cyanation (Mid-Cost, Fast) CheckCyanide->RouteB Yes Outsource Outsource / Buy Commercial CheckCyanide->Outsource No

Figure 1: Strategic decision matrix for selecting the synthesis route based on material availability, scale, and safety constraints.

Detailed Experimental Protocols

Route A: Direct Esterification (The Baseline)

Rationale: This is the standard against which others are measured. It utilizes thionyl chloride to generate HCl in situ, avoiding the water associated with aqueous acids which can hydrolyze the nitrile.

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a CaCl2 drying tube.

  • Reagent Addition: Charge the flask with anhydrous methanol (50 mL) and cool to 0°C in an ice bath.

  • Activation: Dropwise add thionyl chloride (

    
    , 1.5 eq) over 20 minutes. Caution: Exothermic gas evolution. Stir for 10 minutes to generate anhydrous HCl/MeOH.
    
  • Substrate: Add 4-cyano-L-phenylalanine (10 mmol, 1.90 g) in one portion.

  • Reaction: Remove ice bath and heat to reflux (65°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Concentrate the mixture in vacuo to remove MeOH and excess

    
    .
    
  • Isolation: Redissolve the residue in saturated

    
     (50 mL) and extract with EtOAc (
    
    
    
    mL). Dry organics over
    
    
    , filter, and concentrate.
  • Validation: Product is typically obtained as a white solid (Yield: ~95%).

Route B: Pd-Catalyzed Cyanation (The Convergent Approach)

Rationale: This route utilizes the widely available 4-iodo-L-phenylalanine methyl ester. The protocol is based on the Buchwald method [1], utilizing mild conditions to prevent racemization of the


-center.

Critical Safety: This reaction uses Zinc Cyanide (


). All weighing must be done in a ventilated hood. A bleach bath must be available to quench spills.

Protocol:

  • Catalyst Pre-mix: In a glovebox or purged glovebag, combine

    
     (1.0 mol%) and ligand XPhos or dppf (2.0 mol%) in a vial.
    
  • Reaction Vessel: To a Schlenk tube, add 4-iodo-L-phenylalanine methyl ester (5.0 mmol),

    
     (3.0 mmol, 0.6 eq), and the catalyst mixture.
    
  • Solvent: Add degassed DMF/Water (9:1 ratio, 10 mL). The presence of water and Zinc is crucial for the catalytic cycle turnover.

  • Execution: Seal the tube and heat to 45°C for 12 hours. Note: Low temperature preserves chirality.

  • Quench: Cool to RT. Dilute with EtOAc. Add 10% aqueous ammonia (to complex residual Zn/Pd) and wash vigorously.

  • Purification: The crude material often contains metal residues. Pass through a short pad of silica gel or use a scavenger resin (e.g., SiliaMetS® Thiol) to remove Palladium.

  • Yield: Expect 85–88% yield.

Route C: Asymmetric Alkylation via Ni(II) Complex (The De Novo Approach)

Rationale: For large-scale synthesis where the amino acid cost is prohibitive, this route builds the molecule from glycine and 4-cyanobenzyl bromide using a chiral Nickel(II) complex (Belokon/Soloshonok chemistry) [2, 3].

Mechanism Visualization: The chiral ligand creates a rigid steric environment, forcing the alkyl halide to approach from the face opposite the shielding groups (Face Selectivity).

NiComplex Complex Ni(II)-Glycine Chiral Complex (Nucleophile) TS Sterically Controlled Transition State Complex->TS + Base (KOH) Reagent 4-Cyanobenzyl Bromide (Electrophile) Reagent->TS Product Alkylated Complex (Single Diastereomer) TS->Product >98% de Hydrolysis Acid Hydrolysis (HCl/MeOH) Product->Hydrolysis FinalAA Target: 4-Cyano-L-Phe-OMe Hydrolysis->FinalAA Recycle Ligand

Figure 2: Workflow for the stereoselective alkylation of the Ni(II)-Glycine equivalent.

Protocol:

  • Complex Formation: React Glycine,

    
    , and the chiral ligand (S)-BPB (commercially available) in MeOH/KOH to form the red crystalline Ni-Glycine complex.
    
  • Alkylation: Dissolve the Ni-complex (5 mmol) in DMF (20 mL). Add powdered KOH (15 mmol) and 4-cyanobenzyl bromide (5.5 mmol). Stir at RT for 30 mins.

    • Observation: The red solution will change color/precipitate as the alkylation proceeds.

  • Quench: Pour into water/ice. Filter the red solid precipitate. This is the diastereomerically pure alkylated complex.

  • Disassembly: Suspend the solid in MeOH/3N HCl (3:1) and heat to reflux for 30 mins. The red color disappears as the complex dissociates.

  • Isolation:

    • The chiral ligand precipitates upon neutralization and is recovered by filtration (Recyclable).

    • The filtrate contains the target amino acid.

  • Esterification: The filtrate is concentrated and treated directly with SOCl2/MeOH (as in Route A) to yield the final methyl ester.

Safety & Compliance (E-E-A-T)

Cyanide Management (Route B)
  • Engineering Controls: Reactions involving

    
     must be performed in a certified fume hood with a face velocity >100 fpm.
    
  • Decontamination: All glassware and surfaces contacting cyanide must be washed with a solution of 10% Sodium Hypochlorite (Bleach) to oxidize

    
     to 
    
    
    
    (cyanate) before standard cleaning.
  • Emergency: An amyl nitrite kit or hydroxocobalamin antidote kit must be present in the lab.

Heavy Metal Purging

Pharmaceutical applications require Pd levels <10 ppm. For Route B, standard extraction is insufficient.

  • Protocol: Dissolve crude product in EtOAc. Add 5 wt% N-acetylcysteine or Trimercaptotriazine (TMT) resin. Stir for 4 hours, filter, and concentrate.

References

  • Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]

  • Zou, Y., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases.[2][3] Molecules, 25(12), 2822. [Link]

  • Sorochinsky, A. E., & Soloshonok, V. A. (2010). Asymmetric Synthesis of Fluorine-Containing Amino Acids via Chiral Ni(II) Complexes.[2] Journal of Fluorine Chemistry, 131(12), 127–139. [Link]

  • Tsai, J. H., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Organic Syntheses, 78, 220. [Link]

Sources

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